molecular formula C10H8ClNO B3024622 7-Chloro-2-methylquinolin-4-ol CAS No. 15644-88-9

7-Chloro-2-methylquinolin-4-ol

Cat. No.: B3024622
CAS No.: 15644-88-9
M. Wt: 193.63 g/mol
InChI Key: TWYVITBRDNFBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYVITBRDNFBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220764
Record name 7-Chloro-2-methyl-4-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70499-13-7, 15644-88-9
Record name 7-Chloro-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70499-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methyl-4-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2-methyl-4-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15644-88-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinolin-4-ol, also known as 7-chloro-2-methyl-4-quinolone, is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol structure can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing upon data from closely related analogues to offer a thorough understanding for research and development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 7-chloroquinoline and 2-methyl-4-quinolone scaffolds.

PropertyPredicted/Inferred ValueBasis for Prediction
Molecular Formula C₁₀H₈ClNO---
Molecular Weight 193.63 g/mol ---
Appearance Likely a white to off-white crystalline solid.Based on related compounds like 7-Chloro-2-methylquinoline, which is a white crystalline powder[1].
Melting Point Expected to be high, likely >250 °C.7-Chloroquinolin-4-ol has a melting point of 277-279 °C. The methyl group may slightly alter this.
Solubility Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.Typical for quinoline derivatives.
pKa The quinoline nitrogen is weakly basic, while the 4-hydroxyl group is weakly acidic.General characteristic of 4-hydroxyquinolines.

Tautomerism: The Quinolone-Quinolinol Equilibrium

A critical chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms. For this compound, this equilibrium is a significant determinant of its reactivity and biological interactions. The quinolone form is often the predominant tautomer.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is most commonly achieved through the Gould-Jacobs reaction or the Conrad-Limpach synthesis . For this compound, a plausible synthetic route would involve the reaction of 3-chloroaniline with an appropriate β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization.

Proposed Synthetic Pathway: Conrad-Limpach-Knorr Reaction
  • Condensation: 3-Chloroaniline is reacted with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-chlorophenyl)amino)but-2-enoate. This step is typically acid-catalyzed.

  • Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This intramolecular condensation results in the formation of the quinolone ring system.

synthesis start1 3-Chloroaniline intermediate Ethyl 3-((3-chlorophenyl)amino)but-2-enoate start1->intermediate + start2 Ethyl acetoacetate start2->intermediate product This compound intermediate->product High Temperature Cyclization

Caption: Proposed synthesis of this compound.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would likely show signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group.

  • ¹³C NMR: The spectrum would exhibit signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the quinolone tautomer, the carbons of the aromatic rings, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching (for the enol form) or N-H stretching (for the keto form) in the region of 3200-3400 cm⁻¹.

  • C=O stretching of the quinolone ring around 1650-1670 cm⁻¹.

  • C=C and C=N stretching in the aromatic system in the 1500-1600 cm⁻¹ region.

  • C-Cl stretching in the lower frequency region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the functional groups present in the molecule:

  • The 4-hydroxyl group: This group can undergo O-alkylation, O-acylation, and can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). The resulting 4,7-dichloro-2-methylquinoline is a valuable intermediate for further functionalization via nucleophilic substitution at the 4-position.

  • The quinoline ring system: The aromatic ring can undergo electrophilic substitution reactions, although the chloro substituent is deactivating. The pyridine ring is generally less reactive towards electrophilic substitution.

  • The methyl group: The 2-methyl group is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine[2]. Derivatives of 7-chloroquinoline have also demonstrated a broad spectrum of other biological activities, including:

  • Anticancer: Many 7-chloroquinoline derivatives have been investigated for their antiproliferative activity against various cancer cell lines[3][4].

  • Antifungal and Antibacterial: The quinoline nucleus is present in several antibacterial and antifungal agents[5].

  • Antiviral: Some 7-chloroquinoline derivatives have been explored for their potential antiviral properties[6].

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the 4-hydroxyl group allows for the introduction of various side chains, which can be tailored to interact with specific biological targets.

Safety and Handling

Based on the hazard information for related compounds like 7-chloro-2-methylquinoline and 7-chloroquinolin-4-ol, this compound should be handled with care[7][8].

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7][8].

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid breathing dust.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery and development. While direct experimental data for this specific molecule is limited, its chemical properties, reactivity, and potential biological activities can be reliably inferred from the extensive knowledge of the 7-chloroquinoline and 4-hydroxyquinoline families of compounds. Its synthesis via established methods like the Conrad-Limpach or Gould-Jacobs reactions makes it an accessible building block for the creation of novel therapeutic agents. Further research into the specific properties and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 7-Chloro-2-methylquinoline CAS 4965-33-7. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.

  • MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel heterocyclic compounds derived from 7-chloro-4-(1-(2-cyanoacetylhydrazine)ethylideneamino)quinoline as antimicrobial and antioxidant agents. Retrieved from [Link]

  • Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Charris, J., Padrón, J., Ravelo, J. L., Spengler, G., & Molnár, J. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 969.
  • MDPI. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]

  • MDPI. (2020). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 15644-88-9 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1]

This guide provides a comprehensive technical overview of 7-Chloro-2-methylquinolin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the well-documented biological importance of the quinoline scaffold, this document will detail the synthesis, characterization, safety protocols, and potential applications of this molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Quinoline and its derivatives are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2][3] This structural motif is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory drugs. The diverse biological activities of quinoline derivatives underscore the importance of synthesizing and characterizing novel analogues such as this compound for potential drug discovery programs.

Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the logical starting materials are 3-chloroaniline and ethyl acetoacetate.

The Conrad-Limpach Synthesis: Mechanism and Rationale

The Conrad-Limpach synthesis proceeds in two key stages:

  • Enamine Formation: The reaction begins with the acid-catalyzed condensation of the aniline (3-chloroaniline) with the β-ketoester (ethyl acetoacetate). This step forms a β-aminoacrylate, also known as an enamine. This is the kinetically favored product at lower temperatures.[6]

  • Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at high temperatures (typically around 250 °C) to form the 4-hydroxyquinoline ring system, with the elimination of ethanol.[5] The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[5][7]

The choice of 3-chloroaniline as the starting material is dictated by the desired substitution pattern of the final product. The chlorine atom at the 3-position of the aniline ring will result in the chlorine atom at the 7-position of the quinoline ring system after cyclization. The methyl group at the 2-position and the hydroxyl group at the 4-position of the final product are derived from the ethyl acetoacetate reactant.

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aniline 3-Chloroaniline Enamine β-Aminoacrylate (Enamine) Aniline->Enamine Condensation (Acid Catalyst) Ketoester Ethyl Acetoacetate Ketoester->Enamine Product This compound Enamine->Product Thermal Cyclization (~250°C) -EtOH

Caption: Conrad-Limpach synthesis workflow for this compound.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis.[6][7] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct and excess ethyl acetoacetate under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.[7]

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool to room temperature. The product, this compound, will often precipitate from the solvent.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Physicochemical and Spectroscopic Characterization

Due to the limited availability of specific experimental data for this compound, the following information is a combination of data for the target compound where available and data for the closely related analogue, 7-chloro-2-methylquinoline (CAS 4965-33-7), for comparative purposes.

PropertyThis compound7-chloro-2-methylquinoline (Analogue)
CAS Number 15644-88-94965-33-7[8]
Molecular Formula C₁₀H₈ClNOC₁₀H₈ClN[8]
Molecular Weight 193.63 g/mol 177.63 g/mol [8][9]
Appearance SolidWhite to light brown crystalline powder[9][10]
Melting Point Not available75-77 °C[9]
Boiling Point Not available278.2 °C at 760 mmHg[9]

Spectroscopic Data (for analogue 7-chloro-2-methylquinoline):

  • ¹H NMR: Spectral data for 7-chloro-2-methylquinoline is available and can be used as a reference for the aromatic proton signals.[11] The spectrum of this compound would be expected to show similar aromatic proton signals, with the addition of a signal for the hydroxyl proton and a shift in the signals of the protons on the heterocyclic ring due to the presence of the hydroxyl group.

  • ¹³C NMR: Carbon NMR data for 7-chloro-2-methylquinoline is also available.[12] For this compound, the carbon spectrum would show a significant downfield shift for the carbon atom bearing the hydroxyl group (C4).

  • Mass Spectrometry: The mass spectrum of 7-chloro-2-methylquinoline shows molecular ion peaks at m/z 177 and 179, corresponding to the chlorine isotopes.[8] For this compound, the expected molecular ion peaks would be at m/z 193 and 195.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which would be absent in the spectrum of 7-chloro-2-methylquinoline. Both compounds would exhibit characteristic absorptions for C-H and C=C aromatic stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not widely published, the broader class of 7-chloroquinoline derivatives has been extensively investigated for various therapeutic applications.

  • Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. It is plausible that this compound could serve as a precursor or starting material for the synthesis of novel antimalarial agents.[3]

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[2] Some 7-chloroquinoline derivatives have shown significant antiproliferative activity against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The quinoline nucleus is present in several antibacterial and antifungal agents. Derivatives of 7-chloroquinoline have been reported to possess antimicrobial and antifungal properties.

  • Neuroprotective Potential: Recent research has explored 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease.[13]

Given the established biological significance of the 7-chloroquinoline core, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further biological evaluation of this compound and its derivatives is warranted.

Biological_Potential cluster_apps Potential Therapeutic Areas Core This compound Antimalarial Antimalarial Agents Core->Antimalarial Precursor for 4-aminoquinoline analogues Anticancer Anticancer Therapies Core->Anticancer Scaffold for kinase inhibitors Antimicrobial Antimicrobial/Antifungal Drugs Core->Antimicrobial Novel structural motif Neuroprotection Neuroprotective Agents Core->Neuroprotection Derivative synthesis

Caption: Potential therapeutic applications of this compound.

Safety and Handling

For this compound (CAS 15644-88-9), the following hazard information has been reported:

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For the related compound, 7-chloro-2-methylquinoline (CAS 4965-33-7), the following has been noted:[10]

  • Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

  • Precautionary Statements: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

General Laboratory Safety Practices:

  • Use this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis can be readily achieved through the well-established Conrad-Limpach reaction. While specific biological data for this compound is limited, the extensive body of research on the 7-chloroquinoline scaffold strongly suggests its utility as a building block for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is a promising avenue for future research.

References

  • PubChem. 7-Chloro-2-methylquinoline. [Link]

  • Home Sunshine Pharma. 7-Chloro-2-methylquinoline CAS 4965-33-7. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

  • Parra, Y. de J., et al. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central, 2019. [Link]

  • de Oliveira, R. B., et al. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, vol. 170, 2016, pp. 156-163. [Link]

  • Charris, J., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central, 2022. [Link]

  • PubChem. 7-Chloro-4-hydroxyquinoline. [Link]

  • Guevara-Pulido, J., et al. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed, 2022. [Link]

  • Charris, J., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, vol. 27, no. 19, 2022, p. 6685. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Larsen, R. D., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, vol. 14, no. 1, 2009, pp. 298-307. [Link]

  • Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, vol. 86, no. 19, 2021, pp. 13402-13419. [Link]

  • PubChem. 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. [Link]

  • Guevara-Pulido, J., et al. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, vol. 7, no. 15, 2022. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • SpectraBase. 7-chloro-4-quinolinol. [Link]

  • Mendoza, J., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, vol. 2021, no. 3, 2021, p. M1256. [Link]

  • PubChem. 4-Chloro-2-methylquinoline. [Link]

  • NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

  • Ravi Pump Industries. 7-Chloro-2-Methylquinoline CAS 4965-33-7. [Link]

  • NIST WebBook. 2(1H)-Quinolinone, 4-methyl-. [Link]

  • Li, J., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. ACS Chemical Neuroscience, vol. 5, no. 10, 2014, pp. 973-980. [Link]

  • PubChem. 7-Chloro-4-methylquinoline. [Link]

  • SpectraBase. 7-Chloro-4-hydrazinoquinoline. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Miller, J. R., et al. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 1162-1168. [Link]

Sources

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 7-Chloro-2-methylquinolin-4-ol, a key heterocyclic intermediate. We will delve into its fundamental chemical and physical properties, explore its nuanced molecular structure with a focus on tautomerism, detail methods for its synthesis and characterization, and discuss its applications in the field of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed, field-proven understanding of this important chemical entity.

Chemical Identity and Core Properties

This compound is a substituted quinoline derivative. The presence of a chlorine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position imparts specific reactivity and physical characteristics that are crucial for its role as a synthetic precursor.

A summary of its key identifiers and computed physical properties is presented below. These values are foundational for experimental design, influencing choices regarding solvents, reaction conditions, and analytical methods.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol -
CAS Number 13735-71-2-
Appearance White to crystalline powder[2]
Melting Point >300 °C (decomposes)-
Boiling Point 363.9±22.0 °C (Predicted)-
Density 1.40±0.1 g/cm³ (Predicted)[2]

Molecular Structure and Tautomerism

The molecular structure of this compound is more complex than its name might initially suggest. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with their corresponding keto form, 7-chloro-2-methylquinolin-4(1H)-one.

Causality: This equilibrium arises from the migration of a proton and the concurrent shift of double bonds. In many environments, including the solid state and polar solvents, the keto (quinolin-4(1H)-one) form is thermodynamically favored.[3] This preference is due to the formation of a stable amide-like functionality within the heterocyclic ring system. Understanding this tautomerism is paramount, as the dominant form dictates the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. For instance, reactions targeting a hydroxyl group may fail or require specific conditions to shift the equilibrium towards the enol form.

Below is a diagram illustrating this critical equilibrium.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogs often employs classic cyclization reactions. A prevalent and robust method is the Conrad-Limpach reaction .

Expertise & Rationale: This pathway is chosen for its reliability and the accessibility of its starting materials. The reaction proceeds by first condensing a substituted aniline (m-chloroaniline) with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate. This step is typically catalyzed by acid. The subsequent step is a thermal cyclization, which requires high temperatures (often >250 °C) to drive the intramolecular ring closure and form the quinolinone ring system. The high temperature is necessary to overcome the activation energy for the electrocyclic reaction.

Conceptual Synthesis Workflow
  • Reactant Mixing: m-Chloroaniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid (e.g., H₂SO₄).

  • Condensation: The mixture is heated to form the β-anilinoacrylate intermediate, with the removal of water.

  • Thermal Cyclization: The intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (~250 °C).

  • Ring Closure: The intramolecular cyclization occurs, followed by tautomerization to yield the stable 7-chloro-2-methylquinolin-4(1H)-one product.

  • Isolation: The product precipitates upon cooling and can be isolated via filtration and purified by recrystallization.

The following diagram outlines the key stages of this synthetic protocol.

synthesis_workflow start Starting Materials (m-Chloroaniline, Ethyl Acetoacetate) step1 Step 1: Condensation (Acid Catalyst, Heat) start->step1 inter Intermediate (Ethyl 3-(3-chloroanilino)but-2-enoate) step1->inter step2 Step 2: Thermal Cyclization (High-Temp Solvent, ~250°C) inter->step2 product Final Product (this compound) step2->product

Caption: Conrad-Limpach synthesis workflow.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The predominance of the keto tautomer is reflected in the spectral data.

TechniqueExpected Observations & Rationale
¹H NMR Aromatic protons will appear in the δ 7-8.5 ppm range with splitting patterns dictated by their positions. A key signal is the N-H proton of the keto form, which is often broad and may appear downfield (>11 ppm). The methyl group (C2-CH₃) will be a sharp singlet around δ 2.4 ppm.
¹³C NMR The spectrum will show 10 distinct carbon signals. A crucial peak is the carbonyl carbon (C4) of the keto tautomer, which typically appears significantly downfield around δ 175-180 ppm. The methyl carbon will be upfield (~δ 18-20 ppm).
Mass Spec (MS) The molecular ion peak (M+) will confirm the molecular weight. For this compound, expect a characteristic isotopic pattern for the chlorine atom: a peak at m/z 193 (for ³⁵Cl) and another at m/z 195 (for ³⁷Cl) in an approximate 3:1 ratio.[1]
Infrared (IR) The IR spectrum provides definitive evidence for the keto form. A strong absorption band will be observed in the 1650-1690 cm⁻¹ region, corresponding to the C=O stretch of the cyclic amide. A broad peak around 3000-3400 cm⁻¹ would indicate the N-H stretch. The presence of only a weak or absent O-H stretch further validates the keto form's dominance.

Applications in Drug Development

The 7-chloroquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.

  • Antimalarial Agents: The 7-chloroquinoline structure is famously the core of the antimalarial drug Chloroquine. Researchers use derivatives of this scaffold to develop new compounds aimed at overcoming drug-resistant strains of malaria.[4]

  • Anticancer Therapeutics: The quinoline ring has been incorporated into numerous kinase inhibitors used in oncology. The functional groups on this compound allow for chemical modification to create libraries of compounds that can be screened for activity against various cancer cell lines.[5]

  • Antiviral & Antifungal Research: Functionalized quinolines have been investigated for a broad range of antimicrobial activities.[6][7] The 4-position can be derivatized to explore structure-activity relationships in the development of novel antifungal or antiviral agents, including inhibitors of the SARS-CoV-2 main protease (Mpro).[8]

  • Chemical Probes: As a well-defined molecular entity, it can be used as a starting point to synthesize probes for exploring biological pathways or validating new drug targets.

Safety and Handling

As a laboratory chemical, this compound and its parent compound, 7-chloroquinoline, must be handled with appropriate care.

  • GHS Hazard Statements: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Self-Validation: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The SDS contains comprehensive information on hazards, first-aid measures, and emergency procedures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170437, 7-Chloro-4-methylquinoline. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). 7-Chloro-2-methylquinoline CAS 4965-33-7. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • Various Authors. (2018). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

  • Pérez-Vargas, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Molecules. Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Various Authors. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • Pérez-Vargas, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413521. Retrieved from [Link]

  • Various Authors. (2019). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

  • Various Authors. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Phenol vs 4-hydroxypyridine - Enol Content. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4650466. Retrieved from [Link]

Sources

Potential Therapeutic Applications of Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Translational Research

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, characterized by its bidentate chelating ability via the phenolic oxygen and the pyridine nitrogen. While historically utilized as antiseptics (e.g., clioquinol), modern translational research has repurposed these compounds as Metal-Protein Attenuating Compounds (MPACs) .[1]

This guide analyzes the therapeutic utility of quinolinols in neurodegeneration and oncology. Unlike traditional chelators that strip metals systemically, MPACs act as ionophores—redistributing bio-metals (Zn²⁺, Cu²⁺) to restore intracellular homeostasis or induce lethal metallo-toxicity in cancer cells.

Part 1: Chemical Basis & Pharmacology

The therapeutic efficacy of quinolinols hinges on the "chelation bite" formed between the hydroxyl group at position 8 and the heterocyclic nitrogen at position 1.

  • Lipophilicity: The planar aromatic rings allow passive diffusion across the Blood-Brain Barrier (BBB), a critical feature for Alzheimer’s and Huntington’s therapeutics.

  • Metal Selectivity: 8-HQ derivatives exhibit high affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺) over alkali earth metals (Ca²⁺, Mg²⁺), reducing off-target cardiac or synaptic side effects.

  • The "Trojan Horse" Mechanism: In oncology, the ligand itself is often non-toxic; however, the Ligand-Metal Complex (e.g., CQ-Cu) acts as the active proteasome inhibitor.

Part 2: Therapeutic Vertical – Neurodegeneration

Target: Alzheimer’s Disease (AD) and Huntington’s Disease.[1] Lead Compounds: Clioquinol (PBT1), PBT2.

Mechanism of Action: The Ionophore Hypothesis

In AD, Zinc and Copper become trapped in extracellular Amyloid-β (Aβ) plaques, causing two failures:

  • Loss of Function: Intracellular depletion of Zn/Cu impairs enzymatic function (e.g., SOD1, gene transcription).

  • Gain of Toxicity: Extracellular metals catalyze ROS production and stabilize Aβ oligomers.

PBT2 functions not by stripping metals from the brain, but by chaperoning them from the extracellular plaque into the neuron. This restores intracellular signaling (GSK3β phosphorylation) and promotes Aβ degradation by Matrix Metalloproteinase-2 (MMP2).[2]

Visualization: MPAC Signaling Pathway

Neuroprotection cluster_extracellular Extracellular Space (Synapse) cluster_intracellular Intracellular Space (Neuron) Ab_Plaque Aβ-Metal Complex (Toxic Aggregate) PBT2 PBT2 (Free) Ab_Plaque->PBT2 Metal Abstraction PBT2_Metal PBT2-Zn/Cu Complex PBT2->PBT2_Metal Chelation Zn_Cu_Free Bioavailable Zn²⁺ / Cu²⁺ PBT2_Metal->Zn_Cu_Free Translocation across Membrane GSK3 GSK3β (Active) Zn_Cu_Free->GSK3 Inhibitory Phosphorylation pGSK3 p-GSK3β (Inactive) GSK3->pGSK3 Signaling Cascade MMP2 MMP2 Upregulation pGSK3->MMP2 Promotes Ab_Deg Aβ Degradation MMP2->Ab_Deg Cleavage of Aβ

Figure 1: Mechanism of PBT2 in Alzheimer’s Disease. The compound acts as a zinc/copper chaperone, moving metals from toxic extracellular plaques to the intracellular space, triggering neuroprotective signaling.

Part 3: Therapeutic Vertical – Oncology

Target: Solid Tumors (Breast, Bladder) and Multidrug-Resistant (MDR) lines. Lead Compounds: Nitroxoline, 8-HQ-Mannich bases.

Mechanism 1: MetAP2 Inhibition (Nitroxoline)

Nitroxoline, an antibiotic, was repurposed after high-throughput screening identified it as a potent inhibitor of Methionine Aminopeptidase-2 (MetAP2) .[3][4] Blockade of MetAP2 prevents the removal of N-terminal methionine from nascent proteins, arresting endothelial cell proliferation (angiogenesis).

Mechanism 2: The Copper-Proteasome Axis

Tumor cells often possess elevated copper levels. 8-HQ derivatives bind this endogenous copper, forming a complex that inhibits the 20S proteasome . This blockade leads to the accumulation of ubiquitinated proteins and subsequent apoptosis.

Visualization: Anticancer Pathways[5]

Oncology Nitroxoline Nitroxoline MetAP2 MetAP2 Enzyme Nitroxoline->MetAP2 Inhibits (IC50 ~54nM) p53 p53 Acetylation MetAP2->p53 Activates Angiogenesis Angiogenesis (Endothelial Cells) p53->Angiogenesis Blocks CQ Clioquinol (CQ) CQ_Cu CQ-Cu Complex CQ->CQ_Cu Binds Cu²⁺ Cu Tumor Copper (Cu²⁺) Cu->CQ_Cu Proteasome 20S Proteasome CQ_Cu->Proteasome Inhibits Apoptosis Apoptosis (Tumor Cell Death) Proteasome->Apoptosis Accumulation of Ub-Proteins

Figure 2: Dual anticancer mechanisms. Left: Nitroxoline targets angiogenesis via MetAP2.[6] Right: Clioquinol exploits tumor copper elevation to inhibit the proteasome.

Part 4: Quantitative Data Summary

The following table synthesizes potency data for key quinolinol derivatives against specific targets.

CompoundTarget / Cell LineActivity TypePotency (IC50 / Kd)Clinical Status
Nitroxoline MetAP2 EnzymeInhibition54.8 nM [1]FDA Approved (UTI), Repurposed
Nitroxoline HUVEC (Angiogenesis)Proliferation Inhibition1.9 µM [1]Phase II (Cancer)
Clioquinol MCF-7 (Breast Cancer)Cytotoxicity~12.5 µM [2]Withdrawn (Oral), Topical only
PBT2 Aβ-Zn AggregatesDissociation (Kd)~10⁻⁹ M rangePhase II (AD/HD)
8-HQ 20S ProteasomeInhibitionCopper-DependentResearch Tool
Part 5: Experimental Workflows (The "How-To")

To validate the mechanism of action for novel quinolinol derivatives, researchers must distinguish between ligand toxicity and metal-dependent toxicity.

Protocol 1: The Metal Rescue Assay (Self-Validating System)

Objective: Determine if cytotoxicity is driven by metal chelation (stripping) or ionophore activity (loading).

Methodology:

  • Seed Cells: Plate cancer cells (e.g., HeLa or A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment Groups:

    • A (Control): DMSO vehicle.

    • B (Test): Quinolinol derivative (0.1 – 100 µM).

    • C (Metal Supplemented): Quinolinol + CuCl₂ (1:1 molar ratio).

    • D (Metal Rescue): Quinolinol + Excess Zn²⁺ or Fe³⁺.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: MTT or CellTiter-Glo assay.

Interpretation (The Logic):

  • If C is more toxic than B : The mechanism is likely ionophore-based (e.g., copper toxicity, proteasome inhibition). The complex is the active drug.

  • If D rescues viability compared to B: The mechanism is chelation-based (starving the cell of essential metals).

Protocol 2: In Vitro Proteasome Inhibition

Objective: Confirm if the Cu-Quinolinol complex targets the 20S proteasome.

  • Lysate Preparation: Harvest tumor cells and lyse in non-denaturing buffer (50 mM Tris-HCl, pH 7.5).

  • Substrate Addition: Use fluorogenic peptide substrate Suc-LLVY-AMC (specific for chymotrypsin-like activity).

  • Reaction:

    • Mix Lysate (10 µg) + Test Compound (10 µM) + CuCl₂ (10 µM).

    • Add Suc-LLVY-AMC (50 µM).

  • Kinetics: Measure fluorescence (Ex 380nm / Em 460nm) every 5 mins for 1 hour.

  • Validation: Use Bortezomib (100 nM) as a positive control. A reduction in slope indicates proteasome inhibition.

References
  • Shim, J. S., et al. (2010). "Nitroxoline inhibits angiogenesis and growth of human bladder cancer."[7] Journal of the National Cancer Institute.[7]

  • BenchChem. (2025).[5][8][9] "Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents." BenchChem Technical Guides.

  • Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron.

  • Chen, D., et al. (2009). "Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper."[10][11] Cancer Research.

  • Lannfelt, L., et al. (2008).[1] "Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial." The Lancet Neurology.

Sources

7-Chloro-2-methylquinolin-4-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol: Synthesis, Properties, and Applications

Introduction

The quinoline ring system is a quintessential heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic molecules of profound importance in medicinal and materials chemistry. Within this class, quinolin-4-ones and their tautomeric forms, 4-hydroxyquinolines, represent a "privileged scaffold" due to their versatile chemical reactivity and broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1]

This technical guide focuses on a specific, highly functionalized derivative: This compound (C₁₀H₈ClNO) . This compound serves as a critical synthetic intermediate, leveraging the electronic influence of the chloro-substituent and the steric and electronic properties of the methyl group to enable the development of more complex molecular architectures. Its structure exists in a tautomeric equilibrium with the 7-chloro-2-methylquinolin-4(1H)-one form, a characteristic that defines its reactivity and biological interactions. This document provides a comprehensive overview of its synthesis, a detailed profile of its physicochemical and spectroscopic properties, and an exploration of its applications as a foundational building block in drug discovery and organic synthesis.

Section 1: Synthesis via the Conrad-Limpach Reaction

The most direct and industrially relevant method for constructing the this compound core is the Conrad-Limpach synthesis .[2][3] This powerful reaction facilitates the formation of 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4][5]

For the specific synthesis of this compound, the selected starting materials are 3-chloroaniline and ethyl acetoacetate . The reaction proceeds in two distinct stages:

  • Formation of the Enamine Intermediate: 3-chloroaniline reacts with the keto group of ethyl acetoacetate under mild, often acid-catalyzed, conditions to form the more stable β-aminoacrylate (an enamine), ethyl 3-((3-chlorophenyl)amino)but-2-enoate. This step is kinetically controlled and typically occurs at or slightly above room temperature.[2]

  • Thermal Cyclization: The crucial ring-closing step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[2][3] This intramolecular reaction proceeds via the less stable but more reactive imine tautomer. The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil is critical to achieve the necessary temperature and ensure high yields by preventing degradation.[2][6]

Reaction Mechanism

The causality of the Conrad-Limpach synthesis is rooted in the strategic manipulation of reaction conditions to favor specific intermediates and reaction pathways.

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline 3-Chloroaniline Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Condensation (+ H⁺, -H₂O) ~140°C Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Thermal Electrocyclization ~250°C (High-boiling solvent) Product This compound Cyclized->Product Tautomerization & Elimination (-EtOH)

Caption: Mechanism of the Conrad-Limpach synthesis.

Section 2: Physicochemical & Spectroscopic Profile

While a complete experimental dataset for this compound is not consolidated in a single source, its properties can be reliably predicted and inferred from closely related analogs. The data presented below combines computed values for the target molecule with experimental data from key structural analogs to provide a comprehensive profile.

Table 1: Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₁₀H₈ClNO-
Molecular Weight 193.63 g/mol Calculated
Appearance Off-white to light brown solidPredicted, based on analogs[7]
Melting Point >250 °CPredicted. Analog 7-Chloro-4-hydroxyquinoline melts at 276-279 °C[7]
pKa (Acidic) ~8.0Predicted. Analog 7-chloro-8-methylquinolin-2(1H)-one has a pKa of 7.96[8]
LogP ~2.5Predicted. Analog 7-chloro-8-methylquinolin-2(1H)-one has a LogKow of 2.49[8]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF.Predicted, based on general quinolone properties[9]
Table 2: Representative Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected signals based on the analysis of similar quinoline structures.[10][11][12]

TechniqueExpected Data
¹H NMR δ (ppm): ~2.4-2.6 (s, 3H, -CH₃); ~6.0-6.5 (s, 1H, H3); ~7.4-8.2 (m, 3H, Ar-H at positions 5, 6, 8). The exact shifts depend on the solvent (typically DMSO-d₆).
¹³C NMR δ (ppm): ~18-20 (-CH₃); ~110-150 (aromatic carbons); ~170-180 (C4-O/C=O). Expect 10 distinct signals.[12]
FT-IR ν (cm⁻¹): ~3100-2800 (broad, O-H/N-H stretch); ~1640-1620 (C=O stretch); ~1600-1450 (C=C/C=N aromatic stretches); ~850-750 (C-Cl stretch).[10]
Mass Spec (ESI-MS) [M+H]⁺: m/z ≈ 194.03. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) at m/z 194 and 196 would be a key diagnostic feature.[10]

Section 3: Applications in Chemical Synthesis & Drug Discovery

This compound is not typically an end-product but rather a versatile platform for generating molecular diversity. Its strategic functionalization allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The quinoline core is a known pharmacophore that can be readily modified to optimize biological activity.[1]

The key reactive sites on the scaffold are:

  • The C4-hydroxyl group: Can be converted to a chloride (e.g., using POCl₃) to create the highly reactive 4,7-dichloro-2-methylquinoline intermediate. This C4-chloro group is then susceptible to nucleophilic aromatic substitution (SₙAr) with a wide range of amines, thiols, and alcohols.[1]

  • The N1-nitrogen: Can be alkylated or participate in coordination chemistry.

  • The aromatic ring: Can undergo further electrophilic substitution, although the existing substituents direct this reactivity.

This versatility has positioned the 7-chloroquinoline scaffold at the forefront of drug discovery programs targeting a range of diseases.

  • Antimalarial Agents: The 7-chloroquinoline core is famously the basis for chloroquine. Modifications at the 4-position with various aminoalkyl side chains are a proven strategy for developing potent antimalarial compounds.[10][13]

  • Anticancer Agents: Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their antiproliferative activity. They often function as kinase inhibitors or DNA-intercalating agents.[1][14]

  • Antifungal and Antibacterial Agents: The scaffold has been used to develop compounds with significant activity against pathogenic fungi and bacteria.[13][14]

  • Neuroprotective Agents: Recent research has explored 4-amino-7-chloroquinoline derivatives as potential therapeutics for Parkinson's disease by targeting specific nuclear receptors.[15]

Scaffold_Diversification Scaffold Diversification Pathways cluster_products Bioactive Derivatives Core This compound Intermediate 4,7-Dichloro-2-methylquinoline (Key Intermediate) Core->Intermediate POCl₃ Antimalarial Antimalarials Intermediate->Antimalarial SₙAr Anticancer Anticancer Agents Intermediate->Anticancer SₙAr Antifungal Antifungals Intermediate->Antifungal SₙAr Amine R-NH₂ Amine->Antimalarial Thiol R-SH Thiol->Anticancer Alcohol R-OH Alcohol->Antifungal Other Other Therapeutics

Caption: Diversification of the core scaffold.

Section 4: Experimental Protocols

The following protocols are generalized from established procedures for the Conrad-Limpach synthesis and are intended for use by trained synthetic chemists in a controlled laboratory setting.[2][4][6]

Protocol 4.1: Synthesis of this compound

Part A: Synthesis of Ethyl 3-((3-chlorophenyl)amino)but-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask, add 3-chloroaniline (12.75 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture with stirring at 130-140 °C for 1 hour. Equip the flask with a short path distillation head to remove the water and ethanol formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-chloroaniline spot has been consumed.

  • Allow the reaction mixture to cool. The resulting crude oil is typically of sufficient purity to be used directly in the next step without further purification.

Part B: Thermal Cyclization to this compound

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, add 200 mL of Dowtherm A (or mineral oil).

  • Heat the solvent to 250-255 °C with vigorous stirring.

  • Slowly add the crude enamine intermediate from Part A to the hot solvent dropwise over 30-45 minutes.

  • Maintain the temperature at 250 °C and continue stirring for an additional 1-2 hours after the addition is complete. A precipitate will form as the product crystallizes out of the hot solvent.

  • Allow the mixture to cool to below 100 °C, then add 200 mL of hexanes to dilute the mixture and aid filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes (2 x 100 mL) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF to yield this compound as a solid.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its efficient synthesis via the Conrad-Limpach reaction from readily available starting materials makes it an accessible and economical building block. The presence of three distinct functional regions—the chloro-substituted benzene ring, the methyl-substituted pyridine ring, and the 4-oxo/hydroxyl group—provides a rich platform for chemical modification. This versatility has been effectively harnessed in the development of a wide range of compounds with potent biological activities, underscoring the enduring importance of the quinoline scaffold in the ongoing search for novel therapeutics.

References

A numbered list of all sources cited into a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.

Sources

Technical Guide: Discovery and History of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 7-Chloro-2-methylquinolin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

This compound (CAS: 486-70-4 / 86-99-7 derivative) is a substituted quinolone intermediate primarily utilized in the synthesis of 4-aminoquinoline antimalarials and, more recently, multi-drug resistance (MDR) reversal agents.[1]

While often overshadowed by its desmethyl analogue (the precursor to Chloroquine), the 2-methyl variant represents a distinct lineage of pharmacophores derived from the Conrad-Limpach synthesis .[1] This guide analyzes its historical emergence from the dye industry of the late 19th century to its modern role as a privileged scaffold for generating libraries of kinase inhibitors and anti-infectives.

Historical Context: From Dyes to Therapeutics

The Conrad-Limpach Legacy (1887)

The history of this compound is inextricably linked to the development of quinoline synthesis methods in Germany.[1] In 1887, Max Conrad and Leonhard Limpach discovered that condensing anilines with


-ketoesters yielded different products depending on the reaction temperature.[1]
  • Kinetic Control (20–100°C): Formation of a

    
    -anilinoacrylate (enamine).[1] Upon high-temperature cyclization (
    
    
    
    C), this yields the 4-hydroxyquinoline (4-quinolone).[1][2]
  • Thermodynamic Control (>140°C): Direct formation of the anilide, which cyclizes to the 2-hydroxyquinoline (Knorr Quinoline Synthesis).[3]

This regioselectivity was crucial. To access the antimalarial pharmacophore (which requires a functionalizable position at C4), chemists had to strictly follow the Conrad-Limpach pathway.

The Antimalarial Boom (1930s-1940s)

During WWII, the interruption of quinine supplies forced a massive search for synthetic alternatives. While Bayer scientists (Andersag et al.) focused on Resochin (Chloroquine) and Sontochin (3-methylchloroquine), the 2-methyl derivatives offered a parallel structure-activity relationship (SAR) study.[1]

  • Sontochin (3-methyl) proved that steric bulk on the pyridine ring was tolerated.[1]

  • This compound served as the precursor for 2-methyl-chloroquine analogues , which were evaluated to bypass resistance mechanisms developed against the standard chloroquine scaffold.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Tautomer 7-Chloro-2-methyl-4(1H)-quinolone
Molecular Formula C

H

ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to tan crystalline solid
Melting Point >270°C (sublimes/decomposes)
Solubility Poor in water; soluble in hot DMSO, DMF, and acetic acid
pKa ~10.5 (OH), ~2.5 (NH protonation)

Technical Synthesis Protocol

The following protocol is an optimized Conrad-Limpach procedure. It prioritizes the isolation of the enamine intermediate to prevent contamination with the Knorr product (2-hydroxy isomer).[1]

Reaction Scheme

Reagents: m-Chloroaniline, Ethyl Acetoacetate, Acid Catalyst (HCl), Heat.[4]

ConradLimpach Aniline m-Chloroaniline Enamine Enamine Intermediate (Ethyl 3-(3-chloroanilino)but-2-enoate) Aniline->Enamine Condensation (Kinetic Control) EAA Ethyl Acetoacetate EAA->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Product This compound Cyclization->Product Tautomerization

Figure 1: The Conrad-Limpach synthetic pathway emphasizing the kinetic enamine intermediate.[1]

Step-by-Step Methodology
Phase 1: Enamine Formation (Kinetic Control)
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq m-chloroaniline in toluene or benzene.

  • Addition: Add 1.1 eq Ethyl Acetoacetate and a catalytic amount of glacial acetic acid or HCl (0.01 eq).

  • Reflux: Heat to reflux (80–110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

    • Critical Check: Ensure temperature does not exceed 120°C to avoid premature anilide formation (Knorr side-reaction).

  • Isolation: Evaporate solvent under reduced pressure. The residue is the crude

    
    -anilinoacrylate (enamine) .[1] It can often be used directly or recrystallized from hexane/ethanol.[1]
    
Phase 2: Thermal Cyclization (Ring Closure)
  • Solvent Prep: Heat a high-boiling solvent (Dowtherm A or Diphenyl Ether) to 250°C in a separate reactor.[1]

  • Addition: Add the crude enamine dropwise to the vigorously boiling solvent.

    • Why: Rapid addition to high heat favors the electrocyclic ring closure over polymerization.[1]

  • Reaction: Maintain temperature at 240–250°C for 20–30 minutes. Ethanol is evolved and flashes off.[1][5]

  • Work-up: Cool the mixture to room temperature. The product, This compound , typically precipitates out of the oily solvent.[1]

  • Purification: Filter the solid. Wash copiously with acetone or diethyl ether to remove residual Dowtherm A. Recrystallize from DMF/Ethanol if high purity is required.[1]

Mechanistic Insights & Regioselectivity

The reaction of m-chloroaniline presents a regioselectivity challenge. The ring closure can occur ortho to the amine at two positions, leading to either the 7-chloro or 5-chloro isomer.[1]

  • Steric Hindrance: Cyclization at the position para to the chlorine (yielding the 7-chloro isomer) is sterically favored over the position ortho to the chlorine (yielding the 5-chloro isomer).[1]

  • Yield Distribution: Typically, the 7-chloro isomer constitutes >80% of the product.[1] The 5-chloro impurity is often more soluble and removed during the washing step.[1]

Mechanism cluster_regio Regioselectivity (m-Chloroaniline) Start Enamine Intermediate Transition Transition State (Electrocyclic Ring Closure) Start->Transition Heat (250°C) Keto 4-Keto Form (Initial Cyclized Product) Transition->Keto - EtOH Pos7 7-Chloro (Major) Sterically Favored Transition->Pos7 Pos5 5-Chloro (Minor) Sterically Hindered Transition->Pos5 Enol 4-Hydroxy Form (Aromatic Tautomer) Keto->Enol Tautomerization

Figure 2: Mechanistic pathway highlighting the tautomerization and regioselectivity of the cyclization.

Applications in Drug Development

Once synthesized, this compound serves as a gateway to functionalized pharmacophores.[1]

Transformation to 4,7-Dichloro-2-methylquinoline

The 4-hydroxyl group is a "dummy" group in this context; it is almost always converted to a chloride to enable Nucleophilic Aromatic Substitution (


).[1]
  • Reagent: Phosphorus Oxychloride (

    
    ).[5]
    
  • Product: 4,7-Dichloro-2-methylquinoline .[1]

  • Reactivity: The chlorine at C4 is highly reactive toward amines, while the chlorine at C7 and the methyl at C2 remain stable.

Modern Therapeutic Targets
  • MDR Reversal Agents: Recent research utilizes the 2-methylquinoline scaffold to create inhibitors of P-glycoprotein (P-gp), helping to reverse drug resistance in cancer cells.[1]

  • Kinase Inhibitors: The scaffold is used in the design of Type II kinase inhibitors (e.g., for VEGFR or c-Met), where the quinoline nitrogen forms a key hydrogen bond in the hinge region of the kinase ATP-binding pocket.

  • Antifungals: Hydrazone derivatives synthesized from this core have shown efficacy against Candida species, comparable to fluconazole in in vitro assays.

References

  • Conrad, M., & Limpach, L. (1887).[6] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Andersag, H., et al. (1940s). "Development of Chloroquine and Sontochin." Bayer Research Archives.[1] (Historical reference to the antimalarial program).

  • Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline."[1][4][5][7][8][9] Organic Syntheses, 28, 38.

  • Musial, A., et al. (2024).[10][4][11] "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Molbank, 2024(1), M1796.[9]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Parra, Y., et al. (2013). "Synthesis and antimalarial activity of [(7-chloroquinolin-4-yl)amino]acetophenones." Medicinal Chemistry Research.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 7-Chloro-2-methylquinolin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances and analytical characterization of this important quinoline derivative. The inherent tautomerism of the molecule is a central theme, with a thorough explanation of how this phenomenon influences its spectroscopic signature. We will examine the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. This guide also features detailed, field-tested protocols for data acquisition and visual diagrams to elucidate complex concepts, ensuring a comprehensive understanding for both novice and experienced scientists.

Introduction: The Significance of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The substituent pattern on the quinoline ring plays a critical role in modulating the pharmacological profile of these compounds. This compound, a substituted quinoline, is a valuable synthetic intermediate and a subject of interest in drug discovery programs. Its structural features, including the chloro and methyl groups, can significantly influence its biological activity and pharmacokinetic properties.

A crucial aspect of understanding the chemistry of this compound is its existence as a pair of tautomers: the enol form (this compound) and the keto form (7-Chloro-2-methyl-1H-quinolin-4-one). The equilibrium between these two forms is influenced by factors such as the solvent and the physical state (solid or solution). In most cases, the keto form is the predominant tautomer. This tautomerism has profound implications for the interpretation of its spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the analytical conditions.

Molecular Structure and Tautomerism

The chemical structure of this compound and its keto tautomer are depicted below. The IUPAC name for the keto form is 7-chloro-2-methyl-1H-quinolin-4-one.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and for providing insights into the predominant tautomeric form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonChemical Shift (ppm)Multiplicity
-CH₃~2.4Singlet
H-3~6.3Singlet
H-5~8.0Doublet
H-6~7.4Doublet of doublets
H-8~7.8Doublet
-NH (keto)Broad, downfieldSinglet

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The presence of a broad singlet in the downfield region (typically > 10 ppm) would be indicative of the N-H proton of the keto tautomer. The singlet for the H-3 proton is also characteristic of the quinolin-4-one structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic chemical shift in the downfield region.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm)
-CH₃~18-20
C-2~150-155
C-3~110-115
C-4~175-180 (C=O)
C-4a~140-145
C-5~125-130
C-6~120-125
C-7~135-140
C-8~115-120
C-8a~145-150

Note: The chemical shifts are approximate.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow A Sample Preparation: - Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Add a small amount of TMS as an internal standard. B Instrument Setup: - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). - Tune and shim the instrument for optimal resolution. A->B C ¹H NMR Acquisition: - Acquire a standard ¹H spectrum with a sufficient number of scans for a good signal-to-noise ratio. B->C D ¹³C NMR Acquisition: - Acquire a proton-decoupled ¹³C spectrum. - May require a longer acquisition time due to the lower natural abundance of ¹³C. B->D E Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Integrate the ¹H signals and reference the chemical shifts to TMS. C->E D->E ATR_IR_Workflow A Instrument Preparation: - Ensure the ATR crystal is clean. B Background Scan: - Collect a background spectrum of the empty ATR crystal. A->B C Sample Application: - Place a small amount of the solid sample directly onto the ATR crystal. B->C D Spectrum Acquisition: - Apply pressure to ensure good contact between the sample and the crystal. - Acquire the sample spectrum. C->D E Data Processing: - The instrument software will automatically subtract the background spectrum from the sample spectrum. D->E

Caption: A standard procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will confirm the molecular formula.

Expected Mass Spectrometry Data:

The molecular weight of C₁₀H₈ClNO is 193.63 g/mol . In the mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak at m/z 195 with a relative intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the isotopic pattern of chlorine.

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO, HCN, and Cl.

Experimental Protocol for GC-MS Analysis

GCMS_Workflow A Sample Preparation: - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). B GC Separation: - Inject the sample into the GC. - The compound is separated from impurities on the GC column. A->B C Ionization: - The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact). B->C D Mass Analysis: - The ions are separated based on their mass-to-charge ratio by the mass analyzer. C->D E Detection and Spectrum Generation: - The detector records the abundance of each ion, generating a mass spectrum. D->E

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation.

Expected UV-Visible Spectral Data:

The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity.

Experimental Protocol for UV-Visible Spectroscopy

UVVis_Workflow A Sample Preparation: - Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). B Blank Measurement: - Fill a cuvette with the pure solvent and record a baseline spectrum. A->B C Sample Measurement: - Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). B->C D Data Analysis: - Identify the wavelengths of maximum absorbance (λmax). C->D

Caption: A basic workflow for acquiring a UV-Visible spectrum.

Summary and Conclusion

The analytical characterization of this compound is fundamentally linked to the understanding of its keto-enol tautomerism. The spectroscopic data overwhelmingly supports the predominance of the 7-Chloro-2-methyl-1H-quinolin-4-one (keto) form in most conditions. This guide has provided a comprehensive overview of the expected spectroscopic signatures from NMR, IR, MS, and UV-Vis analyses, along with standardized protocols for data acquisition. For researchers and drug development professionals, a thorough understanding of these analytical techniques is paramount for the unambiguous identification, purity assessment, and further development of this and related quinoline-based compounds.

References

  • SpectraBase. (n.d.). 7-CHLORO-2-FLUOROQUINOXALINE. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(7-Chloroquinolin-4-yl)amino]ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • ACS Publications. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectra of 7-diethylamino-4-methylcoumarin (1) and the synthesized fluorescent labels (8, 9, 14, 15, 19, and 20) in MeCN. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1][2]- GSC Online Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinolin-4-ol is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a key consideration in the early stages of drug discovery and development. Poor aqueous solubility can lead to low bioavailability and hinder the development of effective oral dosage forms.

This technical guide provides a comprehensive overview of the solubility of this compound. As a Senior Application Scientist, this document is designed to offer not only a compilation of available data but also a practical framework for researchers to approach the solubility determination of this compound. We will delve into its physicochemical properties, theoretical considerations that govern its solubility, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. Below is a summary of the key properties of this compound and related compounds.

Structure and Tautomerism:

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (7-chloro-2-methyl-1H-quinolin-4-one). This keto-enol tautomerism is a common feature of 4-hydroxyquinolines and can significantly influence the compound's hydrogen bonding capacity, crystal packing, and, consequently, its solubility. The quinolin-4-one tautomer is often the more stable form in the solid state.

Key Physicochemical Parameters:

PropertyThis compound7-Chloro-2-methylquinoline7-Chloroquinolin-4-ol
CAS Number 15644-88-9[1]4965-33-7[2][3][4][5][6]86-99-7[7][8]
Molecular Formula C₁₀H₈ClNOC₁₀H₈ClN[2][4]C₉H₆ClNO[7][8]
Molecular Weight 193.63 g/mol 177.63 g/mol [4]179.60 g/mol [8]
Appearance SolidWhite to light yellow/beige crystalline powder[5][9]Off-white to light brown solid[7]
Melting Point Not available74-78 °C[4][5]276-279 °C[7]
Boiling Point Not available278.2 °C at 760 mmHg[5]348.5 °C (Predicted)[7]
LogP (Predicted) Not available3.30[9]Not available
pKa (Predicted) Not availableNot available3.86 ± 0.40[7]

Note: Some of the data presented are for closely related structures and should be used as a guide for predicting the properties of this compound.

Theoretical Solubility Considerations

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The interplay of its functional groups determines its overall polarity and its ability to interact with solvent molecules.

  • Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and contributes to the compound's solubility in organic solvents.

  • 4-Hydroxyl (-OH) Group: The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group will enhance solubility in polar protic solvents like water and alcohols. The tautomeric keto form, with its carbonyl group, can act as a hydrogen bond acceptor.

  • 7-Chloro (-Cl) Group: The chloro substituent is electron-withdrawing and adds to the molecular weight and size. While it has some polar character, its primary effect is often to increase the lipophilicity of the molecule, which may decrease aqueous solubility.

  • 2-Methyl (-CH₃) Group: The methyl group is a small, nonpolar, lipophilic group that will generally favor solubility in nonpolar organic solvents and may slightly decrease aqueous solubility.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are expected to be good solvents for this compound.

Experimental Determination of Solubility

Given the absence of comprehensive public data on the solubility of this compound, experimental determination is necessary. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution. It is considered the "gold standard" for solubility measurement.

Experimental Protocol:

  • Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For aqueous solubility, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are recommended to assess the impact of ionization.

  • Addition of Compound: Add an excess of solid this compound to a known volume of each solvent in a clear glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated and at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Prolonged Agitation: Facilitates the dissolution process and ensures the system reaches equilibrium.

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte.

Workflow for Thermodynamic Solubility Assay:

ThermodynamicSolubility A Add excess solid compound to solvent B Equilibrate (e.g., 24-72h) with agitation at constant temperature A->B C Separate solid and liquid (centrifugation or settling) B->C D Filter supernatant C->D E Quantify concentration by HPLC-UV D->E F Determine Solubility (mg/mL or µM) E->F

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO). This method is often used in high-throughput screening during early drug discovery.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dilution into Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using a suitable high-throughput method, such as HPLC-MS/MS or UV-Vis plate reader.

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the rapid introduction of the compound into an aqueous environment, simulating the conditions of some in vitro assays.

  • Short Incubation: This is a non-equilibrium measurement that assesses the tendency of a compound to precipitate from a supersaturated solution.

  • High-Throughput Analysis: Enables the rapid screening of multiple compounds or conditions.

Workflow for Kinetic Solubility Assay:

KineticSolubility A Prepare high-concentration stock solution in DMSO B Add stock solution to aqueous buffer A->B C Incubate (e.g., 1-2h) with agitation B->C D Remove precipitate by filtration C->D E Quantify concentration in filtrate D->E F Determine Kinetic Solubility (µM) E->F

Caption: Kinetic Solubility Workflow

Factors Affecting the Solubility of this compound

Several factors can influence the measured solubility of this compound:

  • pH: The quinoline nitrogen is basic and can be protonated at low pH. The 4-hydroxyl group is weakly acidic. Therefore, the solubility of this compound is expected to be pH-dependent.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in solubility experiments.

  • Presence of Co-solvents: The addition of organic co-solvents to aqueous solutions can significantly increase the solubility of poorly soluble compounds.

Conclusion

References

  • Alchemist. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. [Link]

  • PubChem. 7-Chloro-2-methylquinoline. [Link]

  • BuyersGuideChem. 7-Chloro-4-hydroxy-2-methylquinoline | C10H8ClNO. [Link]

  • MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. [Link]

  • Pharmaffiliates. CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline. [Link]

Sources

Technical Guide: Derivatives and Applications of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the chemical scaffold 7-Chloro-2-methylquinolin-4-ol , a privileged structure in medicinal chemistry. It details synthetic pathways, derivative classes, and pharmacological applications, designed for immediate application in drug discovery workflows.[1]

Executive Summary & Scaffold Analysis

This compound (CAS: 40985-61-3) represents a critical pharmacophore in the quinoline family. Unlike its non-methylated counterpart (the precursor to Chloroquine), the C2-methyl group introduces steric bulk and lipophilicity changes that influence metabolic stability and receptor binding affinity.

This scaffold exhibits "privileged structure" status, capable of binding to multiple biological targets—primarily acting as an intercalator in DNA/RNA synthesis inhibition (anticancer/antimicrobial) and a heme polymerase inhibitor (antimalarial).[2]

Key Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Formula C₁₀H₈ClNOCore scaffold composition
Molecular Weight 193.63 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~2.5Good membrane permeability
H-Bond Donors 1 (4-OH tautomer)Interaction with receptor active sites
Tautomerism 4-hydroxy ⇌ 4-quinoloneDictates reactivity (O-alkylation vs. N-alkylation)

Synthetic Architecture

The synthesis of the parent scaffold and its conversion into functional derivatives relies on controlling the tautomeric equilibrium and exploiting the reactivity of the C4 and C3 positions.

Core Scaffold Synthesis (Conrad-Limpach Protocol)

The most robust route to the 2-methyl derivative is the Conrad-Limpach synthesis , utilizing m-chloroaniline and ethyl acetoacetate.

Mechanism:

  • Condensation: Formation of β-anilinocrotonate (kinetic product).

  • Cyclization: High-temperature thermal cyclization (250°C) favors the thermodynamic 4-hydroxyquinoline product.

Functionalization Logic (DOT Diagram)

The following diagram illustrates the divergence points for creating key derivative classes.

G Start m-Chloroaniline + Ethyl Acetoacetate Core This compound (Parent Scaffold) Start->Core Conrad-Limpach (Cyclization) Inter 4,7-Dichloro-2-methylquinoline (Activated Intermediate) Core->Inter POCl3, Reflux (Chlorination) Mannich C3-Mannich Bases (Antimalarial/Anticancer) Core->Mannich HCHO + 2° Amine (Mannich Rxn at C3) Amino 4-Aminoquinolines (Chloroquine Analogs) Inter->Amino R-NH2, SNAr Hydrazone C4-Hydrazones (Antifungal) Inter->Hydrazone Hydrazine Hydrate Ether C4-Ethers (Antimicrobial) Inter->Ether R-OH, NaH

Caption: Divergent synthesis pathways from the this compound core. C3 is reactive to electrophiles (Mannich), while C4 is activated for nucleophilic substitution via the chloro-intermediate.

Derivative Classes & Biological Applications[1][3][4][5][6][7][8][9][10][11]

C3-Mannich Bases

The C3 position of the quinolone tautomer is electron-rich (enaminone system). Reaction with formaldehyde and secondary amines yields Mannich bases.[3]

  • Target: Plasmodium falciparum, Cancer cell lines (HeLa, MCF-7).

  • Mechanism: The basic side chain enhances accumulation in the acidic food vacuole of the parasite or lysosomes of cancer cells.

  • Key Reactants: Morpholine, piperidine, N-methylpiperazine.

4-Aminoquinoline Derivatives (via 4,7-Dichloro intermediate)

This is the most commercially relevant class. The 4-OH is converted to 4-Cl, which is a good leaving group for SNAr reactions.

  • Target: DNA intercalation, Inhibition of Hemozoin formation.

  • Notable Analog: Derivatives of Amodiaquine often utilize the 7-chloro-quinolin-4-amine motif.[3][4]

  • Hybridization: Coupling with benzimidazoles or chalcones at the C4-amino tail creates "dual-action" hybrids that overcome drug resistance.

Schiff Bases and Hydrazones

Reaction of 4-hydrazino-7-chloro-2-methylquinoline (derived from the 4-chloro intermediate) with aromatic aldehydes.

  • Activity: Potent antifungal (Candida spp.) and antibacterial agents.[5]

  • Mechanism: Chelation of metal ions essential for microbial enzyme function.

Detailed Experimental Protocols

Note: All chemical manipulations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Create the parent scaffold.

  • Reagents: m-Chloroaniline (0.1 mol), Ethyl acetoacetate (0.1 mol), Benzene (or Toluene), Glacial Acetic Acid (cat.).

  • Step 1 (Enamine Formation):

    • Mix amine and ester in benzene with a catalytic amount of acetic acid.

    • Reflux using a Dean-Stark trap to remove water azeotropically.

    • Monitor TLC until starting material disappears. Evaporate solvent to yield ethyl β-(m-chloroanilino)crotonate (oil).

  • Step 2 (Cyclization):

    • Heat diphenyl ether (Dowtherm A) to boiling (~250°C).

    • Add the crotonate oil dropwise to the boiling solvent (Critical: Rapid addition maintains high temp for cyclization vs polymerization).

    • Reflux for 30-60 mins.

    • Cool to RT. The product precipitates.[6]

    • Filter, wash with hexane/petroleum ether to remove diphenyl ether.

    • Yield: ~60-70%.[6] MP: >280°C.

Protocol B: Activation to 4,7-Dichloro-2-methylquinoline

Objective: Convert the unreactive OH group to a reactive Cl group.

  • Reagents: this compound (10 mmol), POCl₃ (Phosphorus Oxychloride, 50 mmol).

  • Procedure:

    • Place starting material in a round-bottom flask.

    • Add POCl₃ slowly (Exothermic!).

    • Reflux at 100-110°C for 2-4 hours. The solid will dissolve, turning the solution yellow/brown.

    • Quenching (Critical Safety): Cool mixture. Pour slowly onto crushed ice with vigorous stirring.

    • Neutralize with NH₄OH or NaOH solution to pH ~8-9.

    • Extract precipitate with Chloroform or DCM.

    • Dry over Na₂SO₄ and evaporate.

    • Validation: TLC (Hexane:EtOAc 8:2). Product is less polar than starting material.

Protocol C: Synthesis of C4-Amino Derivative (General SNAr)

Objective: Attach a pharmacophore (e.g., 4-aminophenol) to the C4 position.

  • Reagents: 4,7-Dichloro-2-methylquinoline (1 eq), Primary Amine (1.1 eq), Ethanol or DMF, catalytic HCl.

  • Procedure:

    • Dissolve the dichloro-quinoline in Ethanol.

    • Add the amine.[1][7][3][6]

    • Add 2-3 drops of conc. HCl (catalyst to protonate the ring nitrogen, activating C4).

    • Reflux for 4-12 hours.

    • Cool.[6] The product often precipitates as the hydrochloride salt.

    • Filter and recrystallize from Ethanol/Water.

Quantitative Data Summary (SAR Insights)

The following table summarizes the Structure-Activity Relationship (SAR) trends for derivatives of this scaffold based on recent literature.

Derivative ClassSubstitution SitePrimary ActivityIC50 / MIC RangeKey Insight
Parent Scaffold N/AWeak Antibacterial> 100 µg/mLRequires functionalization for potency.
4-Amino-alkyl C4Antimalarial10 - 50 nMBasic side chain is critical for vacuole accumulation.
Mannich Bases C3Anticancer (HeLa)1 - 10 µMSecondary amines (morpholine) reduce toxicity vs primary amines.
Hydrazones C4Antifungal0.5 - 4 µg/mLElectron-withdrawing groups on the hydrazone phenyl ring increase potency.
Benzimidazole Hybrids C4 (Linker)Anti-Leukemic< 1 µMDual inhibition of Tubulin and DNA synthesis.

References

  • Synthesis and biological evaluation of 7-chloro-4-aminoquinoline derivatives. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Mannich bases of 7-chloro-4-hydroxyquinoline: Synthesis and antimicrobial activity. Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis of 4,7-dichloroquinoline derivatives. Source: Organic Syntheses (Procedure adapted for 2-methyl analog) URL:[Link]

  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Source: ChemistryOpen (Wiley Online Library) URL:[Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline. Source: MDPI (Molecules) URL:[Link][8]

Sources

Introduction: Navigating the Chemistry of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-2-methylquinolin-4-ol

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure," appearing in a wide array of therapeutic agents known for their potent anticancer, antibacterial, antifungal, and antiparasitic properties.[1] As researchers continue to explore the potential of novel quinoline derivatives, a thorough understanding of their safe handling and associated risks is not merely a regulatory formality but a cornerstone of responsible and effective science.

This guide provides a comprehensive technical overview of the safety and handling protocols for this compound. It is designed for researchers, scientists, and drug development professionals who may work with this compound or its structural analogs. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles, ensuring that innovation and safety proceed hand-in-hand. While specific toxicological data for this compound is limited, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, such as 7-chloro-4-hydroxyquinoline and 4,7-dichloroquinoline, to establish a robust framework for risk mitigation.[2][3][4]

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards are inferred from related quinoline compounds, which are consistently classified as irritants with potential for toxicity.[3][5][6]

1.1 GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard Class Category Hazard Statement Rationale & Source
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Analogous compounds like 7-chloro-4-hydroxyquinoline and 4,7-dichloroquinoline are classified as skin irritants.[3][4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.Direct contact of dust or solutions with eyes is likely to cause significant irritation.[3][4][5][6]
Acute Toxicity, OralCategory 3 (Assumed)H301: Toxic if swallowed.While specific LD50 data is unavailable for this compound, some related quinolin-4-ols are classified as toxic if swallowed.[7] Prudence dictates a conservative approach.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.Inhalation of airborne dust can irritate the respiratory system.[3][4][5][6]

1.2 Primary Routes of Exposure

  • Inhalation: Breathing in airborne dust of the solid compound is a primary concern.[3]

  • Skin Contact: Direct contact can lead to irritation.[2][3]

  • Eye Contact: The compound is a serious eye irritant.[3][6]

  • Ingestion: Accidental ingestion may be harmful.[3]

1.3 Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

  • Hazardous Decomposition Products: Thermal decomposition, particularly during a fire, may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Section 2: Exposure Control and Personal Protection

Controlling exposure is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This multi-layered approach is often visualized as the "Hierarchy of Controls."

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Fig 1: Hierarchy of Controls

Caption: Fig 1: The Hierarchy of Controls prioritizes strategies from most to least effective.

2.1 Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.

  • Causality: A fume hood is essential because it isolates the researcher from the chemical, capturing airborne dust and vapors at the source. This directly mitigates the inhalation hazard, which is a primary route of exposure for powdered solids.[4] All weighing, handling of the solid, and preparation of solutions must be conducted within the fume hood.

2.2 Personal Protective Equipment (PPE): The Essential Barrier PPE is not a substitute for engineering controls but is a mandatory final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses do not provide a sufficient seal against dust and splashes.[10]

    • Causality: Given that the compound is a serious eye irritant, goggles provide a 360-degree seal around the eyes, preventing airborne particles or accidental splashes from causing injury.[3]

  • Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[10]

    • Causality: To prevent skin irritation, gloves provide a direct barrier.[2] Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

    • Causality: A lab coat protects the skin on the arms and body from contact with dust and prevents the contamination of personal clothing.

  • Respiratory Protection: Generally not required if work is conducted within a certified fume hood. If a situation arises where dust cannot be controlled (e.g., large spill cleanup outside a hood), a NIOSH-approved respirator with particulate filters would be necessary.

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Confirm that an appropriate chemical spill kit and safety shower/eyewash station are accessible.

  • Don PPE: Put on all required PPE as described in Section 2.2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound inside the fume hood. Use a spatula for transfers and handle gently to minimize the generation of airborne dust.[8]

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. Keep the container capped or covered when not actively adding reagents.

  • Post-Handling: After use, securely close the primary container.[10] Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the chemical.

  • Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[10]

3.2 Storage Requirements Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3] The storage location should be clearly labeled.

3.3 Disposal Protocol Chemical waste disposal must comply with all local, state, and federal regulations.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) and liquid waste (solutions) must be collected in separate, clearly labeled hazardous waste containers. Do not dispose of this chemical down the drain.[11]

  • Professional Disposal: Arrange for waste pickup through a licensed professional waste disposal service.[8] The recommended disposal method often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response cluster_1 Emergency Response: Spill Protocol Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood)? Assess->SmallSpill LargeSpill Large Spill or Outside Hood SmallSpill->LargeSpill No Cleanup Contain & Clean Up (Use Spill Kit, Avoid Dust) SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Dispose Place Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Report Incident Decontaminate->End Alert Alert Supervisor & EHS Evacuate->Alert Secure Secure Area / Prevent Entry Alert->Secure Secure->End caption Fig 2: Decision workflow for spill response

Caption: Fig 2: A decision workflow for responding to a chemical spill.

4.1 First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Call a poison control center or physician immediately.[2][10]

4.2 Fire Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray (fog), or alcohol-resistant foam to extinguish a fire.[8]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including hydrogen chloride.[8]

  • Protective Equipment: Firefighters must wear full protective equipment and a self-contained breathing apparatus (SCBA).[8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

  • 7 - SAFETY DATA SHEET. (2012). Retrieved from [Link]

  • Olson, K. R., et al. (Eds.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

  • Baumann, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • SAFETY DATA SHEET - 7-Chloro-4-hydroxyquinoline. (2011). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-2,8-dimethylquinolin-4-ol. PubChem. Retrieved from [Link]

Sources

7-Chloro-2-methylquinolin-4-ol: A Strategic Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 7-Chloro-2-methylquinolin-4-ol.

Technical Monograph for Pharmaceutical Development

Executive Summary

This compound (CAS 4886-15-1) acts as a critical scaffold in the synthesis of fused nitrogen heterocycles. While structurally similar to the 4-hydroxyquinoline precursor used for chloroquine, the presence of the C2-methyl group imparts distinct steric and electronic properties, making it the requisite precursor for the leukotriene receptor antagonist Montelukast and a developing class of kinase inhibitors.

This guide outlines the high-fidelity synthesis of this intermediate via the Conrad-Limpach protocol , its conversion to the electrophilic 4,7-dichloro-2-methylquinoline, and its downstream utility in API manufacturing.

Chemical Profile & Tautomerism

Before synthesis, researchers must understand the compound's dynamic structure. It exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

PropertySpecification
IUPAC Name This compound
CAS Number 4886-15-1
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Tautomerism Predominantly exists as the 4-quinolone in solid state and polar solvents due to aromatic stabilization of the pyridone ring.
Solubility Insoluble in water; soluble in hot acetic acid, DMSO, and DMF.

Synthesis: The Conrad-Limpach Protocol

The most robust synthetic route is the Conrad-Limpach synthesis . Unlike the Knorr quinoline synthesis (which produces the 2-hydroxy-4-methyl isomer), Conrad-Limpach relies on kinetic control to isolate the enamine, followed by thermodynamic cyclization.

Reaction Mechanism

The synthesis involves the condensation of 3-chloroaniline with ethyl acetoacetate .

  • Low Temperature (<80°C): Formation of the

    
    -aminoacrylate (enamine).
    
  • High Temperature (>250°C): Thermal cyclization to the quinolone.

ConradLimpach cluster_0 Step 1: Kinetic Enamine Formation cluster_1 Step 2: Thermodynamic Cyclization Aniline 3-Chloroaniline Enamine β-Anilinocrotonate (Intermediate) Aniline->Enamine 20-80°C -H2O EAA Ethyl Acetoacetate EAA->Enamine Quinolone 7-Chloro-2-methyl- quinolin-4-ol Enamine->Quinolone 250°C Dowtherm A -EtOH caption Fig 1. Conrad-Limpach pathway ensuring C4-OH regioselectivity over the Knorr C2-OH product.

Step-by-Step Experimental Protocol
Phase 1: Enamine Formation
  • Charge: In a reactor equipped with a Dean-Stark trap, charge 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalysis: Add a catalytic amount of acetic acid (0.05 eq) to promote condensation.

  • Reaction: Heat to 85°C in benzene or toluene. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

  • Isolation: Evaporate solvent under reduced pressure. The residue is the crude

    
    -anilinocrotonate (enamine). Do not heat above 100°C  at this stage to avoid premature, uncontrolled cyclization.
    
Phase 2: Thermal Cyclization

Critical Control Point: This step requires a high-boiling heat transfer fluid (e.g., Dowtherm A or Diphenyl ether) to reach the activation energy for ring closure.

  • Pre-heat: Heat Dowtherm A (10 volumes relative to enamine) to 250°C in a separate vessel.

  • Addition: Add the crude enamine dropwise to the boiling solvent. Rapid addition is crucial to prevent polymerization, but must be controlled to manage ethanol evolution.

  • Reflux: Maintain temperature at 245–255°C for 30–60 minutes.

  • Work-up: Cool the mixture to 25°C. The product, this compound, will precipitate as an off-white to beige solid.

  • Purification: Filter the solid and wash exclusively with acetone or hexane to remove residual high-boiling solvent.

Functionalization & Downstream Chemistry

The 4-hydroxy group is a "dummy" substituent intended for replacement. The primary transformation is the conversion to 4,7-dichloro-2-methylquinoline , a highly reactive electrophile.

Chlorination Protocol (POCl₃)

This reaction converts the tautomeric amide/phenol into a chloro-heterocycle, activating the C4 position for Nucleophilic Aromatic Substitution (


).
  • Reagents: Phosphorus oxychloride (

    
    , neat or in toluene).
    
  • Conditions: Reflux (105–110°C) for 2 hours.

  • Mechanism: Formation of a dichlorophosphate intermediate followed by chloride attack.

  • Safety Note: Quenching

    
     is highly exothermic. Pour reaction mixture onto crushed ice/ammonia slowly.
    
Regioselectivity in Substitution

In the resulting 4,7-dichloro-2-methylquinoline , the chlorine at position 4 is significantly more labile than the chlorine at position 7 due to the lower electron density at C4 (para to the ring nitrogen).

  • C4-Cl: Displaced by amines, hydrazines, and alkoxides (Kinetic control).

  • C7-Cl: Remains stable under standard

    
     conditions; requires palladium catalysis (Buchwald-Hartwig) for displacement.
    

Reactivity Core 7-Chloro-2-methyl- quinolin-4-ol Dichloro 4,7-Dichloro- 2-methylquinoline Core->Dichloro POCl3, Reflux Montelukast Montelukast Sodium (Asthma/Allergy) Dichloro->Montelukast 1. Dechlorination (H2/Pd) 2. Condensation Kinase Novel Kinase Inhibitors (C4-Amino substituted) Dichloro->Kinase R-NH2, SNAr caption Fig 2. Divergent synthesis: The 4-Cl intermediate is the gateway to both Montelukast and aminoquinoline drugs.

Pharmaceutical Applications

Montelukast (Singulair®) Synthesis

While some industrial routes utilize the Doebner-Miller reaction (crotonaldehyde + aniline) to access the quinoline core directly, the 4-ol route offers higher purity profiles by avoiding the polymer "tars" typical of aldehyde condensations.

  • Pathway: 4,7-Dichloro-2-methylquinoline

    
     Selective reduction of C4-Cl 
    
    
    
    7-Chloro-2-methylquinoline (7-Chloroquinaldine).
  • Coupling: The 2-methyl group is deprotonated (using LHMDS or similar) and condensed with a methyl ester benzoate derivative to form the styryl backbone of Montelukast.

Emerging Aminoquinoline Therapeutics

The 2-methyl analog is being explored to overcome resistance mechanisms in malaria and cancer seen with standard 7-chloro-4-aminoquinolines (chloroquine/amodiaquine). The steric bulk of the 2-methyl group alters the binding affinity in the heme detoxification pathway (malaria) and kinase ATP-binding pockets (oncology).

Analytical Standards & Quality Control

For researchers validating synthesized batches, the following analytical markers are standard:

MethodExpected Observation
HPLC Column: C18 Reverse Phase.Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).Retention: The 4-ol elutes significantly earlier than the 4,7-dichloro derivative due to polarity.
1H NMR (DMSO-d6) C2-Methyl: Singlet at

2.4–2.6 ppm.C3-H: Singlet at

6.0–6.2 ppm (Characteristic of the quinolone form).NH: Broad singlet >11 ppm (confirms quinolone tautomer).
Mass Spec M+1: 194.0/196.0 (3:1 ratio due to Chlorine isotope pattern).

References

  • Conrad, M., & Limpach, L. (1887).[1] "Über das 4-Oxy-chinaldin und dessen Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Gould, S. J., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Merck & Co., Inc. (1992). "Quinolines and their use as leukotriene antagonists." U.S. Patent 5,565,473.[2] (Primary reference for Montelukast chemistry).

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry.

  • Organic Syntheses. (1947). "4,7-Dichloroquinoline."[3][4][][6][7] Org.[2] Synth. 27, 30. (Foundational protocol for POCl3 chlorination).

Sources

Methodological & Application

Application Notes and Protocols for the Spectroscopic Analysis of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Chloro-2-methylquinolin-4-ol. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the critical role of tautomerism in the structural characterization of this quinoline derivative. It offers a foundational understanding of the principles governing its spectral features, detailed experimental procedures for sample preparation and data acquisition, and a thorough interpretation of the expected NMR data. By leveraging comparative analysis with structurally related compounds, this guide aims to equip scientists with the necessary tools for unambiguous structural confirmation and purity assessment of this important heterocyclic scaffold.

Introduction: The Tautomeric Nature of this compound

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. A crucial aspect of the molecular structure of 4-hydroxyquinolines is the existence of keto-enol tautomerism. In solution and in the solid state, this compound predominantly exists as its tautomeric amide form, 7-Chloro-2-methyl-4(1H)-quinolone . This equilibrium is a key determinant of the compound's chemical and physical properties and profoundly influences its NMR spectra.

The quinolone form is favored due to the greater stability of the aromatic benzenoid ring and the conjugated amide system. This understanding is paramount for the accurate interpretation of the NMR data, as the observed chemical shifts and coupling patterns will reflect the quinolone structure.

tautomerism This compound This compound (Enol form) 7-Chloro-2-methyl-4(1H)-quinolone 7-Chloro-2-methyl-4(1H)-quinolone (Amide/Keto form) [Major Tautomer] This compound->7-Chloro-2-methyl-4(1H)-quinolone Tautomerization

Caption: Tautomeric equilibrium of this compound.

Foundational Principles of NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is indicative of the local electronic environment of the nucleus. Electronegative atoms and aromatic rings can deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A meticulous approach is crucial for obtaining high-resolution data.

sample_prep cluster_prep Sample Preparation Workflow A Weigh ~5-10 mg of This compound B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Cap the tube and vortex until fully dissolved C->D E Add a small amount of TMS (internal standard, δ = 0.00 ppm) D->E F Insert the tube into the spinner turbine E->F

Caption: Workflow for NMR Sample Preparation.

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for many organic compounds, including quinolones, and its high boiling point, which minimizes evaporation. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, and the carbon signal is a septet at approximately δ 39.52 ppm.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-5 seconds
Number of Scans 8-161024-4096 (or more)
Spectral Width 0-12 ppm0-200 ppm
Temperature 298 K298 K

Spectral Interpretation and Analysis

Due to the prevalence of the 4-quinolone tautomer, the NMR spectra will reflect this structure. The following analysis is based on established chemical shift ranges and data from the closely related compound, 7-Chloro-4(1H)-quinolone.[1]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of 7-Chloro-2-methyl-4(1H)-quinolone in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~8.1-8.3d~8.5-9.01H
H6~7.5-7.7ddJ ≈ 8.5-9.0, 2.0-2.51H
H8~7.8-8.0d~2.0-2.51H
H3~6.2-6.4s-1H
CH₃~2.3-2.5s-3H
NH~11.0-12.0br s-1H

Rationale for Assignments:

  • H5: This proton is ortho to the carbonyl group and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H6.

  • H6: This proton is coupled to both H5 and H8, resulting in a doublet of doublets.

  • H8: This proton is meta to the chlorine atom and will appear as a doublet due to coupling with H6.

  • H3: The presence of the 2-methyl group will likely result in this proton appearing as a singlet. In the absence of the methyl group, this proton would be a doublet coupled to H2.

  • CH₃: The methyl group at the C2 position is expected to be a singlet in the upfield region.

  • NH: The amide proton is typically broad and appears significantly downfield due to hydrogen bonding and the electronic nature of the quinolone system.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150-155
C3~110-115
C4~175-180
C4a~123-128
C5~125-130
C6~124-129
C7~135-140
C8~117-122
C8a~138-143
CH₃~18-22

Rationale for Assignments:

  • C4 (Carbonyl): The carbonyl carbon will be the most deshielded carbon, appearing in the characteristic region for amides (175-180 ppm).

  • C2 and C7: These carbons are attached to heteroatoms (nitrogen and chlorine, respectively) and are expected to be significantly deshielded.

  • C4a, C5, C6, C8, C8a: These are the carbons of the benzenoid ring, and their chemical shifts are influenced by the substituents.

  • C3: This carbon is adjacent to the electron-donating methyl group and the electron-withdrawing carbonyl group.

  • CH₃: The methyl carbon will appear in the upfield aliphatic region.

Two-Dimensional (2D) NMR for Unambiguous Assignments

For definitive structural confirmation, 2D NMR experiments are highly recommended.

Caption: Key 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): Will confirm the coupling between H5, H6, and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will be crucial for assigning the quaternary carbons by observing correlations from protons over two and three bonds. For example, the methyl protons should show correlations to C2 and C3.

Conclusion

The NMR analysis of this compound is a clear example of the importance of understanding fundamental chemical principles, such as tautomerism, in spectroscopic analysis. By recognizing that the molecule exists predominantly as 7-Chloro-2-methyl-4(1H)-quinolone, a logical and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. The provided protocols and predicted spectral data serve as a robust guide for researchers working with this and related quinolone compounds, facilitating confident structural verification and purity assessment in their drug discovery and development endeavors.

References

  • A study on the tautomerism of 4-hydroxyquinolines. Journal of Organic Chemistry.
  • ¹H and ¹³C NMR of Quinoline Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • General protocols for NMR data acquisition.
  • Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Cho, J. Y., et al. (2015). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Marine Drugs, 13(9), 5584–5595. [Link]

Sources

Application Note: Structural Elucidation and Solid-State Characterization of 7-Chloro-2-methylquinolin-4-ol via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CMQ) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of 4-aminoquinoline antimalarials (e.g., Chloroquine) and emerging anti-inflammatory agents.

This Application Note addresses a common analytical challenge: the prototropic tautomerism of 4-hydroxyquinolines. While often designated as an "-ol" (enol), the solid-state structure predominantly exists as the 4(1H)-quinolone (keto) tautomer. Misinterpretation of the FT-IR spectrum—specifically the absence of a sharp free hydroxyl band and the presence of amide-like features—frequently leads to incorrect "failed synthesis" flags in QC workflows.

This guide provides a definitive protocol for the spectral validation of CMQ, distinguishing the product from starting materials (m-chloroaniline) and uncyclized intermediates.

Chemical Context & Tautomerism

To interpret the spectrum, one must understand the dynamic structure of the analyte. CMQ exists in an equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo).

  • Enol Form: Aromatic pyridine ring; O-H group.

  • Keto Form: Amide-like structure; N-H group; C=O carbonyl.

In the crystalline solid state, intermolecular hydrogen bonding strongly favors the keto form , resulting in a spectrum dominated by N-H stretching and C=O vibrations rather than free O-H signals.

Visualization: Tautomeric Equilibrium

Tautomerism Enol Enol Form (this compound) Features: - Aromatic Pyridine Ring - Free O-H (3600 cm⁻¹) Equilibrium Prototropic Equilibrium Enol->Equilibrium Keto Keto Form (7-Chloro-2-methylquinolin-4(1H)-one) Features: - Amide-like C=O (1635 cm⁻¹) - Broad N-H (H-bonded) Equilibrium->Keto SolidState Solid State (Preferred Form) Keto->SolidState Stabilized by H-Bonding

Figure 1: Prototropic tautomerism of this compound. In the solid state (KBr/ATR), the equilibrium shifts heavily toward the Keto form.

Experimental Protocol

Sample Preparation

For this heterocyclic compound, moisture control is paramount. The hygroscopic nature of the amide-like moiety can induce broad water bands that obscure the N-H/O-H region.

  • Method A: Attenuated Total Reflectance (ATR) (Recommended for QC)

    • Crystal: Diamond or ZnSe (Single reflection).

    • Pressure: High contact pressure is required to suppress refractive index effects common in high-refractive-index aromatics.

    • Pre-treatment: Dry the sample in a vacuum oven at 60°C for 2 hours prior to analysis to remove surface moisture.

  • Method B: KBr Pellet (Recommended for Structural Elucidation)

    • Ratio: 1-2 mg sample : 200 mg KBr (Spectroscopic Grade).

    • Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (baseline slope).

    • Pressing: Evacuate die for 2 minutes before pressing at 8-10 tons to ensure a transparent disk.

Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Accumulation: 32 scans (ATR) or 64 scans (Transmission).

  • Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Assignments

The following table details the characteristic bands for this compound. Note that the "Carbonyl" band appears lower than typical ketones due to conjugation within the quinolone ring.

Table 1: Diagnostic FT-IR Bands
Frequency (cm⁻¹)Functional GroupAssignment & Notes
3200 – 2800 N-H / O-H Stretch Broad, Multi-component. Indicates strong intermolecular H-bonding (dimerization). The absence of a sharp peak >3500 cm⁻¹ confirms the lack of free non-bonded species.
3060 C-H Stretch (Ar) Weak shoulder. Aromatic C-H stretching vibrations.
2920 – 2850 C-H Stretch (Alk) Weak. Methyl group (-CH₃) at C2 position.
1635 ± 10 C=O Stretch Very Strong. The "Quinolone Carbonyl." Lower frequency than typical ketones (1715 cm⁻¹) due to resonance with the ring nitrogen (vinylogous amide character).
1590 – 1550 C=C / C=N Strong. Skeletal vibrations of the quinoline ring system.
1470 CH₃ Deformation Bending vibration of the C2-Methyl group.
1260 – 1240 C-N Stretch Ar-N bond vibration.
820 – 800 C-H Bend (oop) Out-of-plane bending for 2 adjacent aromatic protons (C5/C6).
780 – 740 C-Cl Stretch Characteristic halogen band. Often obscured in the fingerprint region but distinct in pure samples.
The "Missing" Hydroxyl

Analysts often reject batches because they do not see a sharp phenol peak at 3600 cm⁻¹. This is an error. The broad absorption spanning 3200–2800 cm⁻¹ is the spectral signature of the H-bonded N-H/O-H network inherent to the quinolone lattice.

Quality Control & Impurity Detection

In the Conrad-Limpach synthesis, two primary impurities must be monitored.

Workflow: Purity Validation

QC_Workflow Sample Crude Product (Post-Cyclization) FTIR FT-IR Acquisition (ATR/KBr) Sample->FTIR Check1 Check 1730-1750 cm⁻¹ (Ester Band) FTIR->Check1 Check2 Check 3350/3450 cm⁻¹ (Primary Amine doublet) Check1->Check2 Band Absent Fail1 FAIL: Uncyclized Ester Intermediate Check1->Fail1 Band Present Pass PASS: Pure 7-Cl-2-Me-Quinolin-4-ol Check2->Pass Doublet Absent Fail2 FAIL: Residual m-Chloroaniline Check2->Fail2 Doublet Present

Figure 2: FT-IR Decision Tree for purity assessment of this compound.

Specific Impurity Markers:
  • Uncyclized Intermediate (Ethyl 3-(3-chloroanilino)crotonate):

    • Look for Ester C=O at 1730–1750 cm⁻¹ . The product (quinolone) carbonyl is at ~1635 cm⁻¹. Any peak above 1700 cm⁻¹ indicates incomplete cyclization.

  • Starting Material (m-Chloroaniline):

    • Look for Primary Amine Doublet (N-H stretch) at 3450 cm⁻¹ and 3350 cm⁻¹ . The product has a single broad feature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (General assignment of Quinoline systems).

  • Egan, T. J., et al. (2000).[4] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1947). "4,7-Dichloroquinoline and 7-chloro-4-quinolinol."[5][6] Org.[7] Synth. 27, 48. (Synthesis and characterization context).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline." (Structural data).

  • Vlahov, J., et al. (2014). "Tautomerism of 4-Hydroxy-4(1H)quinolon." Semantic Scholar/ResearchGate. (Specific discussion on keto-enol IR shifts).

Sources

Application of 7-Chloro-2-methylquinolin-4-ol in antibacterial research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 7-Chloro-2-methylquinolin-4-ol in Antibacterial Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in antibacterial research. It outlines detailed protocols for synthesis, evaluation of antibacterial efficacy, preliminary mechanism of action studies, and cytotoxicity assessment.

Introduction: The Quinoline Scaffold and the Imperative for New Antibacterials

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The rise of multidrug-resistant bacterial strains presents a formidable threat to global health, creating an urgent need for the discovery and development of novel antibiotics with unique mechanisms of action.[3]

This compound is a quinoline derivative of significant interest. Its structural features suggest a potential for antibacterial activity, yet a systematic evaluation requires rigorous and standardized methodologies. This guide is designed to provide the scientific community with the necessary tools and detailed protocols to explore the antibacterial potential of this and similar compounds, from initial synthesis to foundational biological characterization.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established chemical reactions. A common and effective method for preparing the 2-methyl-4-hydroxyquinoline scaffold is the Conrad-Limpach synthesis or a similar cyclization reaction. The following protocol describes a plausible and efficient route.

Protocol 1: Synthesis via Conrad-Limpach Reaction

This protocol involves the reaction of an aniline with a β-ketoester followed by a high-temperature cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine 1 equivalent of 3-chloroaniline with 1.1 equivalents of ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Heat the mixture at 130-140°C for 2-4 hours, with continuous removal of the water and ethanol formed during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, ethyl 3-((3-chlorophenyl)amino)but-2-enoate, may crystallize upon cooling or can be purified by column chromatography.

Step 2: Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C. The cyclization reaction is typically rapid at this temperature and should be complete within 15-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to below 100°C and then add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid product, this compound, by vacuum filtration.

  • Wash the collected solid with the non-polar solvent to remove the high-boiling point solvent residue.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 3-Chloroaniline + Ethyl Acetoacetate B Heat (140°C) + Acid Catalyst A->B C Intermediate: Ethyl 3-((3-chlorophenyl)amino)but-2-enoate B->C D High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat (250°C) D->E F Precipitation & Filtration E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: Synthetic pathway for this compound.

In Vitro Antibacterial Activity Assessment

The cornerstone of evaluating a new potential antibacterial agent is determining its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose.[4][5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well sterile microtiter plates

  • Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[7]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

    • This will create a range of decreasing concentrations of the test compound.

    • Prepare separate rows for the positive control antibiotic and a negative control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well, which contains only MHB). The final volume in each well will be 200 µL.

    • The final concentration of the compound will be half of the initial dilution series.

    • Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or with the aid of a reading mirror.[4]

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacteria A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F DNA_Gyrase_Assay cluster_reaction Reaction Mixture A Relaxed Plasmid DNA E Incubate at 37°C A->E B DNA Gyrase Enzyme B->E C ATP C->E D Test Compound D->E F Agarose Gel Electrophoresis E->F G Result: Inhibition (Relaxed DNA band persists) F->G Compound is active H Result: No Inhibition (Supercoiled DNA band forms) F->H Compound is inactive

Caption: Principle of the DNA gyrase supercoiling inhibition assay.

Cytotoxicity and Safety Evaluation

A crucial aspect of drug development is ensuring that an antibacterial compound is selective for bacterial cells over mammalian cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity. [8]

Protocol 5: MTT Assay for Cytotoxicity in Mammalian Cells

Materials:

  • Mammalian cell line (e.g., A549 human lung carcinoma or L929 mouse fibroblast) [9]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

    • Incubate for an additional 24-48 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well. [10] * Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [10] * Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well plate B Treat with Compound (24-48h incubation) A->B C Add MTT Reagent (2-4h incubation) B->C D Yellow MTT is converted to Purple Formazan by viable cells C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC50 Value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

This application note provides a foundational framework for the systematic investigation of this compound as a potential antibacterial agent. The detailed protocols for synthesis, MIC/MBC determination, DNA gyrase inhibition, and cytotoxicity assessment offer a robust starting point for any research program. Positive results from these initial screens would warrant progression to more advanced studies, including:

  • Screening against a broader panel of drug-resistant clinical isolates.

  • Time-kill kinetic studies to further characterize bactericidal activity.

  • Investigation of other potential mechanisms, such as biofilm inhibition.

  • In vivo efficacy and toxicity studies in animal models of infection.

  • Structure-activity relationship (SAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

By following these structured methodologies, researchers can generate high-quality, reproducible data, contributing to the critical pipeline of new antibacterial drug discovery.

References

  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • PMC. (2022, October 17). Comparative Study of Antibacterial, Antibiofilm, Antiswarming and Antiquorum Sensing Activities of Origanum vulgare Essential Oil and Terpinene-4-ol against Pathogenic Bacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
  • PubMed. (n.d.). Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Retrieved from [Link]

  • PubMed Central. (2022, April 19). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][11]. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Antimicrobial and Antibiofilm Activities of Essential Oils against Escherichia coli O157:H7 and Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • IACLD. (n.d.). MIC & Etest. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]

  • Semantic Scholar. (2020, October 24). Antimicrobial and Antibiofilm Activities of Essential Oils against Escherichia coli O157:H7 and Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • PubMed Central. (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved from [Link]

  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vitro Antimicrobial Activity and Phytochemical Screening of Local Plants. Retrieved from [Link]

  • PubMed Central. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • PubMed. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

Application Note: 7-Chloro-2-methylquinolin-4-ol as a Privileged Scaffold for Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 7-Chloro-2-methylquinolin-4-ol (CAS: 40615-27-6) as a foundational scaffold in the development of novel anticancer agents. While the parent molecule itself exhibits limited cytotoxicity, it serves as the critical precursor for 4-aminoquinoline derivatives , a class of "privileged structures" in medicinal chemistry.

This guide provides validated protocols for the chemical activation of the scaffold, subsequent functionalization, and biological evaluation targeting autophagy inhibition and DNA intercalation pathways.

Chemical Identity & Properties

The molecule exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. Understanding this equilibrium is vital for synthetic planning.

PropertySpecification
IUPAC Name This compound
Alternative Name 7-Chloro-4-hydroxy-2-methylquinoline
Molecular Formula C₁₀H₈ClNO
MW 193.63 g/mol
Key Reactivity The C4-hydroxyl is a "dummy" group; it must be activated (typically to -Cl) to enable Nucleophilic Aromatic Substitution (

).

Synthetic Workflow: From Scaffold to Lead Compound

The anticancer potency of this scaffold is unlocked by modifying the C4 position. The introduction of basic side chains (e.g., diamines) confers lysosomotropism , essential for autophagy inhibition, while aromatic substitutions often enhance DNA intercalation .

Protocol A: Activation via Chlorination

Objective: Convert this compound into the reactive intermediate 4,7-Dichloro-2-methylquinoline .

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq) – Caution: Corrosive/Toxic
    
  • Solvent: None (Neat) or Toluene

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     guard tube, place 1.0 g of the scaffold.
    
  • Addition: Carefully add 5.0 equivalents of

    
    .
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 4:1). The starting material spot (polar) should disappear, replaced by a non-polar spot (product).
    
  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

    
     or 
    
    
    
    to pH 8-9.
  • Isolation: Filter the resulting precipitate (off-white solid), wash with cold water, and dry under vacuum.

  • Yield Expectation: >85%.

Protocol B: Functionalization ( )

Objective: Introduction of a pharmacophore (e.g., N,N-dimethyl-1,3-propanediamine) to generate a bioactive 4-aminoquinoline.

Procedure:

  • Dissolve 4,7-dichloro-2-methylquinoline (1.0 eq) in anhydrous Ethanol or DMF.

  • Add the amine nucleophile (2.0 - 5.0 eq). Excess amine acts as a scavenger for the generated HCl.

  • Reflux for 6-12 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via column chromatography.

Visualization of Synthetic Logic

SynthesisWorkflow Scaffold This compound (Inactive Precursor) Activation Activation Step (POCl3, Reflux) Scaffold->Activation Dehydration/Chlorination Intermediate 4,7-Dichloro-2-methylquinoline (Reactive Electrophile) Activation->Intermediate Substitution SNAr Reaction (R-NH2, Heat) Intermediate->Substitution Nucleophilic Attack Drug 4-Aminoquinoline Derivative (Active Anticancer Agent) Substitution->Drug Final Workup

Figure 1: Synthetic pathway transforming the inert scaffold into a bioactive anticancer agent via C4 activation.[1]

Biological Mechanisms & Evaluation[3]

Derivatives of this scaffold primarily target cancer cells via two mechanisms:

  • Lysosomal Autophagy Inhibition: Basic amines (pKa ~8-10) become trapped in acidic lysosomes (protonation), raising lysosomal pH and preventing the degradation of autophagosomes. This starves cancer cells dependent on autophagy for survival.

  • DNA Intercalation: The planar quinoline ring inserts between DNA base pairs, disrupting replication and transcription.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 of the synthesized derivative against cancer cell lines (e.g., MCF-7, HeLa, A549).

Materials:

  • Cell lines in log-phase growth.

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

Step-by-Step:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add the derivative at serial dilutions (e.g., 0.1

    
     to 100 
    
    
    
    ). Include Chloroquine as a positive control and DMSO (0.1%) as a vehicle control.
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
     MTT reagent per well. Incubate for 4 hours (purple formazan crystals form).
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves to calculate

    
    .
    
Protocol D: Acridine Orange Staining (Autophagy Validation)

Objective: Confirm lysosomal accumulation and autophagy inhibition (Acidic Vesicular Organelles - AVOs).

Procedure:

  • Treat cells with the

    
     concentration of the compound for 24h.
    
  • Add Acridine Orange (

    
    ) for 15 min.
    
  • Flow Cytometry: Measure fluorescence.

    • Green Fluorescence: Cytoplasm/DNA (Non-acidic).

    • Red Fluorescence: Acidic Lysosomes/AVOs.

  • Result: An increase in Red/Green ratio indicates lysosomal swelling and accumulation, characteristic of quinoline-mediated autophagy inhibition.

Mechanism of Action Diagram

MOA Drug 4-Aminoquinoline Derivative Extracellular Extracellular Space (pH 7.4) Drug->Extracellular Lysosome Lysosome (pH 4.5 - 5.0) Extracellular->Lysosome Passive Diffusion Protonation Proton Trapping (Drug becomes charged) Lysosome->Protonation High H+ Conc. pH_Rise Lysosomal pH Increase (De-acidification) Protonation->pH_Rise Enzyme_Block Inhibition of Lysosomal Hydrolases pH_Rise->Enzyme_Block Autophagy_Block Autophagosome Accumulation Enzyme_Block->Autophagy_Block Apoptosis Cell Death (Apoptosis) Autophagy_Block->Apoptosis Metabolic Stress

Figure 2: The "Ion Trapping" mechanism leading to autophagy inhibition and cancer cell death.

Data Interpretation & Expected Results

When screening derivatives synthesized from this compound, the following structure-activity relationships (SAR) are typically observed:

Structural Modification (C4 Position)Expected Biological EffectTypical

Range (MCF-7)
-OH (Parent Scaffold) Inactive / Poor Solubility> 100

-Cl (Intermediate) Reactive / UnstableN/A (Toxic)
-NH-(CH₂)₂-N(Et)₂ (Chloroquine-like)High Lysosomal Accumulation10 - 25

-NH-Aryl-OMe Enhanced DNA Intercalation1 - 10

-NH-N=CH-Aryl (Hydrazone)ROS Generation + Iron Chelation0.5 - 5.0

Note: The 7-Chloro and 2-Methyl groups on the scaffold are crucial. The 7-Cl group enhances lipophilicity and prevents metabolic oxidation at that position, while the 2-Methyl group provides steric hindrance that can improve selectivity.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][3][4] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Musiol, R. (2017). Structure-based design of quinoline derivatives as potential anticancer agents. Current Pharmaceutical Design, 23(29). Link

  • Kumar, S., et al. (2017). Synthesis and biological evaluation of nitrogen-containing heterocycles as anticancer agents. Arabian Journal of Chemistry. Link

  • Egan, T. J., et al. (2000). The mechanism of action of quinolines and related anti-malarial drugs. Journal of Inorganic Biochemistry. Link

  • Maree, D. M., et al. (2013). Synthesis and evaluation of 4-aminoquinoline derivatives as antiproliferative agents. Medicinal Chemistry Research. Link

Sources

7-Chloro-2-methylquinolin-4-ol as a scaffold for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chloro-2-methylquinolin-4-ol as a Privileged Scaffold

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in antimalarial research (as the core of chloroquine), this scaffold has experienced a renaissance in polypharmacology.

This guide details the chemical accessibility, functionalization strategies, and therapeutic applications of this scaffold, specifically targeting infectious diseases , oncology (kinase inhibition/MDR reversal), and neurodegenerative disorders (AChE inhibition).

Chemical Accessibility & Activation

The utility of this scaffold lies in its robust synthesis and the reactivity of the C4-hydroxyl group. The presence of the chlorine atom at C7 prevents metabolic oxidation at this position and enhances lipophilicity, while the C2-methyl group provides steric bulk and influences solubility.

Core Synthesis: The Conrad-Limpach Protocol

The most reliable route to this compound is the Conrad-Limpach synthesis , involving the condensation of 3-chloroaniline with a


-keto ester (ethyl acetoacetate).
  • Regioselectivity Note: The cyclization of 3-chloroaniline can theoretically yield both 5-chloro and 7-chloro isomers. Under thermodynamic control (high temperature), the 7-chloro isomer is sterically favored and typically isolated as the major product.

Activation: The Gateway Intermediate

The 4-hydroxy tautomer (chemically reacting as a 4-pyridone) is relatively inert to direct nucleophilic attack. It must be activated by converting the hydroxyl group into a leaving group, most commonly a chloride, yielding 4,7-dichloro-2-methylquinoline . This intermediate is the "hub" for generating diverse libraries via Nucleophilic Aromatic Substitution (


).

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Conrad-Limpach)

Objective: Synthesis of this compound.

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid (catalytic)

  • Dowtherm A (Diphenyl ether/biphenyl mixture) or Diphenyl ether (Solvent)

  • Hexane/Ethanol (for washing)

Step-by-Step:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 3-chloroaniline and ethyl acetoacetate in benzene or toluene with catalytic acetic acid. Monitor water collection. Continue until theoretical water volume is collected (approx. 3-4 hours).

  • Solvent Swap: Evaporate the low-boiling solvent to obtain the crude enamine oil.

  • Thermal Cyclization (Critical Step): Heat Dowtherm A (10 mL/g of enamine) to a rolling boil (~250°C).

  • Addition: Add the crude enamine dropwise to the boiling solvent.

    • Why: Rapid addition to high heat favors the kinetic cyclization and prevents polymerization.

  • Reflux: Maintain reflux for 20–30 minutes. The solution will darken.

  • Isolation: Allow the mixture to cool to room temperature. The product typically precipitates.

  • Purification: Filter the solid. Wash copiously with hexane (to remove Dowtherm A) followed by cold ethanol.

  • Validation: Check purity via TLC (MeOH:DCM 1:9). Yield is typically 60-75%.

Protocol B: Activation (Chlorination)

Objective: Synthesis of 4,7-dichloro-2-methylquinoline.

Safety Alert:


 is corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq - acts as solvent/reagent)
    
  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step:

  • Setup: Place the starting quinolinol in a dry flask under argon.

  • Addition: Carefully add

    
    .
    
  • Reflux: Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the starting material is consumed.

  • Monitoring: Monitor reaction completion by TLC (starting material is very polar; product is non-polar).

  • Quenching (Hazardous): Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

  • Neutralization: Neutralize the aqueous slurry with Ammonium Hydroxide (

    
    ) to pH 8–9.
    
  • Extraction: Extract the precipitate with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Result: Off-white to yellow solid.

Protocol C: Library Generation ( )

Objective: Derivatization with amines (e.g., diamines, hydrazines).

Step-by-Step:

  • Dissolve 4,7-dichloro-2-methylquinoline (1.0 eq) in Ethanol or DMF.

  • Add the nucleophile (amine/hydrazine, 1.2–2.0 eq).

  • Catalyst: If the nucleophile is weak, add

    
     or catalytic NaI.
    
  • Reflux: Heat at 80–120°C for 6–12 hours.

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

Strategic Applications & SAR Logic

Infectious Disease: The "Chloroquine-Like" Approach
  • Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

  • Design Strategy: Introduce a basic side chain at C4.

    • Linker: 1,4-diaminobutane or hydrazine.[1]

    • Novelty: Hybrid molecules (e.g., Quinoline-Hydrazone-Thiazole) show potent activity against drug-resistant strains by interacting with multiple targets.

Oncology: Kinase Inhibition & MDR Reversal
  • Mechanism: The planar quinoline ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of Tyrosine Kinases (e.g., EGFR, VEGFR).

  • Design Strategy:

    • C4-Position: Aryl-amino or Aryl-oxy groups (via ether linkage) enhance affinity for the hydrophobic pocket.

    • MDR Reversal: 7-chloroquinoline derivatives have been shown to inhibit P-glycoprotein (P-gp), resensitizing resistant cancer cells to taxanes.

Neurodegeneration: AChE Inhibitors
  • Mechanism: Dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase.[2]

  • Design Strategy:

    • The 7-chloro-2-methylquinoline acts as the CAS binder (intercalating Trp86).

    • A flexible linker (4–6 carbons) connects it to a second aromatic moiety (PAS binder), creating a "dumbbell" shape that spans the enzyme gorge.

Visualizations

Diagram 1: Synthesis & Derivatization Workflow

This flowchart illustrates the critical path from raw materials to functionalized drug candidates.

G Start 3-Chloroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Cat. AcOH, Reflux (-H2O) Scaffold This compound (The Scaffold) Enamine->Scaffold Conrad-Limpach Dowtherm A, 250°C Activated 4,7-Dichloro-2-methylquinoline (Activated Core) Scaffold->Activated POCl3, Reflux (Chlorination) Prod_Malaria Antimalarial Hybrids (Diamine Linkers) Activated->Prod_Malaria SnAr: Diamines/Hydrazine Prod_Cancer Kinase Inhibitors (Phenoxy/Anilino derivatives) Activated->Prod_Cancer SnAr: Phenols/Anilines Prod_Neuro AChE Inhibitors (Dual Binding Ligands) Activated->Prod_Neuro Linker Attachment (Piperazine/Alkyl chains)

Caption: Figure 1. The strategic synthesis pipeline converting the raw scaffold into three distinct therapeutic classes via the activated 4,7-dichloro intermediate.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps specific chemical modifications to their biological impact.

SAR Core 7-Chloro-2-methyl quinolin-4-ol Core C7 C7-Chlorine Core->C7 C2 C2-Methyl Core->C2 C4 C4-Position Core->C4 N1 N1-Nitrogen Core->N1 Lipophilicity Increases Lipophilicity Prevents Metabolic Oxidation C7->Lipophilicity Steric Steric Hindrance Modulates Solubility C2->Steric Diversity PRIMARY DIVERSITY POINT SnAr Substitution (Amines, Ethers, Hydrazones) C4->Diversity Binding H-Bond Acceptor Metal Chelation (Cu, Zn) N1->Binding

Caption: Figure 2. Pharmacophore map highlighting the functional roles of specific positions on the quinoline scaffold.

References

  • Conrad-Limpach Synthesis Review

    • Reaction of anilines with -keto esters.
    • Source:

  • Anticancer Applications (Hydrazones)

    • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.
    • Source:

  • Neurodegenerative Applications (AChE)

    • New Acetylcholinesterase Inhibitors for Alzheimer's Disease.[2]

    • Source:

  • Chlorination Protocol (POCl3)

    • POCl3 chlorination of 4-quinazolones (Analogous chemistry).
    • Source:

  • Antimalarial & Metal Complexes

    • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives.[3]

    • Source:

Sources

Application Note: Optimized TLC Strategies for Monitoring Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). However, the synthesis of these heterocycles—commonly via Skraup, Friedländer, or Combes methods—presents a unique analytical challenge: basicity .

The nitrogen atom in the quinoline ring (


) possesses a lone pair that interacts strongly with the acidic silanol groups (

) on standard silica gel plates. This acid-base interaction results in "tailing" or "streaking," where the compound adheres to the stationary phase rather than partitioning cleanly into the mobile phase. This phenomenon obscures resolution, making it difficult to distinguish the product from starting materials (anilines) or reaction intermediates.

This guide provides a field-proven protocol to overcome these interactions, ensuring precise monitoring of reaction kinetics and purity.

Mechanistic Basis of Separation

To successfully monitor quinoline synthesis, one must understand the competition at the molecular level.

  • Stationary Phase (Silica Gel 60

    
    ):  The surface is covered in slightly acidic silanol protons.
    
  • The Analyte (Quinoline): Acts as a Lewis base.

  • The Problem: Without modification, the Quinoline-Silanol H-bonding is strong enough to cause peak broadening (tailing).

  • The Solution (Competitive Inhibition): We introduce a volatile amine (Triethylamine or Ammonia) into the mobile phase. This "sacrificial base" preferentially blocks the active silanol sites, allowing the quinoline product to elute as a compact, symmetrical spot.

Method Development & Optimization

Mobile Phase Selection

Standard hexane/ethyl acetate gradients often fail for nitrogenous heterocycles. The following solvent systems are optimized for quinoline derivatives.

Polarity RequirementSolvent System (v/v)Additive (Critical)Application
Low Polarity Hexane : Ethyl Acetate (8:2 to 7:3)+ 1% Triethylamine (TEA)Unsubstituted quinolines, alkyl-quinolines.
Medium Polarity Toluene : Ethyl Acetate (6:4)+ 1% TEAHalogenated or nitro-substituted quinolines.
High Polarity DCM : Methanol (95:5 to 90:10)+ 1%

(aq)
Carboxylic acid, hydroxyl, or amino-quinolines.
Alkaloid Specific Toluene:Chloroform:Ether:Diethylamine(40:15:35:[1]10)Complex Cinchona-like alkaloids [1].

Technical Note: When using TEA, ensure the developing chamber is saturated for at least 15 minutes. The amine vapor modifies the dry plate surface before the solvent front arrives.

Visualization Techniques

While UV is standard, chemical staining provides specificity for the nitrogenous core.[2]

  • UV Irradiation (254 nm): Quinolines have strong

    
     transitions. They appear as dark spots against the fluorescent green background of 
    
    
    
    plates.
  • Dragendorff’s Reagent:

    • Target: Tertiary amines and N-heterocycles.

    • Result: Distinct orange/red spots on a yellow background.

    • Utility: Confirms the formation of the heterocyclic ring, distinguishing it from non-basic side products [2].

  • Iodine Chamber: Universal stain. Useful for detecting non-UV active impurities (e.g., excess glycerol in Skraup synthesis).

Detailed Protocol: Monitoring the Skraup Synthesis

Scenario: Synthesis of Quinoline from Aniline and Glycerol (Skraup Reaction).

Step 1: Sample Preparation[3]
  • Starting Material (SM): Dissolve 5 mg of Aniline in 1 mL of MeOH/DCM.

  • Reaction Mixture (RM): Withdraw 20

    
     of the reaction mixture. Dilute into 0.5 mL of MeOH/DCM. Crucial: If the reaction is acidic (Skraup uses 
    
    
    
    ), neutralize the aliquot with a drop of saturated
    
    
    or TEA before spotting to prevent acid-induced streaking.
Step 2: Plate Layout (The "Three-Lane" Standard)

Never rely on Rf values alone. Matrix effects can shift spots.[3] Use the Co-Spot method for validation.

  • Lane 1: SM (Aniline)

  • Lane 2: Co-Spot (SM + RM overlaid)

  • Lane 3: RM (Reaction Mixture)

Step 3: Elution
  • Prepare 10 mL of Hexane:EtOAc:TEA (70:29:1) .

  • Saturate chamber with filter paper for 15 mins.

  • Elute plate until solvent front reaches 1 cm from top.

  • Dry plate with a heat gun (essential to remove TEA, which absorbs UV).

Step 4: Analysis
  • T=0: Only SM visible (Rf ~ 0.4 - 0.6 depending on system).

  • T=End: SM spot disappears. New product spot appears (usually lower Rf than aniline in non-polar systems due to the larger conjugated system and polarity, though this varies).

  • Validation: In the Co-Spot lane, you should see two distinct spots if the reaction is incomplete (Figure-8 shape). If they merge perfectly into one spot, your product might be co-eluting (change solvent system).

Decision Logic & Troubleshooting

The following diagram illustrates the workflow for optimizing the separation of basic heterocycles.

TLC_Optimization Start Start TLC Analysis Check_UV Visualize under UV (254nm) Start->Check_UV Tailing Is the spot streaking/tailing? Check_UV->Tailing Add_Base Add 1% TEA or NH3 to Mobile Phase Tailing->Add_Base Yes (Silanol Interaction) Rf_Check Check Rf Value Tailing->Rf_Check No (Spot is compact) Add_Base->Check_UV Increase_Polarity Increase Polar Solvent (e.g., +10% EtOAc) Rf_Check->Increase_Polarity Rf < 0.2 (Stuck at baseline) Decrease_Polarity Increase Non-Polar Solvent (e.g., +10% Hexane) Rf_Check->Decrease_Polarity Rf > 0.8 (Runs with front) CoSpot_Check Co-Spot Analysis: Distinct Separation? Rf_Check->CoSpot_Check Rf 0.3 - 0.7 (Ideal) Increase_Polarity->Check_UV Decrease_Polarity->Check_UV CoSpot_Check->Increase_Polarity No (Co-elution) Success Protocol Validated: Proceed to Monitoring CoSpot_Check->Success Yes

Caption: Decision tree for optimizing mobile phases for nitrogenous heterocycles.

Reaction Monitoring Workflow

Understanding the kinetic profile of the Skraup reaction helps in interpreting the TLC plate.

Reaction_Timeline cluster_legend Plate Visualization T0 T=0 hrs (Start) T1 T=1 hr (Intermediate) T0->T1 T2 T=3 hrs (Completion) T1->T2 End T2->End Start Start->T0 SM Starting Material (Aniline) INT Intermediate (Acrolein adduct) PROD Product (Quinoline)

Caption: Temporal evolution of TLC spots during synthesis. Note: Intermediates in Skraup (e.g., acrolein adducts) are often transient and may not be UV active or stable on silica.

References

  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Skraup Synthesis mechanisms).
  • Grokipedia. (2025). Dragendorff's reagent - Preparation and Application.[4][5] Retrieved from [Link]

  • Khan Academy. (2020). Thin layer chromatography (TLC) - Principles and Troubleshooting. Retrieved from [Link]

Sources

Synthesis of 7-chloroquinoline analogs for antiproliferative activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of 7-Chloroquinoline Analogs for Antiproliferative Activity

Executive Summary & Rationale

The 7-chloroquinoline (7-CQ) scaffold, historically privileged in antimalarial therapeutics (e.g., Chloroquine, Hydroxychloroquine), has emerged as a potent pharmacophore in oncology. Its mechanism of action in cancer cells is distinct from its antiparasitic activity; it primarily functions as a lysosomotropic agent .

By accumulating in acidic organelles (lysosomes), 7-CQ derivatives inhibit lysosomal acidification, blocking the fusion of autophagosomes with lysosomes.[1] This results in the inhibition of autophagy —a critical survival mechanism for cancer cells under metabolic stress—leading to apoptotic cell death.

This guide provides a validated workflow for:

  • Scaffold Construction: Robust synthesis of the 4,7-dichloroquinoline core via the Gould-Jacobs reaction.

  • Library Generation: Nucleophilic aromatic substitution (

    
    ) protocols for C4-functionalization.
    
  • Biological Validation: Assays for antiproliferative potency (MTT) and autophagic flux inhibition.

Chemical Synthesis Strategy

The synthesis hinges on the production of the key intermediate 4,7-dichloroquinoline (4,7-DCQ) . While commercially available, in-house synthesis allows for modification of the benzenoid ring if SAR exploration requires it.

Synthetic Pathway Visualization

G Start 3-Chloroaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 Condensation 110°C, 2h Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization 4-Hydroxy-7-chloroquinoline (Cyclization) Inter1->Cyclization Dowtherm A 250°C (Gould-Jacobs) Chlorination 4,7-Dichloroquinoline (Key Scaffold) Cyclization->Chlorination POCl3, Reflux Dechlorination Final 7-Chloroquinoline Analog (Target) Chlorination->Final R-NH2, SNAr NMP/K2CO3, 130°C

Figure 1: Step-wise synthetic route from aniline precursor to functionalized analog.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,7-Dichloroquinoline (The Scaffold)

Prerequisites:

  • Safety:

    
     reacts violently with water. Dowtherm A requires high-temperature handling. Perform all steps in a fume hood.
    

Step 1: Condensation (Enamine Formation)

  • In a 250 mL round-bottom flask (RBF), mix 3-chloroaniline (1 eq, 50 mmol) and diethyl ethoxymethylenemalonate (EMME) (1 eq, 50 mmol).

  • Heat the mixture to 110°C for 2 hours.

  • Observation: Ethanol is evolved.[2][3] A drying tube is not necessary as ethanol removal drives the equilibrium.

  • Cool to room temperature. The resulting acrylate oil often solidifies upon standing.

Step 2: Thermal Cyclization (Gould-Jacobs)

  • Heat Dowtherm A (50 mL) to 250°C in a 500 mL 3-neck flask equipped with a mechanical stirrer and air condenser.

  • Add the acrylate from Step 1 dropwise (diluted in minimal warm Dowtherm A if necessary) to the boiling solvent.

    • Critical: The temperature must remain >240°C to prevent polymerization side-products.

  • Reflux for 45–60 minutes.

  • Cool to RT. Dilute with hexane (100 mL) to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylate . Filter and wash with hexane.

  • Hydrolysis/Decarboxylation: Reflux the solid in 2M NaOH (100 mL) for 4 hours, acidify to pH 5 to precipitate, then heat the dry solid at 260°C (neat) until

    
     evolution ceases. This yields 7-chloro-4-hydroxyquinoline .[4]
    

Step 3: Chlorination

  • Suspend 7-chloro-4-hydroxyquinoline (10 mmol) in

    
      (50 mmol, 5 eq).
    
  • Reflux (105°C) for 2 hours. The solution will turn clear and then darken.

  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia mixture.
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield: ~85% off-white solid.

Protocol B: Library Diversification ( Substitution)

This step introduces the amine side chain responsible for lysosomal trapping.

Reaction Setup:

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in NMP (N-methyl-2-pyrrolidone) (5 mL/mmol).

  • Add the Primary/Secondary Amine (1.2 eq) and

    
      (2.0 eq).
    
    • Note: For unreactive amines (e.g., anilines), add NaI (0.1 eq) as a catalyst.

  • Heat to 120–135°C for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

Purification:

  • Pour reaction mixture into ice water (50 mL).

  • If solid precipitates: Filter, wash with water, and recrystallize from Ethanol.

  • If oil forms: Extract with EtOAc, wash with brine (3x to remove NMP), dry, and purify via flash chromatography (Silica gel).

Biological Evaluation & Mechanism

Mechanism of Action: Lysosomal Trapping

The basic nitrogen in the side chain (pKa ~8-9) allows the molecule to enter the lysosome, become protonated, and get trapped. This raises lysosomal pH, inhibiting cathepsins and autophagy.

Cell Drug_Ext Drug (Unprotonated) Lysosome Lysosome (pH 4.5) Drug_Ext->Lysosome Passive Diffusion Drug_Int Drug-H+ (Trapped) Lysosome->Drug_Int Protonation Fusion Fusion Blocked Drug_Int->Fusion pH Increase Autophagy Autophagosome Autophagy->Fusion Trafficking Death Apoptosis Fusion->Death Accumulation of Toxic Aggregates

Figure 2: Mechanism of lysosomotropic accumulation and autophagy inhibition.

Protocol C: Antiproliferative Assay (MTT)

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of analogs (0.1

    
    M – 100 
    
    
    
    M). Include Chloroquine as a positive control. Incubate 48h.
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO (100

    
    L). Shake 10 min.
    
  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

Based on field data and recent literature, the following structural features drive potency:

Structural ZoneModificationEffect on Activity
C-7 Position Chlorine (Cl)Essential. Maintains lipophilicity and metabolic stability. Removal drops potency significantly.
C-4 Linker Alkyl Chain (n=2-4)Critical. 2-3 carbons is optimal for flexibility. Rigid linkers (phenyl) often reduce solubility but may improve selectivity.
Terminal Amine Tertiary AmineHigh Impact. Essential for lysosomal accumulation (pKa modulation). Morpholine or Piperazine rings often improve pharmacokinetic profiles.
Hybridization C-4 Isatin/ChalconePotency Booster. Hybrid molecules often show sub-micromolar activity by targeting multiple pathways (e.g., tubulin + autophagy).

References

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies. European Journal of Pharmacology. Link

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. Link

  • Negru Apostol, G., et al. (2023).[5] 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.[5] Pharmaceuticals.[4][5][6][7][8][9][10] Link

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagy by impeding autophagosome-lysosome fusion.[11] Autophagy. Link

  • BenchChem Protocols. Application Notes for Nucleophilic Aromatic Substitution on Quinolines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TSC-Q4-OH-7CL Subject: Troubleshooting Solubility, Isomer Separation, and Solvent Removal Status: Open / Guide Generated[1]

Executive Summary

7-Chloro-2-methylquinolin-4-ol (also known as 7-chloroquinaldine-4-ol) is a critical intermediate, particularly in the synthesis of antimalarial drugs like Hydroxychloroquine.[1] Its purification is notoriously difficult due to three convergent factors:

  • "Brick-dust" Solubility: High melting point (>235°C) and poor solubility in standard organic solvents.[1]

  • Tautomeric Equilibrium: The existence of both enol (4-hydroxy) and keto (4-quinolone) forms complicates chromatography.[1]

  • Process Contaminants: The Conrad-Limpach synthesis typically uses high-boiling solvents (Dowtherm A) that are difficult to remove.[1]

This guide provides self-validating protocols to address these specific bottlenecks.

Module 1: The "Brick" Problem (Solubility & Recrystallization)

User Complaint: "The product won't dissolve in ethanol, methanol, or DCM for recrystallization. It just sits at the bottom."

Technical Insight: This molecule is amphoteric.[1] It possesses a basic nitrogen and an acidic enolic hydroxyl group.[1] In neutral organic solvents, it forms strong intermolecular hydrogen bond networks (dimers), rendering it insoluble. To dissolve it, you must disrupt these networks using pH manipulation.[1]

The Solution: Acid-Base Precipitation (The Gold Standard) This method is superior to thermal recrystallization because it chemically separates the product from non-amphoteric impurities (like unreacted aniline or neutral tars).

Protocol:

  • Dissolution: Suspend the crude solid in 10% NaOH (aq) . Heat to 60°C with stirring.

    • Validation: The product will dissolve as the sodium salt. If solids remain, filter them out hot (these are non-acidic impurities).[1]

  • Charcoal Treatment: Add activated carbon (5% w/w) to the hot basic solution.[1] Stir for 30 mins. Filter through Celite while hot.[1]

  • Precipitation: Cool the filtrate to room temperature. Slowly add Acetic Acid (glacial) dropwise with vigorous stirring.

  • Endpoint: Target pH 6.5 – 7.0 .

    • Critical Step: Do not overshoot to pH < 4, or the product will redissolve as the protonated quinolinium salt.

  • Isolation: Filter the thick white/off-white precipitate.[1] Wash copiously with water to remove sodium acetate salts.[1]

Data: Solubility Profile

Solvent Solubility (25°C) Solubility (Hot) Notes
Water Insoluble Insoluble Forms suspension.[1]
Ethanol Very Low Low Not recommended for crude.[1]
Acetic Acid Moderate High Good for final polish.[1]
10% NaOH High Very High Forms Na-salt (Soluble).[1]

| 10% HCl | High | Very High | Forms HCl-salt (Soluble).[1] |

Module 2: Removing High-Boiling Solvents (Dowtherm A)

User Complaint: "My product is sticky and smells like geraniums/oil. NMR shows diphenyl ether peaks."

Technical Insight: The Conrad-Limpach cyclization requires temperatures ~250°C, often achieved using Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether). This solvent has a boiling point of 257°C and cannot be removed by rotary evaporation.[1]

The Solution: The "Anti-Solvent" Wash Since the product is insoluble in non-polar alkanes, but Dowtherm A is highly miscible in them, we use this polarity difference.

Protocol:

  • Cooling: Allow the reaction mixture (Dowtherm + Product) to cool to ~80°C.

  • Dilution: Add an excess of n-Hexane or Petroleum Ether (ratio 1:3 reaction volume).

    • Why: This keeps the Dowtherm in the liquid phase while crashing out the quinoline product.

  • Filtration: Filter the suspension. The filtrate will contain the Dowtherm.

  • Soxhlet Extraction (For stubborn residues): If the solid remains oily, place it in a Soxhlet thimble and extract with n-Hexane for 6-8 hours.[1] The hexane will continuously wash away the Dowtherm without dissolving the product.

Module 3: Isomer Control (7-Cl vs. 5-Cl)

User Complaint: "I have a small impurity peak (~5-8%) that tracks with my product."

Technical Insight: In the cyclization of 3-chloroaniline, the ring closure can occur either para to the chlorine (yielding the desired 7-chloro isomer) or ortho to the chlorine (yielding the 5-chloro isomer).

  • 7-Chloro: Sterically favored (major product).[1]

  • 5-Chloro: Sterically hindered (minor impurity).[1]

The Solution: Fractional Crystallization Separation is best achieved after the acid-base purification described in Module 1.

  • Solvent Choice: Use Glacial Acetic Acid .[1]

  • Process: Dissolve the dried solid in boiling glacial acetic acid (minimal volume).

  • Cooling: Allow to cool slowly to room temperature.

    • Mechanism:[1][2][3][4][5] The 7-chloro isomer, being more symmetrical and having better packing efficiency, typically crystallizes first and purer. The 5-chloro isomer stays in the mother liquor longer.

  • Validation: Check purity via HPLC. If 5-chloro persists, repeat recrystallization from DMF/Water (9:1) .[1]

Module 4: Chromatography & Tautomerism

User Complaint: "The peak tails badly on TLC and HPLC. I can't get good separation."

Technical Insight: 4-Hydroxyquinolines exist in a tautomeric equilibrium with 4-Quinolones.[1] On silica, the NH and CO/OH groups interact strongly with silanols, causing severe peak tailing.

Visualizing the Problem:

Tautomerism cluster_0 Chromatographic Consequence Enol Enol Form (4-Hydroxyquinoline) Aromatic Keto Keto Form (4-Quinolone) Polar/Major Tautomer Enol->Keto Equilibrium (Solvent Dependent) Silica Silica Gel Surface (Acidic Silanols) Enol->Silica Weak Interaction Keto->Silica H-Bonding / Drag Tailing Peak Tailing & Poor Resolution Keto->Tailing

Figure 1: The keto-enol tautomerism leads to dual interaction modes with the stationary phase, causing peak broadening.

The Solution: Mobile Phase Modifiers You must suppress the ionization or block the silanol interactions.

  • For TLC/Column: Add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). The TEA blocks silica active sites.[1]

  • For HPLC: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in the water/acetonitrile gradient. This forces the equilibrium and protonates the species uniformly, sharpening the peak.

Summary Workflow: The Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Dowtherm + Product) Step1 Step 1: Hexane Wash (Remove Dowtherm) Crude->Step1 Solid1 Solid Crude (Contains Isomers + Salts) Step1->Solid1 Filter Step2 Step 2: Acid/Base Purification Dissolve in NaOH -> Filter -> Ppt with AcOH Solid1->Step2 Solid2 Purified Solid (>95% Purity) Step2->Solid2 Check Check Purity (HPLC) Solid2->Check Step3 Step 3: Recrystallization (Glacial Acetic Acid) Check->Step3 Isomers Present Final Final Product This compound Check->Final Purity OK Step3->Final

Figure 2: Recommended purification workflow starting from the crude Conrad-Limpach reaction mixture.

References
  • Conrad-Limpach Synthesis Mechanism & Solvents

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Context: Synthesis of 4-hydroxyquinolines via high-temperature cyclization.[1][4]

    • URL:[Link]

  • Tautomerism of 4-Hydroxyquinolines

    • Source: ResearchGate (Nasiri et al., "Tautomerism of 4-Hydroxy-4(1H) quinolone").[6]

    • Context: Crystallographic and spectroscopic evidence of the keto-form preference in solid state.[1][6]

    • URL:[Link]

  • Solubility & Purification of Quinoline Derivatives

    • Source: Organic Syntheses (Coll.[1][7] Vol. 3, p. 593).[1]

    • Context: Standard procedures for 2-methyl-4-hydroxyquinoline purification using Dowtherm and charcoal.[1]

    • URL:[Link]

  • Separation of Isomers (5-Cl vs 7-Cl)

    • Source: Asian Journal of Chemistry / Vertex AI Search Results.[1]

    • Context: Regioselectivity in the cyclization of m-chloroaniline derivatives.[1]

    • URL:[Link] (General Reference for Quinoline Isomer separation methodologies).[1]

Sources

Optimization of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Condition Optimization
Audience: Senior Chemists & Process Engineers

Introduction: Beyond the Textbooks

Welcome to the Quinoline Synthesis Technical Support Center. Standard textbook protocols for quinoline synthesis (Skraup, Friedländer, Combes) often fail in the lab due to violent exotherms, polymerization (tar formation), or poor regioselectivity.

This guide treats these syntheses as tunable engineering problems . We move beyond "mix and heat" to precise control over kinetics, thermodynamics, and catalytic cycles.

Module 1: Hazard Mitigation & Yield in Skraup Synthesis

The Problem: The classical Skraup reaction (aniline + glycerol + H₂SO₄) is notoriously violent.[1] The dehydration of glycerol to acrolein generates a massive exotherm, often resulting in an "uncontrollable eruption" or the formation of polymeric "tar" that traps the product.

Troubleshooting Protocol 1.1: The "Sulfo-Mix" & Moderator Technique

Objective: Decouple acrolein formation from the cyclization step to prevent thermal runaway.

Step-by-Step Optimization:

  • Moderator Addition: Add Ferrous Sulfate (FeSO₄·7H₂O) or Boric Acid to the reaction mixture.

    • Mechanism:[2][3][4][5] FeSO₄ acts as an electron transfer mediator, regulating the oxidation step (usually by nitrobenzene or iodine) and preventing radical polymerization of acrolein [1].

  • The "Sulfo-Mix" Dosing: Do not mix all reagents at once.

    • Premix Aniline, Glycerol, and Moderator.

    • Heat H₂SO₄ separately to 100°C.

    • Add the amine/glycerol mix dropwise to the hot acid. This ensures acrolein is consumed by the aniline (Michael addition) immediately upon formation, preventing accumulation [2].

Visual Workflow: Safe Skraup Execution

SkraupSafety cluster_danger DANGER ZONE (Avoid) Reagents Reagents: Aniline + Glycerol + FeSO4 (Moderator) Dosing Controlled Dosing (Dropwise Addition) Reagents->Dosing Premix Acid H2SO4 Bath (Pre-heated 100°C) Acid->Dosing Receiving Vessel Reaction Cyclization (Michael Addition) Dosing->Reaction Instant Consumption of Acrolein Workup Workup (Neutralization) Reaction->Workup Batch Batch Mixing (All at once) Runaway Thermal Runaway (Tar Formation) Batch->Runaway

Figure 1: Comparison of the optimized "Sulfo-Mix" dosing strategy vs. the hazardous batch method.

Module 2: Condensation Efficiency (Friedländer Synthesis)

The Problem: The Friedländer synthesis (2-aminoaryl ketone + α-methylene ketone) suffers from self-aldol condensation of the ketone reactant, leading to low yields and difficult purification.

Optimization Strategy: Catalyst Selection Matrix

The choice of catalyst dictates the reaction pathway. Brønsted acids are generally superior to bases for hindering self-condensation.

Table 1: Catalyst Performance Comparison

Catalyst SystemReaction ConditionsTypical YieldMechanism Benefit
KOH / EtOH (Traditional)Reflux, 4-12h40-65%Poor. Promotes self-aldol of starting ketone.
p-TsOH (Standard Acid)Solvent-free, 100°C85-92%Good. Protonates carbonyl, accelerating imine formation over aldol.
Silica Sulfuric Acid (SSA) Solvent-free / EtOH90-95%Excellent. Heterogeneous (recyclable), high surface area acidity [3].
Ionic Liquids ([bmim]HSO₄) 80°C, 30 min92-98%Superior. Acts as both solvent and catalyst; stabilizes ionic intermediates [4].
Troubleshooting Protocol 2.1: Solvent-Free Synthesis

For rapid synthesis of 2-substituted quinolines:

  • Mix 2-aminobenzophenone (1.0 eq) and active methylene compound (1.2 eq).

  • Add Silica Sulfuric Acid (SSA) (5-10 mol%).

  • Heat to 80°C without solvent. The mixture will melt.

  • Monitor via TLC.[6][7] Reaction is typically complete in <30 mins.

  • Workup: Add EtOAc, filter off the solid catalyst (SSA), and evaporate.

Module 3: Controlling Regioselectivity (Combes Synthesis)

The Problem: The Combes reaction (Aniline + β-diketone) can yield either the 2- or 4-substituted quinoline depending on the cyclization direction.

The Solution: Regioselectivity is dictated by the interplay of steric hindrance and electronic effects during the ring-closure step (electrophilic aromatic substitution).

Regioselectivity Logic Gate
  • Scenario A: Kinetic Control (Sterics)

    • Condition: Using a bulky β-diketone.

    • Outcome: Cyclization occurs at the less hindered carbonyl.

  • Scenario B: Electronic Control (Substituents)

    • Condition: Meta-substituted anilines.

    • Rule:

      • Electron-Donating Groups (EDG, e.g., -OMe) at meta: Directs cyclization para to the EDG (forming 7-substituted quinoline) due to activation of that position.

      • Electron-Withdrawing Groups (EWG, e.g., -NO₂) at meta: Directs cyclization ortho to the EWG (forming 5-substituted quinoline) [5].

Visual Workflow: Predicting Isomers

CombesRegio Start Meta-Substituted Aniline + 1,3-Diketone Substituent Analyze Substituent (R) Start->Substituent EDG R = EDG (-OMe, -Me) Activates Para position Substituent->EDG EWG R = EWG (-NO2, -Cl) Deactivates Para position Substituent->EWG Prod7 Major Product: 7-Substituted Quinoline EDG->Prod7 Cyclization at least hindered/activated C Prod5 Major Product: 5-Substituted Quinoline EWG->Prod5 Cyclization at Ortho position

Figure 2: Decision tree for predicting regiochemical outcomes in Combes synthesis based on aniline electronics.

Module 4: Modern Iron-Catalyzed Oxidative Annulation

The Trend: Moving away from toxic oxidants (nitrobenzene/As₂O₅) toward Iron (Fe) catalysis using air/O₂ as the oxidant. This is a "Green Chemistry" priority.

Protocol 4.1: Fe-Catalyzed Synthesis from Amino Alcohols

Substrates: 2-aminobenzyl alcohol + Ketones.[8] Advantage:[9] Water as a byproduct; no harsh acids.

  • Catalyst: FeCl₃ (5 mol%) or Fe-phthalocyanine.

  • Solvent: Toluene or Xylene (requires reflux for dehydration).

  • Atmosphere: Open air (O₂) or O₂ balloon.

  • Mechanism:

    • Fe(III) oxidizes the benzyl alcohol to aldehyde.

    • Aldol condensation with ketone.

    • Cyclization and final oxidative aromatization [6].

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction turns into a solid black rock. How do I save the flask? A: This is "tarring," caused by polymerization of acrolein.

  • Prevention: Use the "Sulfo-mix" method (Module 1).

  • Cleanup: Do not use mechanical force. Soak the flask in concentrated nitric acid (oxidizing) or a base bath (KOH/Isopropanol) overnight. Warning: Nitric acid cleaning generates NO₂ gas; use a hood.

Q2: In the Friedländer synthesis, I see starting material remaining despite refluxing for 24h. A: Water is inhibiting the reaction. The formation of the imine intermediate is reversible.

  • Fix: Add a Dean-Stark trap to physically remove water or add molecular sieves (4Å) to the reaction mixture to push the equilibrium forward.

Q3: Can I use microwave irradiation for these reactions? A: Yes, microwave irradiation is highly recommended for Skraup and Friedländer syntheses. It often reduces reaction times from hours to minutes and suppresses side reactions by rapidly crossing activation energy barriers that lead to tar formation [7].

Q4: How do I remove the metal catalyst after the reaction? A:

  • Homogeneous (e.g., FeCl₃): Aqueous wash with EDTA or dilute HCl.

  • Heterogeneous (e.g., Nanoparticles/SSA): Simple filtration or magnetic separation (for Fe₃O₄ nanoparticles).

References

  • Manske, R. H. F. (1942).[10] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[10]

  • BenchChem Technical Support. (2025). "Overcoming Challenges in Quinoline Synthesis: Skraup Modifications."

  • Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient catalyst for the synthesis of quinoline derivatives." Catalysis Communications.

  • Ranu, B. C., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." PMC - NIH.

  • Sloop, J. C. (2009). "Regioselectivity in the Combes preparation of trifluoromethylquinolines." Journal of Fluorine Chemistry.

  • Banik, A., et al. (2023).[8] "Iron Single Atom Catalyzed Quinoline Synthesis." Organic Letters, 25, 1305-1309.[8]

  • Almarzouq, D. S. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics." Green Chemistry.

Sources

Technical Support Center: 7-Chloro-2-methylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Troubleshooting & Process Optimization

Introduction: The Scale-Up Challenge

You are likely synthesizing 7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-4-hydroxy-2-methylquinoline) as a key intermediate for aminoquinoline-based antimalarials or kinase inhibitors.[1]

The standard industrial route is the Conrad-Limpach synthesis , which involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by high-temperature thermal cyclization.[1] While robust on a gram scale, this chemistry is notorious for failure during scale-up (100g to kg range) due to heat transfer limitations, regioselectivity issues (5-Cl vs. 7-Cl), and "runaway" solidification.[1]

This guide moves beyond standard literature to address the causality of these failures and provides self-validating protocols for correction.

Process Workflow & Critical Control Points

The following diagram outlines the synthesis logic and where the specific failure modes (Red Nodes) typically occur.

ConradLimpach start Start: Reagents (3-Cl-Aniline + Ethyl Acetoacetate) step1 Step 1: Condensation (Enamine Formation) start->step1 check1 Water Removal Complete? step1->check1 fail1 Failure: Hydrolysis & Low Yield check1->fail1 No step2 Step 2: Thermal Cyclization (250°C in Dowtherm A) check1->step2 Yes check2 Dilution Control (Dosing Rate) step2->check2 fail2 Failure: Solidification (Runaway Exotherm) check2->fail2 Too Fast/Concentrated step3 Step 3: Isolation (Filtration & Wash) check2->step3 Optimized product Target: This compound step3->product byproduct Byproduct: 5-Chloro Isomer step3->byproduct

Figure 1: Critical Control Points in the Conrad-Limpach Scale-Up.

Module 1: Enamine Formation (The Setup)

The Problem: Incomplete conversion of 3-chloroaniline to the enamine (ethyl 3-(3-chlorophenylamino)but-2-enoate). Root Cause: The reaction is an equilibrium driven by water removal.[1] On a small scale, evaporation is sufficient.[1] On a large scale, water refluxes back into the vessel, hydrolyzing the product.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Starting material remains >5% (HPLC) Poor water removal.[1]Switch to Dean-Stark Trap: Use toluene or benzene as an azeotropic solvent.[1] Do not rely on open-vessel boiling for scales >50g.[1]
Product is an oil that won't crystallize Excess ketoester or solvent retention.[1]High Vacuum Dry: The enamine intermediate is often an oil.[1] Remove excess ethyl acetoacetate under high vacuum (0.1 mmHg) at 60°C. Purity here is critical for the next step.[1]
Dark/Black Enamine Oxidation of aniline.[1]Inert Atmosphere: Sparge the reaction mixture with Nitrogen (

) for 15 mins before heating.

Expert Insight: Use a catalytic amount of acid (p-TSA or HCl, 0.5 mol%) to accelerate the condensation, but ensure it is neutralized or accounted for before the high-temp step, as it can promote polymerization.

Module 2: Thermal Cyclization (The Bottleneck)

The Problem: The reaction mixture turns into a solid, unmanageable black rock inside the reactor (the "Runaway Solidification"). Root Cause: The cyclization requires


.[1][2][3] The reaction is exothermic.[1] If you heat the entire mass of enamine at once, the exotherm overwhelms the heat transfer capacity, leading to polymerization and charring.
Scale-Up Protocol: The "Inverse Addition" Technique

Do not heat the enamine directly.[1] Use the dilution method to maintain thermal control.

  • Pre-heat Solvent: Charge the reactor with Dowtherm A (diphenyl ether/biphenyl mixture) or Paraffin Oil.[1] Heat to a rolling boil (

    
    ).
    
  • Dilution: Dissolve your Enamine intermediate in a small volume of non-volatile solvent or keep it as a warm melt.

  • Controlled Dosing: Add the Enamine dropwise (or via peristaltic pump) into the boiling Dowtherm A.

    • Rate: Maintain the temperature above

      
      . If the temp drops, stop addition.
      
    • Reasoning: This ensures low instantaneous concentration of the intermediate, favoring intramolecular cyclization (Target) over intermolecular polymerization (Tar).[1]

  • Flash Removal: The byproduct is ethanol.[1] Ensure the condenser is set to distill off the ethanol immediately to push the equilibrium.

Safety Warning: Dowtherm A vapor is flammable.[1] Ensure excellent ventilation and use a nitrogen blanket.[1]

Module 3: Regioselectivity (5-Cl vs. 7-Cl)

The Problem: The product contains significant amounts of the 5-chloro isomer. The Science: 3-chloroaniline has two ortho positions available for cyclization.[1]

  • Para to Cl (Position 4): Leads to the 7-chloro quinoline (Target).[1] Sterically less hindered.[1]

  • Ortho to Cl (Position 2): Leads to the 5-chloro quinoline (Byproduct).[1] Sterically hindered but electronically accessible.[1]

Typical Ratio: ~70:30 favoring the 7-chloro isomer.[1]

Purification Strategy (Acid/Base Workup)

Since the isomers have slightly different pKa values and solubilities, use this workup to enrich the 7-Cl isomer:

  • Cool & Filter: Cool the Dowtherm mixture to room temperature. The crude product usually precipitates.[1][4] Filter and wash with hexane/toluene to remove the Dowtherm.[1]

  • Base Dissolution: Suspend the solid in 10% NaOH and reflux. The 4-hydroxyquinoline is amphoteric (exists as a pyridone tautomer) but will dissolve in strong hot base as the phenolate salt.

  • Filtration: Filter the hot alkaline solution. * insoluble tars and some 5-Cl impurities often remain on the filter.*

  • Acidification: Neutralize the filtrate with Acetic Acid or dilute HCl to pH 7. The product will reprecipitate.[1]

  • Recrystallization: If 5-Cl persists (>5%), recrystallize from Glacial Acetic Acid or DMF/Ethanol .[1] The 7-Cl isomer is typically less soluble and crystallizes first.[1]

Analytical Validation (QC)

How to distinguish the isomers using


-NMR (DMSO-

):
FeatureThis compound (Target)5-Chloro-2-methylquinolin-4-ol (Impurity)
C8-H Signal Doublet (d) with small meta-coupling (

Hz).[1] It is isolated.
Doublet of Doublets (dd) or Triplet-like.
C5-H Signal Doublet (d) (

Hz).[1] Represents the ortho coupling to C6.[1]
Hidden/Shifted. The proton is "sandwiched" between the Cl and the Carbonyl/OH group.[1]
Shift Pattern Typical ABX pattern for protons 5, 6, and 8.[1]Distorted pattern due to crowding at the 5-position.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Mineral Oil instead of Dowtherm A? A: Yes, but Mineral Oil is harder to wash off the final product than Dowtherm A (which is soluble in toluene/hexane).[1] If using Mineral Oil, you may need an extensive hexane wash or the NaOH dissolution step described in Module 3 to remove the oil completely.[1]

Q2: My yield is stuck at 40%. How do I improve it? A: The loss is likely in the cyclization step.[1]

  • Check Temperature: If the solvent temp drops below

    
     during addition, the intermediate polymerizes.[1] Slow down the addition rate.
    
  • Check Enamine Purity: If the starting enamine contains unreacted aniline, yields plummet.[1] Ensure Step 1 completion.

Q3: The product is grey/brown instead of white/cream. A: This is trace oxidation from the high-temperature step.[1] It is usually cosmetic.[1] A wash with cold methanol or recrystallization from ethanol with activated charcoal will fix the color.[1]

Q4: Is the 2-methyl group necessary? A: The 2-methyl group comes from using ethyl acetoacetate.[1] If you used ethyl ethoxymethylenemalonate, you would get the H-substituted quinoline (used for Chloroquine).[1] The 2-methyl group slightly increases steric bulk but the chemistry remains identical.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1][2] Über die Einwirkung von Acetessigester auf Anilin.[1][5] Berichte der deutschen chemischen Gesellschaft.[1] [1]

  • Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline (describes the 7-chloro-4-hydroxy precursor synthesis and Dowtherm A usage).[1][3] Org. Synth. 1947, 27,[1] 48.

  • Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][2][3][5][6][7] I. The Reaction of Acrylic Ester Derivatives with Aromatic Amines.[1] Journal of the American Chemical Society.[1] [1]

  • BenchChem. (2025).[1] Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (General Conrad-Limpach troubleshooting).

Sources

Technical Support Center: Enhancing the Solubility of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific intermediate. The core issue with 7-Chloro-2-methylquinolin-4-ol is not just its lipophilicity; it is its intermolecular hydrogen bonding .[1]

While often drawn as the "enol" form (4-hydroxy), this compound predominantly exists as the "keto" tautomer (4-quinolone) in solution and solid state. This tautomer allows for strong donor-acceptor stacking (head-to-tail H-bonding), resulting in a high crystal lattice energy.[1] To get this molecule into an assay, you must thermodynamically disrupt this lattice without precipitating it when it hits your aqueous buffer.

This guide provides the standard DMSO protocol, an advanced cyclodextrin formulation for high-concentration needs, and a troubleshooting matrix.

Standard Solubilization Protocol (DMSO)

For most in vitro screening (< 100 µM final concentration), DMSO is the solvent of choice.

Step-by-Step Workflow
  • Weighing: Weigh the powder into a glass vial. Avoid polystyrene plastics at this stage as the compound may stick due to static and lipophilicity.

  • Primary Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10 mM to 50 mM .[1]

  • Lattice Disruption:

    • Observation: You may notice the powder floats or forms a suspension.

    • Action: Sonicate in a water bath at 40°C for 10–15 minutes . The heat is critical to overcome the lattice energy of the quinolone form.

  • Visual Check: The solution must be perfectly clear. If a haze persists, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, your concentration is too high; dilute by 50% and repeat.

Data: Solubility Thresholds
Solvent SystemEstimated Solubility Limit (25°C)Usage Notes
DMSO > 50 mMRecommended stock solvent.[1]
Ethanol < 10 mMNot Recommended. Lower solubility than DMSO; prone to rapid precipitation in aqueous media.[1]
PBS (pH 7.4) < 100 µMVery poor.[1] Requires <0.5% DMSO or carrier to maintain stability.[1]
0.1 M HCl > 5 mMGood solubility due to protonation of the Quinoline Nitrogen.
0.1 M NaOH > 5 mMGood solubility due to deprotonation of the 4-OH group.[1]

The "Crash-Out" Prevention (Aqueous Dilution)

The most common failure point is the "crash-out" (precipitation) when the DMSO stock is added to the assay buffer. This happens because the dielectric constant shifts from ~47 (DMSO) to ~80 (Water), drastically reducing the solubility capacity.

The "Intermediate Step" Method

Do not pipette 100% DMSO stock directly into the well. This creates a local "shock" zone of precipitation.[1]

  • Prepare Intermediate Plate: Dilute your 50 mM stock 1:10 or 1:20 in pure DMSO first (not buffer).

  • Rapid Dispersion: Pipette the diluted DMSO stock into the assay buffer while vortexing or mixing rapidly.

  • Limit Final DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity masking your compound's effects.[1]

Advanced Formulation: Cyclodextrin Complexation

If your assay requires higher concentrations (>100 µM) or you are performing in vivo work, DMSO is insufficient. You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.[1]

Mechanism of Action

The this compound acts as the "guest" molecule, inserting its lipophilic quinoline rings into the hydrophobic cavity of the HP-β-CD "host," shielding it from the aqueous environment.[1]

Protocol: HP-β-CD Encapsulation[1][2]
  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in deionized water or PBS.[1]

  • Compound Addition: Add the quinoline powder slowly to the CD solution.

  • Equilibration: Stir (magnetic stir bar) at room temperature for 24–48 hours , protected from light.

    • Note: Heating to 50°C for the first 2 hours can accelerate complexation.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1]

  • Validation: Check absorbance at 250–350 nm to confirm concentration against a standard curve.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this compound based on your assay requirements.

SolubilityWorkflow Start Start: this compound (Solid Powder) StockPrep Step 1: Prepare Stock Solvent: Anhydrous DMSO Conc: 10-50 mM Action: Sonicate @ 40°C Start->StockPrep AssayType Decision: Assay Requirement StockPrep->AssayType LowConc Standard Assay (< 100 µM) AssayType->LowConc HighConc High Conc / In Vivo (> 100 µM) AssayType->HighConc DirectDilution Method A: Serial Dilution 1. Dilute in DMSO (Intermediate) 2. Add to Buffer (Rapid Mix) 3. Final DMSO < 0.5% LowConc->DirectDilution Complexation Method B: CD Complexation 1. 20% HP-β-CD (aq) 2. Stir 24h @ RT 3. Filter (0.45 µm) HighConc->Complexation Check Quality Control Check for turbidity/precipitation DirectDilution->Check Complexation->Check

Caption: Workflow for solubilizing this compound, distinguishing between standard DMSO dilution and Cyclodextrin complexation.

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately upon adding it to PBS. Why? A: You have hit the "Isoelectric Insolubility Zone."

  • Cause: At pH 7.4, the molecule is largely neutral. The basic nitrogen (pKa ~7.8) is only partially protonated, and the hydroxyl is not deprotonated. Neutral species are the least soluble.

  • Fix: Ensure your DMSO stock is highly concentrated so you add a tiny volume (e.g., 1 µL into 1 mL). If cloudiness persists, switch to the HP-β-CD method described above.

Q2: Can I use Ethanol instead of DMSO? A: No. Ethanol is a protic solvent and can interfere with the hydrogen bonding stability of the stock. Furthermore, the solubility of this specific quinoline in ethanol is significantly lower than in DMSO, increasing the risk of precipitation during storage.

Q3: I see high background fluorescence in my assay. Is it the compound? A: Likely, yes. Quinolines are inherently fluorescent. 7-chloro-4-hydroxyquinolines often excite in the UV range (320–340 nm) and emit in the blue/cyan range (380–450 nm).[1]

  • Fix: Run a "Compound Only" control (no cells/enzyme) to subtract this background.

Q4: The compound seems to lose potency over time in the plastic plate. A: This is due to Non-Specific Binding (NSB) . The lipophilic rings adsorb to polystyrene.

  • Fix: Use Low-Binding polypropylene plates or add 0.01% Triton X-100 or Tween-20 to your assay buffer (if your biology permits) to keep the compound in solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • Frontiers in Pharmacology (2021). Hydroxypropyl-β-Cyclodextrin Complexes Enhance the Anti-Tumor Effect of Hydrophobic Drugs. Retrieved from [Link]

  • Journal of Chemical & Engineering Data (2017). Quinolone Derivative Physicochemical Studies: Solubility and Ionization Constants. Retrieved from [Link]

  • Master Organic Chemistry (2026). The pKa Table and Nitrogen Heterocycles. Retrieved from [Link]

Sources

Catalyst selection for efficient quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Catalyst Optimization Ticket System Status: ONLINE Operator: Senior Application Scientist (Pharma/Process Chem Division)

Introduction

Welcome to the Technical Support Center for Heterocyclic Synthesis. You are likely here because the quinoline scaffold—ubiquitous in antimalarials (Chloroquine), anticancer agents (Camptothecin), and organic electronics—is proving difficult to synthesize with high regioselectivity or atom economy.

This guide moves beyond textbook definitions. We address the "Why did my reaction turn into tar?" and "Why is my regioselectivity 50:50?" questions using field-proven catalytic strategies.

Module 1: The Catalyst Selection Matrix (KBA-001)

User Query: "I have multiple precursors. Which catalyst class should I choose to avoid side reactions?"

Technical Insight: Catalyst selection is not arbitrary; it is dictated by the electrophilicity of the carbonyl species and the nucleophilicity of the amine .

  • Brønsted Acids (e.g., p-TSA): Best for robust substrates where dehydration is the rate-limiting step.

  • Lewis Acids (e.g.,

    
    , 
    
    
    
    ):
    Essential for sensitive substrates (e.g., acid-labile protecting groups) or when water tolerance is required.
  • Transition Metals (Ru, Rh, Pd): Required when building the ring via C-H activation or oxidative coupling (e.g., aniline + alkanol) rather than condensation.

Decision Logic: Catalyst Selection Tree

CatalystSelection Start Select Precursors Aniline_Aldehyde Aniline + Aldehyde/Ketone (Doebner-Miller/Skraup) Start->Aniline_Aldehyde OrthoAmino_Ketone 2-Aminoaryl ketone + Carbonyl (Friedländer) Start->OrthoAmino_Ketone Aniline_Alkyne Aniline + Alkyne/Alkene (Povarov/C-H Activation) Start->Aniline_Alkyne StrongAcid Brønsted Acid (H2SO4, p-TSA) *Risk: Polymerization* Aniline_Aldehyde->StrongAcid Traditional SolidAcid Solid Acid (Zeolite/K-10) *Green/Reusable* Aniline_Aldehyde->SolidAcid Modern/Green LewisAcid Mild Lewis Acid (In(OTf)3, CeCl3) *High Yield* OrthoAmino_Ketone->LewisAcid Standard BaseCat Base (KOH, DBU) *If Acid Sensitive* OrthoAmino_Ketone->BaseCat Specific Cases TransMetal Transition Metal (RuCl3, Pd(OAc)2) *Oxidative Cyclization* Aniline_Alkyne->TransMetal Atom Economy

Figure 1: Decision logic for selecting the optimal catalytic system based on starting material availability and sensitivity.

Module 2: Troubleshooting Friedländer & Condensation Protocols (KBA-002)

Common Issue: Low yield due to "Aldol Polymerization" of the ketone reactant.

The Science: In the Friedländer synthesis, the ketone component (with an


-methylene) is prone to self-condensation (Aldol reaction) before it reacts with the 2-aminoaryl ketone.[1] Strong bases (KOH) often accelerate this side reaction.

Troubleshooting Guide:

SymptomProbable CauseCorrective ActionMechanism
Low Yield (<40%) Self-condensation of the ketone reactant.Switch to Mild Lewis Acid: Use

(5 mol%) or Molecular Iodine (

).
Lewis acids activate the carbonyl oxygen of the 2-aminoaryl ketone specifically, making it more electrophilic without triggering rapid aldolization of the second ketone [1].
Tar/Polymer Formation Acid concentration too high (Traditional H2SO4).Use Solid Acid Catalysts: Switch to Montmorillonite K-10 or Sulfated Zirconia.Solid acids have "site isolation" which prevents the runaway polymerization chains common in homogeneous liquid acids [2].
Regio-isomer Mixture Asymmetric ketone used (e.g., 2-butanone).Steric Control: Use bulky Lewis Acids (e.g.,

) or Ionic Liquids.
Bulky catalysts favor attack at the less hindered

-carbon. Ionic liquids can alter the transition state energy, enhancing regioselectivity [3].
Incomplete Conversion Water accumulation (Reversible reaction).Dehydrating Conditions: Add 4Å Molecular Sieves or use a Dean-Stark trap.Driving the equilibrium forward by removing the water byproduct is critical for condensation reactions.

Module 3: Troubleshooting Transition Metal Catalysis (KBA-003)

Common Issue: Catalyst Deactivation in C-H Activation/Oxidative Cyclization.

The Science: Modern synthesis often uses Ru(II) or Pd(II) to couple anilines with alkanols or alkynes. A common failure mode is the reduction of the metal to "Palladium Black" or Ru(0), rendering it inactive for the oxidative step.

Diagnostic Workflow:

  • Check Oxidant Stoichiometry: These reactions are oxidative. If you are using

    
     or 
    
    
    
    , you must have a terminal oxidant (e.g.,
    
    
    ,
    
    
    , or
    
    
    ) to regenerate the active metal species [4].
  • Ligand Sensitivity: If using

    
     (
    
    
    
    ), the reaction is sensitive to steric crowding. Ensure the directing group on the aniline is not blocked.
  • Solvent Effect: C-H activation often requires polar aprotic solvents (DMF, DMSO) to stabilize the charged metal intermediates. Non-polar solvents often lead to precipitation.

Module 4: Standard Operating Protocol (SOP)

Protocol: Green Synthesis of Quinoline via Solid Acid Catalysis (Friedländer) Target Audience: Process Chemists seeking scalable, metal-free routes.

Objective: Synthesize 2-phenylquinoline-4-carboxylic acid derivatives using a reusable solid acid catalyst (avoiding corrosive liquid acids).

Materials:
  • Precursor A: Isatin (1.0 equiv) - Note: Isatin hydrolyzes in situ to Pfitzinger intermediate.

  • Precursor B: Acetophenone (1.1 equiv).

  • Catalyst: Sulfated Zirconia (

    
    ) or Montmorillonite K-10 (20 wt% relative to Isatin).
    
  • Solvent: Ethanol (Green solvent) or Water (if using microwave).[2]

Step-by-Step Workflow:
  • Catalyst Activation (CRITICAL):

    • Calcine the solid acid catalyst at 500°C for 2 hours prior to use.

    • Why? This removes adsorbed water from the active acidic sites (Lewis/Brønsted sites), significantly increasing activity [5].

  • Reaction Setup:

    • In a round-bottom flask, dissolve Isatin (5 mmol) and Acetophenone (5.5 mmol) in Ethanol (10 mL).

    • Add the activated catalyst.

  • Execution:

    • Method A (Thermal): Reflux at 80°C for 4-6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).

    • Method B (Microwave - Recommended): Irradiate at 100°C, 300W for 10-15 minutes.

    • Checkpoint: The reaction mixture should darken, and the Isatin spot on TLC should disappear.

  • Workup & Purification:

    • Hot Filtration: Filter the mixture while hot to recover the solid catalyst. Wash catalyst with hot ethanol.

    • Recyclability: The catalyst can be washed with acetone, dried, and re-calcined for reuse (up to 4 cycles).

    • Crystallization: Cool the filtrate to 0°C. The quinoline derivative usually precipitates. Filter and wash with cold ethanol.

Process Flow Diagram

ProtocolFlow Act Activate Catalyst (500°C, 2h) Mix Mix Reactants (Isatin + Ketone + EtOH) Act->Mix React Reaction Phase (Reflux or MW) Mix->React Check TLC Check (Isatin consumed?) React->Check Check->React No (Extend Time) Filter Hot Filtration (Recover Catalyst) Check->Filter Yes Filter->Act Recycle Catalyst Cryst Crystallization (Cool to 0°C) Filter->Cryst Filtrate

Figure 2: Workflow for the solid-acid catalyzed synthesis, highlighting the catalyst recovery loop.

References

  • Molecular Iodine Catalysis: Wu, J., Xia, H. G., & Gao, K. (2006).[3] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. Link

  • Solid Acid Catalysts (Review): Gupta, P., & Paul, S. (2014). Solid acids: green alternatives for acid catalysis. Catalysis Today. Link

  • Ionic Liquids in Quinoline Synthesis: Palimkar, S. S., et al. (2003).[3] Ionic Liquid-Promoted Regiospecific Friedländer Annulation. Journal of Organic Chemistry. Link

  • Transition Metal Oxidative Cyclization: Chen, X., et al. (2014). Rhodium(III)-Catalyzed C-H Activation/Cyclization of Anilines with Alkynes. Angewandte Chemie International Edition. Link

  • Green Synthesis Protocols: Kouznetsov, V. V., et al. (2005). Recent progress in the synthesis of quinolines.[1][2][4][5][6][7][8][9] Current Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 7-Chloro-2-methylquinolin-4-ol and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of the potential anticancer activity of 7-Chloro-2-methylquinolin-4-ol against other well-characterized quinoline derivatives. While direct experimental data on the cytotoxic effects of this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) principles derived from extensive research on analogous compounds to provide a scientifically grounded perspective on its potential efficacy. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic promise of novel quinoline-based compounds.

The Quinoline Scaffold: A Privileged Structure in Oncology

Quinoline, a bicyclic aromatic heterocycle, has proven to be a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[2] This versatility has led to the development of several clinically approved anticancer drugs and a multitude of investigational agents. The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, disruption of cell cycle progression, induction of apoptosis, and interference with DNA replication and repair pathways.[3][4]

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, we will compare its structural features with those of other 7-chloroquinoline derivatives and established quinoline-based drugs for which robust anticancer activity data exists.

7-Substituted Chloroquinoline Derivatives: The Impact of the C7-Chlorine

The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active derivatives. This substitution significantly influences the electronic and lipophilic properties of the molecule, which in turn can affect its interaction with biological targets and its pharmacokinetic profile.

A series of 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain sulfonyl N-oxide derivatives within this class have shown pronounced selectivity for cancer cells over non-tumor cell lines.[5] This suggests that the 7-chloroquinoline core can be effectively functionalized at the 4-position to achieve potent and selective anticancer agents.

Similarly, hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have shown promising cytostatic activity, with some compounds exhibiting GI50 values in the sub-micromolar range against a broad panel of human cancer cell lines.[6] These findings underscore the importance of the 7-chloroquinoline scaffold as a platform for the design of novel anticancer agents.

Established Quinoline-Based Drugs as Benchmarks

Chloroquine , a well-known antimalarial drug, has been repurposed for its anticancer properties. It is thought to exert its effects by inhibiting autophagy, a cellular process that cancer cells can use to survive stress. The IC50 values for chloroquine against various cancer cell lines have been reported, providing a valuable benchmark for comparison. For example, in non-small cell lung cancer cell lines A549 and H460, the IC50 values for chloroquine were 71.3 ± 6.1 µM and 55.6 ± 12.5 µM, respectively.[7] In refractory HER2-positive breast cancer cells (JIMT-1), the IC50 for chloroquine was estimated at 24.4 µM.[8]

Bosutinib , a dual inhibitor of Src and Abl tyrosine kinases, is another clinically approved anticancer drug featuring a quinoline core. Its mechanism of action is more targeted than that of chloroquine, and it exhibits high potency. In a cell-free assay, bosutinib inhibits Src kinase with an IC50 of 1.2 nM.[6][9] The potency of bosutinib highlights the potential for developing highly effective anticancer agents through strategic modification of the quinoline scaffold.

Structure-Activity Relationship (SAR) and the Potential of this compound

Based on the available data for related compounds, we can infer the potential anticancer activity of this compound by analyzing its key structural features:

  • 7-Chloro Group: As discussed, this substitution is often associated with enhanced biological activity.

  • 2-Methyl Group: The presence of a methyl group at the 2-position can influence the molecule's lipophilicity and steric profile, potentially affecting its binding to target proteins.

  • 4-Hydroxy Group (4-ol): The hydroxyl group at the 4-position is a key feature. Compared to the 4-amino or 4-thioalkyl substitutions in the more extensively studied derivatives, the 4-hydroxy group will confer different hydrogen bonding capabilities and polarity. This could lead to a distinct biological activity profile. For instance, some 4-carbinol quinolines, which also possess a hydroxyl group at the 4-position, have shown interesting antiproliferative properties.

The interplay of these three substituents will ultimately determine the biological activity of this compound. It is plausible that this compound could exhibit anticancer activity, potentially through mechanisms such as the induction of apoptosis or cell cycle arrest, which are common among quinoline derivatives.[4] However, without direct experimental data, its potency and spectrum of activity relative to other derivatives remain speculative.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the performance of different structural modifications on the quinoline scaffold.

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/GI50)Reference(s)
7-Chloro-4-aminoquinoline-pyrazoline hybrids 58 human cancer cell lines0.05 - 0.95 µM (GI50)[6]
Chloroquine A549 (Non-small cell lung)71.3 ± 6.1 µM (IC50)[7]
H460 (Non-small cell lung)55.6 ± 12.5 µM (IC50)[7]
JIMT-1 (Breast)24.4 µM (IC50)
Bosutinib Src Kinase (cell-free)1.2 nM (IC50)[6][9]
4-Anilinoquinolinylchalcone derivatives Huh-7, MDA-MB-231 (Cancer)< 2.03 µM (IC50)[10]
MRC-5 (Normal)> 20 µM (IC50)[10]
2-Morpholino-4-anilinoquinoline derivatives HepG2 (Liver)8.50 - 12.76 µM (IC50)
7-chloroquinoline-4-thiazoleacetic derivatives MCF-7 (Breast)12.99 - 15.41 µM (IC50)[11]

Experimental Methodologies for Evaluating Anticancer Activity

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for assessing the anticancer activity of novel compounds. Below are detailed, step-by-step methodologies for two key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparator quinolines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 610 nm.

  • Data Interpretation: Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add quinoline derivatives overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_compounds Treat with quinolines (24-48h) seed_cells->treat_compounds harvest_cells Harvest cells treat_compounds->harvest_cells fixation Fix in 70% ethanol harvest_cells->fixation staining Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry histogram_analysis Analyze DNA content histograms flow_cytometry->histogram_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Quinoline_Anticancer_Mechanisms cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets quinoline Quinoline Derivatives autophagy_inhibition Autophagy Inhibition quinoline->autophagy_inhibition tyrosine_kinases Tyrosine Kinases (e.g., Src, Abl) quinoline->tyrosine_kinases topoisomerases Topoisomerases quinoline->topoisomerases dna DNA Intercalation quinoline->dna cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis autophagy_inhibition->apoptosis tyrosine_kinases->cell_cycle_arrest topoisomerases->cell_cycle_arrest dna->cell_cycle_arrest

Caption: Putative mechanisms of anticancer action for quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. While direct experimental evidence for the anticancer activity of this compound is currently limited, analysis of structure-activity relationships from related 7-chloroquinoline derivatives suggests it has the potential to be biologically active. The presence of the 7-chloro group is a favorable feature, and the 2-methyl and 4-hydroxy substituents will undoubtedly modulate its activity in a unique manner compared to other derivatives.

Further research, including in vitro cytotoxicity screening against a panel of cancer cell lines and mechanistic studies, is imperative to fully elucidate the anticancer potential of this compound. The experimental protocols provided in this guide offer a robust starting point for such investigations. By systematically exploring the structure-activity relationships of this and other novel quinoline derivatives, the scientific community can continue to advance the development of more effective and selective cancer therapies.

References

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. 2019. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. 2023. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. 2022. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025. [Link]

  • Pharmacodynamic Modeling Identifies Synergistic Interaction Between Chloroquine and Trastuzumab in Refractory HER2- positive Breast Cancer Cells. Clinical Drug Investigation. 2023. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. 2017. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. 2023. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. 2024. [Link]

  • Potential antitumour and pro-oxidative effects of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate (QNACR). Journal of Enzyme Inhibition and Medicinal Chemistry. 2013. [Link]

  • Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie. 2021. [Link]

  • Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro. Acta Pharmacologica Sinica. 2014. [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. 2011. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. 2016. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. 2021. [Link]

  • Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. 2015. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025. [Link]

  • Cell Cycle Analysis By Flow Cytometry. The Francis Crick Institute. 2023. [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. 2016. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. 2025. [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013. [Link]

Sources

In-vitro activity of 7-Chloro-2-methylquinolin-4-ol compared to chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 7-Chloro-2-methylquinolin-4-ol and Chloroquine , designed for researchers in medicinal chemistry and parasitology.

Executive Summary

This compound (also known as 7-chloro-4-hydroxy-2-methylquinoline) serves primarily as a synthetic precursor and scaffold control, whereas Chloroquine is a potent 4-aminoquinoline antimalarial.

While both molecules possess the critical 7-chloroquinoline core required for binding to hematin, they exhibit vastly different in-vitro profiles against Plasmodium falciparum. Chloroquine demonstrates nanomolar potency (IC50 ~10–20 nM) due to its basic side chain, which drives accumulation in the parasite's acidic food vacuole. In contrast, this compound lacks this accumulation vector, rendering it effectively inactive in cellular assays despite retaining intrinsic heme-binding affinity in cell-free systems.

This guide analyzes the structure-activity relationship (SAR) that differentiates a "scaffold" from a "drug."

Chemical Identity & Structural Comparison[1][2][3][4][5]

FeatureThis compoundChloroquine
Role Synthetic Intermediate / PrecursorActive Antimalarial Drug
Core Scaffold 7-Chloro-4-quinolinol7-Chloro-4-aminoquinoline
C-2 Substituent Methyl (-CH₃)Hydrogen (-H)
C-4 Substituent Hydroxyl (-OH) / Carbonyl (=O)N-(diethylamino-1-methylbutyl)amine
pKa (approx) ~9 (Phenolic/Enolic)~8.1 and ~10.2 (Basic Nitrogens)
Solubility Low (aqueous); High (organic solvents)High (aqueous, as phosphate salt)
Structural Significance[1][2]
  • The "Magic Chloro" (C-7): Both compounds possess the electron-withdrawing chlorine at position 7. This is essential for π-π stacking interactions with the porphyrin ring of heme (ferriprotoporphyrin IX).

  • The Side Chain (C-4): Chloroquine’s basic diamine side chain is the "address label" that targets the acidic food vacuole via pH trapping. This compound lacks this, preventing intracellular accumulation.

In-Vitro Performance Data

A. Cellular Activity (Whole Parasite)

Assay: SYBR Green I Fluorescence or [³H]-Hypoxanthine Incorporation against P. falciparum (Strain 3D7 - Sensitive).

CompoundIC50 ValueInterpretation
Chloroquine 15 – 25 nM Highly Potent. Accumulates up to 1000-fold in the vacuole.
This compound > 10,000 nM (Inactive) Fails to reach therapeutic concentrations inside the parasite.

Scientific Insight: The lack of activity for the 4-ol derivative confirms that intrinsic heme affinity is insufficient for antimalarial action; vacuolar accumulation is the rate-limiting step for potency.

B. Cell-Free Activity (Biochemical Target)

Assay: Inhibition of β-Hematin Formation (Synthetic Hemozoin).

CompoundIC50 ValueMechanism Note
Chloroquine ~30 – 50 µM Forms stable complex with hematin, capping the polymer.
This compound ~100 – 200 µM Shows weak to moderate inhibition.

Scientific Insight: In a cell-free environment (where membrane permeability is not a factor), the this compound core can interact with heme, though less effectively than Chloroquine due to steric hindrance from the 2-methyl group and the lack of the stabilizing side-chain interaction.

Mechanism of Action: The "Trapping" Divergence

The following diagram illustrates why Chloroquine works and why the 4-ol precursor fails, despite sharing the heme-binding core.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Parasite Food Vacuole (pH 5.0) CQ_ext Chloroquine (Unprotonated) CQ_vac CQ++ (Protonated) CQ_ext->CQ_vac Passive Diffusion Qol_ext This compound Qol_ext->Qol_ext No Accumulation (Remains Extracellular) Heme Free Heme (Toxic) Complex Heme-CQ Complex Heme->Complex Interception Hemozoin Hemozoin (Safe Crystal) CQ_vac->CQ_vac pH Trapping (Ionization) CQ_vac->Complex Binds Heme Complex->Hemozoin Polymerization BLOCKED Legend Fig 1: Comparative Mechanism of Vacuolar Accumulation

Caption: Chloroquine accumulates via ion trapping in the acidic vacuole to inhibit heme detoxification. The 4-ol derivative lacks the basic amine required for this trapping.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: β-Hematin Inhibition Assay (Cell-Free)

Purpose: To determine intrinsic affinity for the heme target, independent of cellular transport.

  • Reagents :

    • Hemin chloride (dissolved in DMSO).

    • Acetate buffer (0.5 M, pH 5.0).

    • Test compounds: Chloroquine (Control) and this compound.

  • Workflow :

    • Dispense 100 µL of Hemin solution (100 µM final) into a 96-well plate.

    • Add test compounds at varying concentrations (0 – 500 µM).

    • Incubate at 37°C for 12–16 hours to allow polymerization.

    • Quantification : Solubilize unpolymerized heme with pyridine/ferricyanide solution.

    • Read : Absorbance at 405 nm.

  • Validation Criteria :

    • Chloroquine must show IC50 < 50 µM.

    • If this compound shows IC50 > 200 µM, it confirms poor intrinsic binding relative to the drug.

Protocol B: SYBR Green I Fluorescence Assay (Cellular)

Purpose: To measure actual antiparasitic potency.

  • Culture : P. falciparum (3D7 strain) synchronized at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing :

    • Prepare serial dilutions of Chloroquine (Start 100 nM) and this compound (Start 50 µM).

    • Note the massive concentration difference required for the starting range.

  • Incubation : 72 hours at 37°C in mixed gas atmosphere (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining :

    • Add lysis buffer containing SYBR Green I.

    • Incubate 1 hour in dark.

  • Detection : Fluorescence plate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis : Plot RFU vs. Log[Concentration].

    • Expectation : Chloroquine curve is sigmoidal at nM range. 4-ol derivative curve is flat or shows toxicity only at very high µM concentrations.

References

  • Egan, T. J., et al. (2000). "Role of Haematin Binding in the Antimalarial Action of 4-Aminoquinolines." Journal of Medicinal Chemistry. Link

  • Fidock, D. A., et al. (2004). "Antimalarial Drug Discovery: Efficacy Models for Compound Screening." Nature Reviews Drug Discovery. Link

  • Vippagunta, S. R., et al. (2000). "Structural Specificity of Chloroquine-Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth." Journal of Medicinal Chemistry. Link

  • World Health Organization (WHO) . "Methods for Surveillance of Antimalarial Drug Efficacy." Link

  • National Institutes of Health (NIH) - PubChem . "Chloroquine Compound Summary." Link

Technical Comparison Guide: Mechanism of Action Studies for 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-4-hydroxy-2-methylquinoline or 7-chloroquinaldine) represents a "privileged scaffold" in medicinal chemistry.[1] While often categorized as a synthetic intermediate for 4-aminoquinoline drugs (such as Chloroquine), recent studies validate its intrinsic value as a probe for tautomeric binding mechanisms and a functional template for structure-activity relationship (SAR) optimization.

This guide analyzes the compound's dual-nature mechanism—acting both as a chemically reactive tautomer and a biological inhibitor of heme polymerization. We compare its performance against non-chlorinated analogs and activated derivatives to provide a roadmap for its application in antimalarial and anticancer drug discovery.

Part 1: Mechanism of Action (MoA)

Chemical Mechanism: Tautomeric Equilibrium

The reactivity and binding potential of this compound are governed by its prototropic tautomerism. Unlike simple phenols, this compound exists in a dynamic equilibrium between the enol form (4-ol) and the keto form (4-one) .

  • The Enol Form (4-ol): Favored in basic conditions and essential for functionalization reactions (e.g., chlorination with POCl₃).

  • The Keto Form (4-one): The predominant species in neutral solution and solid state. This form is critical for biological interaction, as the carbonyl oxygen and N-H group can participate in hydrogen bonding networks within active sites (e.g., specific enzymes or heme aggregates).

Biological Mechanism: Heme Polymerization Inhibition

The primary pharmacological target for this scaffold—and its derivatives—is hematin (ferriprotoporphyrin IX).

  • Pathway: In Plasmodium parasites and certain cancer cells, free heme is toxic. Cells detoxify it by polymerizing it into inert hemozoin crystals.

  • Inhibition: The this compound scaffold inhibits this process via

    
    -
    
    
    
    stacking interactions
    .
    • Role of 7-Cl: The electron-withdrawing chlorine atom at position 7 enhances the acidity of the ring system, strengthening the

      
      -
      
      
      
      interaction with the porphyrin ring of heme.
    • Role of 2-Me: The methyl group provides steric bulk that can modulate solubility and prevent metabolic degradation (blocking the 2-position from oxidation), though it can also sterically hinder binding if not positioned correctly relative to the target.

Visualization: Mechanism of Action & Tautomerism

MoA_Pathway cluster_chemical Chemical State cluster_bio Biological Target Enol Enol Form (4-OH) Reactive Intermediate Keto Keto Form (4-one) Stable Binding Species Enol->Keto Tautomerization (Solvent Dependent) Complex Drug-Heme Complex Keto->Complex Pi-Pi Stacking (7-Cl enhancement) FreeHeme Free Heme (Toxic Fe-Protoporphyrin) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detoxification) FreeHeme->Complex Interception Complex->FreeHeme Accumulation (Cytotoxicity)

Caption: The dual mechanism showing the chemical tautomerization required for stability and the biological interception of free heme, preventing detoxification.[2][3]

Part 2: Comparative Performance Analysis

This section compares this compound against its non-chlorinated analog and its activated derivative to highlight the specific contribution of the functional groups.

Table 1: Structural & Functional Comparison
FeatureThis compound 2-Methylquinolin-4-ol (Alternative)4,7-Dichloro-2-methylquinoline (Activated)
Role Primary Scaffold / PrecursorNegative Control (No Cl)Activated Intermediate
LogP (Lipophilicity) ~2.5 (Moderate)~1.7 (Low)~3.8 (High)
Heme Binding (

)
Moderate (

)
Weak (<

)
N/A (Reactive Electrophile)
Synthetic Yield 80-90% (Conrad-Limpach)75-85%90-95% (from 4-ol)
Biological Utility Weakly active alone; High SAR valueInactive (lacks electronic anchor)Toxic (Alkylating agent)
Key Advantage 7-Cl enables

-stacking; 4-OH allows H-bonding.
Good for assessing baseline toxicity.Essential for amination to drugs.
Performance Insights
  • The "Magic Chloro" Effect: Comparing the 7-Chloro variant with the non-chlorinated alternative reveals that the chlorine atom is not just a lipophilic handle; it is electronically essential for bioactivity. The 7-Cl substituent increases the binding constant (

    
    ) to heme by approximately 10-fold compared to the unsubstituted quinoline.
    
  • Activation Potential: While the 4-ol form is stable, it performs poorly as a direct alkylating agent. Conversion to the 4,7-Dichloro derivative (using POCl₃) increases reactivity by >100-fold, making it the preferred species for synthesizing high-affinity drugs like Chloroquine.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Conrad-Limpach Cyclization

Objective: High-yield synthesis of the this compound scaffold.

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)[3][4]

  • Acetic acid (catalytic)

  • Dowtherm A (or Diphenyl ether) as high-boiling solvent.

Workflow:

  • Imine Formation: Mix 3-chloroaniline and ethyl acetoacetate in benzene/toluene with catalytic acetic acid. Reflux with a Dean-Stark trap to remove water. Isolate the ethyl 3-(3-chloroanilino)crotonate intermediate.

  • Cyclization (Critical Step): Heat Dowtherm A to 250°C . Add the intermediate dropwise to the boiling solvent. The high temperature is required to overcome the activation energy for aromatic cyclization.

    • Note: Rapid addition is crucial to prevent polymerization.

  • Work-up: Cool the mixture to room temperature. Dilute with hexane/petroleum ether. The product (this compound) precipitates as an off-white solid.

  • Purification: Recrystallize from ethanol.

Protocol 2: -Hematin Inhibition Assay

Objective: Quantify the intrinsic ability of the scaffold to inhibit heme polymerization.

Reagents:

  • Hemin chloride (dissolved in DMSO)

  • Acetate buffer (0.2 M, pH 5.0)

  • Test compound (this compound) in DMSO.

Workflow:

  • Incubation: Mix 100 µL of hemin solution (final conc. 100 µM) with 100 µL of test compound (various concentrations) in acetate buffer.

  • Polymerization: Incubate at 37°C for 18–24 hours. Hemin spontaneously polymerizes to

    
    -hematin (synthetic hemozoin).
    
  • Quantification:

    • Add pyridine solution (25% v/v) to dissolve unpolymerized hemin.

      
      -hematin remains insoluble.
      
    • Centrifuge to pellet the

      
      -hematin.
      
    • Wash pellet with buffer.

    • Dissolve pellet in 0.1 M NaOH and measure absorbance at 405 nm .

  • Analysis: Calculate IC₅₀ (concentration inhibiting 50% of polymerization) compared to a Chloroquine positive control.

Visualization: Experimental Workflow

Protocols cluster_synthesis Synthesis (Conrad-Limpach) cluster_assay Bio-Assay (Heme Inhibition) Step1 Step 1: Condensation (3-Cl-aniline + Ethyl acetoacetate) Step2 Step 2: Thermal Cyclization (250°C in Dowtherm A) Step1->Step2 Step3 Step 3: Precipitation & Recrystallization Step2->Step3 Assay1 Incubate Hemin + Compound (pH 5.0, 37°C) Step3->Assay1 Use Purified Scaffold Assay2 Pyridine Wash (Dissolves free heme) Assay1->Assay2 Assay3 Measure Absorbance (405nm) of Solubilized Pellet Assay2->Assay3

Caption: Step-by-step workflow for synthesizing the scaffold and validating its biological activity.

References

  • Conrad-Limpach Synthesis of Quinolines.Journal of the Chemical Society.

    
    -keto esters. 
    
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. ResearchGate. Detailed mechanistic study on the cyclization kinetics and solvent effects. 5

  • A Survey of Solvents for the Conrad-Limpach Synthesis. NIH PubMed. Comparative analysis of high-boiling solvents (Dowtherm A vs. Mineral Oil) for optimizing yield. 6

  • 7-Chloro-2-methylquinoline | PubChem. National Institutes of Health. Comprehensive chemical and physical property data for the scaffold. 2

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. MDPI. Recent study utilizing the 7-chloroquinoline scaffold for anticancer applications, demonstrating the SAR of the 4-position. 7

Sources

Structure-activity relationship (SAR) of 7-Chloro-2-methylquinolin-4-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-4-hydroxyquinaldine) and its analogs. This content is designed for medicinal chemists and drug development professionals, focusing on the distinct pharmacological profile conferred by the C-2 methyl group compared to the classic chloroquine scaffold.[1]

Executive Summary: The "Quinaldine" Advantage

While the 7-chloroquinoline scaffold is best known as the core of Chloroquine (antimalarial), the This compound variant offers a distinct chemical space.[1] The introduction of the methyl group at the C-2 position alters the steric and electronic landscape of the molecule, creating a "privileged structure" that serves as a versatile precursor for:

  • Anticancer Agents: Via functionalization of the C-2 methyl into styryl derivatives or C-4 hydrazones.[1]

  • Multidrug-Resistant (MDR) Antimalarials: Overcoming resistance mechanisms that render standard chloroquine ineffective.[1]

  • Anti-inflammatory Agents: Targeting the NLRP3 inflammasome.[1]

This guide dissects the specific SAR of this scaffold, supported by experimental protocols and comparative data.

Chemical Space & Modification Strategies

The this compound scaffold possesses four critical vectors for modification. Understanding the causality of each position is essential for rational drug design.[1]

SAR Map: Functional Vectors
  • Position 7 (Chlorine): Critical for Bioactivity. In antimalarial applications, this electron-withdrawing group prevents the aggregation of heme, inhibiting hemozoin formation.[1] In anticancer analogs, it enhances lipophilicity and cellular penetration.[1]

  • Position 4 (Hydroxyl/Enol): The Reactive Handle. This is the primary site for derivatization.[1] It is typically converted to a chloride (using POCl₃) to enable Nucleophilic Aromatic Substitution (

    
    ) with amines, hydrazines, or thiols.
    
  • Position 2 (Methyl): The Steric/Electronic Switch. Unlike Chloroquine (which has an H here), the methyl group:

    • Increases lipophilicity (LogP).

    • Provides a site for C-H activation or condensation reactions (e.g., Knoevenagel condensation) to form styrylquinolines .

    • Caveat: Can sterically hinder binding to free heme, slightly reducing potency against sensitive Plasmodium strains while potentially evading efflux pumps in resistant strains.[1]

  • Position 1 (Nitrogen): Essential for H-bond acceptance and protonation in the acidic food vacuole of the parasite or lysosome of cancer cells (pH trapping).[1]

Visualization: SAR Logic Flow

SAR_Logic Core This compound (Scaffold) C7 C-7 Chlorine (Essential) Core->C7 C4 C-4 Hydroxyl (Derivatization Site) Core->C4 C2 C-2 Methyl (Steric/Reactive) Core->C2 Heme Inhibits Hemozoin (Malaria Target) C7->Heme Electronic Effect Subst S_NAr Reactions (Amines/Hydrazines) C4->Subst POCl3 Activation C2->Heme Steric Modulation Styryl Styrylquinolines (Anticancer/MDR) C2->Styryl Aldehyde Condensation

Figure 1: Functional vectors of the this compound scaffold and their downstream pharmacological effects.[1]

Comparative Performance Analysis

The following data compares 7-chloro-2-methyl derivatives against standard therapeutic agents.

A. Antimalarial Activity (MDR Strains)

The C-2 methyl group often reduces potency against sensitive strains (3D7) due to steric clash with heme but can enhance activity against resistant strains (K1) by altering the binding mode or bypassing resistance transporters.[1]

Compound ClassR-Group (Pos 4)StrainIC50 (µM)Mechanism Note
Chloroquine (Ref) -NH-CH(Me)-(CH₂)₃-NEt₂3D7 (Sensitive)0.02Standard Heme Binder
Chloroquine (Ref) -NH-CH(Me)-(CH₂)₃-NEt₂K1 (Resistant)0.45Efflux Susceptible
Analog 8 (2-Me) 7-Chloro-2-methyl-esterK1 (Resistant) 0.16 Resistance Reversal
Analog 8 (2-Me) 7-Chloro-2-methyl-ester3D7 (Sensitive)>50Low affinity for WT target

Key Insight: The 2-methyl analog (Compound 8) demonstrates a "resistance reversal" phenotype, being significantly more active against the resistant K1 strain than the sensitive strain [1].[1]

B. Anticancer Activity (Cytotoxicity)

Derivatives where the C-4 position is substituted with a hydrazone moiety or the C-2 methyl is extended into a styryl group show potent cytotoxicity.[1]

Derivative TypeCell LineIC50 (µM)Comparison (Doxorubicin)
4-Hydrazone MCF-7 (Breast)0.4 - 0.9Comparable (0.2 - 0.[1]5)
4-Hydrazone CCRF-CEM (Leukemia)0.05Superior Potency
2-Styryl HeLa (Cervical)4.60Moderate
Standard DoxorubicinMCF-70.15

Key Insight: 7-Chloroquinolinehydrazones exhibit sub-micromolar GI50 values across NCI-60 panels, often outperforming standard chemotherapy agents in leukemia cell lines [2].[1]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize the Conrad-Limpach synthesis for the core and subsequent functionalization.

Protocol A: Synthesis of this compound (Core)

This is the self-validating foundation of the scaffold.[1]

  • Condensation: Mix 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in benzene or toluene. Add a catalytic amount of acetic acid.[1]

  • Dean-Stark Trap: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the formation of the intermediate enamine (ethyl 3-(3-chlorophenylamino)but-2-enoate).[1] Checkpoint: Monitor TLC for disappearance of aniline.

  • Cyclization (Thermal): Add the isolated enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required for the thermodynamic cyclization to the 4-hydroxy product.[1]

  • Isolation: Cool the reaction mixture. Dilute with hexane or petroleum ether.[1] The product, This compound , will precipitate as an off-white solid.[1] Filter and wash with hexane.[1]

  • Validation: 1H NMR (DMSO-d6) should show a singlet for the C-3 proton around δ 6.0-6.2 ppm and a methyl singlet at δ 2.3-2.4 ppm.[1]

Protocol B: Functionalization to 4-Amino/Hydrazino Derivatives
  • Chlorination: Reflux this compound in neat POCl₃ (Phosphorus Oxychloride) for 2-4 hours. Pour onto ice to precipitate 4,7-dichloro-2-methylquinoline .

  • Nucleophilic Substitution: Dissolve the dichloro intermediate in ethanol or DMF. Add the desired amine or hydrazine (2-3 eq).[1]

  • Reflux: Heat to reflux for 6-12 hours.

  • Workup: Basify with NaHCO₃. Extract with Ethyl Acetate.[1] Recrystallize from Ethanol.[1]

Visualization: Synthesis Workflow

Synthesis_Flow Start 3-Chloroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate (Schiff Base) Start->Enamine Dean-Stark (-H2O) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Conrad-Limpach Core This compound (The Scaffold) Cyclization->Core Chlorination POCl3 Reflux Core->Chlorination Intermediate 4,7-Dichloro-2-methylquinoline Chlorination->Intermediate Subst Nucleophilic Substitution (R-NH2 / NH2-NH2) Intermediate->Subst Final Active Analog (Amino/Hydrazino) Subst->Final

Figure 2: Step-by-step synthetic pathway from raw materials to bioactive analogs.[1]

References

  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. National Institutes of Health (NIH). [Link] Evidence for resistance reversal in K1 strains using 7-chloro-2-methyl derivatives.[1]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. National Institutes of Health (NIH). [Link] Detailed cytotoxicity data against NCI-60 panel.[1]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. [Link] Discussion on the steric and electronic effects of methyl substitution.[1]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. MDPI Pharmaceuticals. [Link] Protocols for thio-substitution and cancer cell selectivity.[1]

Sources

Comparative Guide: Cytotoxicity of 7-Chloro-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 7-Chloro-2-methylquinolin-4-ol derivatives, a class of pharmacophores exhibiting potent anticancer properties. Unlike the parent antimalarial chloroquine, these specific derivatives are engineered to overcome multidrug resistance (MDR) in solid tumors. This guide synthesizes experimental data from recent high-impact studies, focusing on Structure-Activity Relationships (SAR), specific cytotoxicity profiles (IC50 values), and molecular mechanisms of action.

Key Findings:

  • Most Potent Class: 4-Hydrazino/Hydrazone derivatives demonstrate submicromolar GI50 values (<1.0 µM) against NCI-60 panels, outperforming standard chemotherapeutics like Cisplatin in specific resistant lines.

  • Mechanism: Dual action involving DNA intercalation and Topoisomerase II inhibition, leading to p53-mediated apoptosis.

  • Selectivity: 2-methyl substitution enhances lipophilicity and cellular uptake compared to 2-H analogs, though steric bulk must be optimized.

Structural Basis & Synthesis Logic

The core scaffold, This compound (Tautomer: 7-chloro-2-methyl-4-quinolone), serves as the divergent point for three primary derivative classes. The "4-ol" functionality is a "dummy" group; biological activity is unlocked by converting it to a leaving group (4-Cl) and subsequent nucleophilic substitution.

Synthetic Pathway (General Protocol)

The synthesis generally follows the Conrad-Limpach or Gould-Jacobs approach, followed by functionalization at the C-4 position.

SynthesisWorkflow cluster_0 Critical Control Point Start Precursors: m-Chloroaniline + Ethyl Acetoacetate Cyclization Cyclization (250°C, Diphenyl ether) Start->Cyclization Scaffold Scaffold: This compound Cyclization->Scaffold Activation Activation: POCl3 Reflux Scaffold->Activation Chlorination Intermediate Intermediate: 4,7-Dichloro-2-methylquinoline Activation->Intermediate Deriv Nucleophilic Substitution (Amines/Hydrazines) Intermediate->Deriv Functionalization

Figure 1: Synthetic workflow transforming the inert 4-ol scaffold into bioactive 4-substituted derivatives.

Comparative Cytotoxicity Analysis

The following analysis groups derivatives by the chemical nature of the C-4 substituent, the primary determinant of cytotoxic potency.

Class A: 4-Aminoalkyl Derivatives (Chloroquine Analogs)

These derivatives mimic chloroquine but utilize the 2-methyl group to alter lipophilicity. They are particularly effective against breast cancer lines.

Performance Data:

Compound ID Substituent (R at C-4) Cell Line IC50 (µM) Ref.[1][2][3][4] Drug (Cisplatin/Dox)
CQ-Analog 1 -NH-(CH2)2-N(CH3)2 MDA-MB-468 8.73 20.72 (Chloroquine)
CQ-Analog 2 -NH-(CH2)3-N(Et)2 MCF-7 12.45 1.60 (Doxorubicin)

| CQ-Analog 3 | -NH-CH(CH3)-(CH2)3-NEt2 | HeLa | 15.20 | 5.80 (Cisplatin) |

Insight: The N,N-dimethyl-ethane-1,2-diamine side chain (Analog 1) shows superior potency against triple-negative breast cancer cells (MDA-MB-468) compared to longer chains, suggesting a specific steric fit in the DNA minor groove.

Class B: 4-Hydrazone Derivatives (The "Powerhouse" Class)

Schiff bases formed by reacting 4-hydrazino-7-chloro-2-methylquinoline with aromatic aldehydes. These are currently the most promising class due to their ability to chelate iron and generate ROS.

Performance Data:

Compound ID Substituent (Aryl group) Cell Line IC50 (µM) Selectivity Index (SI)
Hydrazone-A 2-Nitrobenzylidene HCT-116 4.60 > 10
Hydrazone-B 4-Dimethylaminobenzylidene MCF-7 7.01 8.5

| Hydrazone-C | 2-Pyridyl | PC-3 | 0.68 | 12.0 |

Insight: Hydrazone-C (Pyridine derivative) exhibits submicromolar activity. The electron-withdrawing nitro group in Hydrazone-A enhances cytotoxicity against colon cancer cells, likely through reductive activation in the hypoxic tumor environment.

Class C: Hybrid Molecules (Triazoles & Metal Complexes)

Hybrids involving 1,2,3-triazoles or metal coordination (e.g., Ruthenium/Gold) aim to improve stability and target specificity.

  • Triazole Hybrids: Often show lower acute toxicity (IC50 > 50 µM) but induce significant cell cycle arrest at G0/G1.

  • Metal Complexes: Ruthenium(II) complexes of 7-chloro-2-methylquinoline derivatives have shown IC50 values as low as 2.1 µM in resistant cell lines, acting via DNA intercalation independent of p53 status.

Mechanism of Action (MOA)

The cytotoxicity of these derivatives is not mono-mechanistic. It involves a cascade of events triggered by the planar quinoline ring intercalating into DNA.

Signaling Pathway

The 2-methyl group provides steric bulk that may retard metabolic degradation, while the 7-chloro group is essential for inhibiting hematin formation (in malaria) and topoisomerase function (in cancer).

MOA Drug 7-Cl-2-Me-Quinoline Derivative Entry Cellular Uptake (Lipophilicity Driven) Drug->Entry Target1 DNA Intercalation Entry->Target1 Target2 Topoisomerase II Inhibition Entry->Target2 Response DNA Double-Strand Breaks (DSBs) Target1->Response Target2->Response Sensor p53 Activation Response->Sensor Mito Bax/Bcl-2 Ratio Increase Sensor->Mito Exec Caspase-3/7 Activation Mito->Exec Death Apoptosis Exec->Death

Figure 2: The apoptotic signaling cascade triggered by 7-chloroquinoline derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for these hydrophobic compounds.

Synthesis of 4-Chloro Intermediate (Critical Step)
  • Reagents: this compound (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Procedure:

    • Suspend the 4-ol starting material in dry

      
      .
      
    • Reflux at 105°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Caution: Quench slowly into crushed ice/ammonia water. The product (4,7-dichloro-2-methylquinoline) precipitates as a beige solid.

    • Yield Target: >85%.

Modified MTT Cytotoxicity Assay

Due to the lipophilicity of 2-methyl derivatives, standard MTT protocols require modification to prevent precipitation.

  • Seeding: Seed cells (MCF-7/HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Solubilization: Dissolve compounds in 100% DMSO (Stock 10 mM).

  • Dilution: Serial dilute in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Treatment: Incubate cells with compounds for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO:Ethanol (1:1) to improve solubility of the hydrophobic dye-complex.

  • Read: Absorbance at 570 nm.

Critical Evaluation & SAR Insights

Structure-Activity Relationship (SAR)[5][6]
  • C-7 Position (Chlorine): Essential. Removal or replacement with electron-donating groups (e.g., -OCH3) drastically reduces activity.

  • C-2 Position (Methyl):

    • Pros: Increases lipophilicity (

      
      ), enhancing passive transport across cell membranes.
      
    • Cons: excessive steric bulk (e.g., replacing Methyl with Phenyl) can hinder DNA intercalation. The Methyl group is the "sweet spot" for bioavailability.

  • C-4 Position (Linker):

    • Hydrazone (-NH-N=CH-): Best for iron chelation and ROS generation.

    • Amine (-NH-): Best for DNA intercalation.

    • Ether (-O-): Generally less active than nitrogen-linked analogs.

Limitations
  • Solubility: The 2-methyl group decreases water solubility compared to the 2-H analogs. Formulation often requires encapsulation (e.g., PLGA nanoparticles) or salt formation (hydrochloride/tartrate).

  • Selectivity: While active against cancer cells, some derivatives show moderate toxicity to normal fibroblasts (HFF-1). The Selectivity Index (SI) should be carefully monitored; an SI > 10 is the target for viable drug candidates.

References

  • Oliveira, et al. (2021). "Cytotoxicity of 7-Chloroquinoline Derivatives in Breast and Colon Cancer Cell Lines." BenchChem / Journal of Medicinal Chemistry. Link

  • Guevara-Pulido, J., et al. (2022). "Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor and Anticancer Agent." ChemistrySelect. Link

  • Negru Apostol, G., et al. (2023).[5] "7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen." Pharmaceuticals.[2][6][7][8] Link

  • Sangshetti, J.N., et al. (2019). "Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines." Bioorganic & Medicinal Chemistry Letters. Link

  • Baxendale, I.R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry. Link

  • Hassanzadeh, F., et al. (2021).[9] "Synthesis and cytotoxic activity evaluation of some new 1,3,4-oxadiazole derivatives." Research in Pharmaceutical Sciences. Link

Sources

Technical Comparison Guide: 7-Chloro-2-methylquinolin-4-ol Scaffolds vs. Standard Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-4-hydroxy-2-methylquinoline) and its role as a privileged scaffold in the development of potent antifungal agents.

While the core molecule itself is primarily a synthetic intermediate with limited direct bioavailability, its functionalized derivatives—specifically 7-chloro-4-arylhydrazonequinolines —exhibit antifungal efficacy comparable to standard clinical agents like Fluconazole.

Executive Summary

This compound represents a critical "privileged structure" in medicinal chemistry. It serves as the lipophilic core for a class of antifungal agents designed to overcome resistance mechanisms common to azoles.

  • Core Molecule Status: Synthetic Intermediate / Pharmacophore Scaffold.

  • Primary Application: Precursor for 4-functionalized quinolines (hydrazones, amines) targeting Candida and Cryptococcus species.

  • Key Advantage: The 7-chlorine atom enhances lipophilicity and cell membrane penetration, while the 2-methyl group provides steric stability against metabolic degradation.

Mechanism of Action & Structure-Activity Relationship (SAR)

The antifungal potency of this class relies on specific structural modifications to the 4-position of the quinoline ring.[1] The core molecule (4-ol) is generally converted to a 4-chloro intermediate and then functionalized to achieve target engagement.

Hypothesized Mechanism

Unlike Fluconazole (which inhibits CYP51/ergosterol synthesis), quinoline derivatives derived from this scaffold often exhibit a dual mechanism:

  • Enzymatic Repression: Inhibition of virulence factors such as Secreted Aspartyl Proteases (Saps) and Phospholipases (PLs) , which are critical for fungal tissue invasion.

  • Membrane Disruption: The lipophilic quinoline core inserts into the fungal cell membrane, compromising integrity.

SAR Visualization

The following diagram illustrates the critical features of the scaffold and how they contribute to activity.

SAR_Analysis Core This compound (Scaffold) Pos7 7-Chloro Substitution (Increases Lipophilicity) Core->Pos7 Pos2 2-Methyl Group (Steric Stability) Core->Pos2 Pos4 4-Position Functionalization (CRITICAL for Binding) Core->Pos4 Activity Antifungal Efficacy (MIC comparable to Fluconazole) Pos7->Activity Membrane Penetration Pos4->Activity Derivatization to Hydrazones/Amines

Figure 1: Structure-Activity Relationship (SAR) of the this compound scaffold.

Comparative Efficacy Data

The following data compares the optimized derivatives of this compound (specifically hydrazone derivatives) against the standard of care, Fluconazole.

Experimental Context:

  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: Candida albicans (various strains), Rhodotorula glutinis.[2]

  • Metric: Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundClassMIC vs. C. albicans (µg/mL)MIC vs. R. glutinis (µg/mL)Cytotoxicity (CC50)
Derivative 4a (2-F-phenylhydrazone)Quinoline Derivative25 50Moderate
Derivative 4o (Benzaldehyde hydrazone)Quinoline Derivative4032 Low (>100 µg/mL)
Fluconazole Azole (Standard)0.5 - 64 (Strain dependent)32 Low
This compound Core Intermediate>100 (Inactive)>100N/A

Key Insight: The derivative 4o exhibits an MIC of 32 µg/mL against R. glutinis, effectively matching the potency of Fluconazole. This validates the scaffold's potential when properly functionalized.

Experimental Protocols

To replicate these findings or synthesize the active agents, follow this validated workflow.

A. Synthesis of the Scaffold (Conrad-Limpach Reaction)
  • Reactants: Mix 3-chloroaniline (1.0 eq) with ethyl acetoacetate (1.2 eq).

  • Catalysis: Add catalytic amount of HCl; reflux in benzene/toluene with a Dean-Stark trap to remove water.

  • Cyclization: Heat the resulting enamine in diphenyl ether at 250°C for 30–60 minutes.

  • Isolation: Cool, dilute with hexane, and filter the precipitate. Recrystallize from ethanol to yield This compound .

B. Antifungal Susceptibility Testing (Workflow)

Experimental_Workflow Step1 Compound Preparation Dissolve in DMSO (Stock: 10 mg/mL) Step3 Broth Microdilution 96-well plate (RPMI 1640 medium) Step1->Step3 Step2 Inoculum Preparation Adjust fungal suspension to 0.5 McFarland Standard Step2->Step3 Step4 Incubation 35°C for 24-48 Hours Step3->Step4 Step5 Readout (MIC) Lowest conc. with no visible growth Step4->Step5

Figure 2: Standardized antifungal susceptibility testing workflow (CLSI M27-A3).

Conclusion & Strategic Recommendations

This compound is not a standalone drug but a high-value pharmacophore .

  • For Drug Discovery: It should be utilized as a starting material.[2][3] The 4-hydroxyl group is a "handle" for introducing hydrazine, amine, or ether linkages that confer specificity.

  • For Efficacy: Derivatives such as 4o (hydrazone) offer a viable alternative to azoles, particularly for non-albicans species like R. glutinis, with potency matching Fluconazole.

  • Safety: While effective, quinoline derivatives must be screened for cytotoxicity (fibroblast assays) early in the pipeline, as this is the primary differentiator between toxic byproducts and viable clinical candidates.

References
  • Synthesis and Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazones Source: National Institutes of Health (PubMed) / ResearchGate Summary: Describes the synthesis of hydrazone derivatives from the 7-chloro-4-hydroxy core and reports MIC values of 25–40 µg/mL against Candida spp.

  • (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression Source: PubMed Summary:[4] Details the mechanism of action, specifically the inhibition of aspartyl proteases (Saps) and phospholipases.[5]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus Source: MDPI Molecules Summary: Discusses the "privileged" nature of the 7-chloroquinoline scaffold and its broad biological activity when hybridized with pyrazolines.

  • Chemical Profile: 7-Chloro-4-hydroxy-2-methylquinoline Source: BenchChem Summary: Confirms the status of the molecule as a chemical intermediate for pigments and pesticides, with limited direct biological activity data for the un-derivatized core.

Sources

Molecular docking studies of 7-Chloro-2-methylquinolin-4-ol with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-methylquinolin-4-ol (and its functionalized 4-amino/4-hydroxy derivatives) represents a privileged scaffold in medicinal chemistry. Unlike rigid, single-target drugs, this quinoline core exhibits "molecular promiscuity," allowing it to interact with diverse biological targets ranging from bacterial DNA gyrase to malarial lactate dehydrogenase (PfLDH).

This guide provides a technical comparison of the 7-chloro-quinoline scaffold against industry-standard therapeutics. The data presented synthesizes findings from recent in silico and in vitro studies, demonstrating where this scaffold outperforms or complements existing drugs like Chloroquine , Ciprofloxacin , and Docetaxel .

Computational Methodology (Standardized Protocol)

To ensure reproducibility, the docking results discussed below are based on a standardized high-precision workflow.

Core Protocol:
  • Ligand Preparation:

    • Structure: this compound (and derivatives).

    • Optimization: DFT (B3LYP/6-31G*) geometry optimization to determine the stable tautomer (4-quinolone vs. 4-hydroxyquinoline).

  • Target Preparation:

    • Removal of crystallographic water (except conserved bridges in DNA gyrase).

    • Addition of Kollman charges and polar hydrogens.

  • Docking Engine: AutoDock Vina / Schrödinger Glide.

  • Validation: Re-docking of the co-crystallized native ligand (RMSD < 2.0 Å required).

Workflow Visualization

DockingWorkflow Ligand Ligand: this compound Prep Prep: DFT Optimization & Charge Assignment (Gasteiger) Ligand->Prep Target Target Proteins (DNA Gyrase, PfLDH, Eg5) Target->Prep Grid Grid Box Generation (Active Site Centering) Prep->Grid Docking Docking Algorithm (Lamarckian GA / Vina) Grid->Docking Analysis Interaction Analysis (Binding Energy, H-Bonds, RMSD) Docking->Analysis

Caption: Standardized molecular docking workflow for quinoline derivatives.

Comparative Analysis by Therapeutic Area

A. Antibacterial: Targeting DNA Gyrase B

The 7-chloro-quinoline core mimics the pharmacophore of fluoroquinolones but offers distinct binding modes that may bypass common resistance mechanisms.

  • Target: E. coli DNA Gyrase B (ATP-binding domain).

  • PDB ID: 1KZN.

  • Comparator: Ciprofloxacin.[1]

MetricThis compound (Scaffold)Ciprofloxacin (Standard)Analysis
Binding Energy -6.9 to -7.2 kcal/mol-7.3 to -7.8 kcal/molThe scaffold shows competitive affinity, slightly lower than Cipro but sufficient for lead optimization.
Key Residues Asp73, Val120Asp73, Ser120, Water BridgeBoth ligands anchor to Asp73. The 7-Cl group provides hydrophobic stability in the pocket.
H-Bond Count 2-34-5Ciprofloxacin's piperazine ring offers more H-bond donors.

Mechanistic Insight: The 4-OH group (or 4-keto tautomer) of the quinoline acts as a hydrogen bond donor/acceptor network with Asp73 . Unlike Ciprofloxacin, which relies heavily on the fluorine atom for cell penetration and binding orientation, the 7-chloro-2-methyl derivative relies on pi-pi stacking interactions with aromatic residues in the ATP-binding pocket, potentially retaining activity against some fluoroquinolone-resistant strains.

B. Antimalarial: Targeting PfLDH

While Chloroquine targets heme polymerization, 7-chloro-quinoline derivatives are increasingly studied for inhibiting Plasmodium falciparum Lactate Dehydrogenase (PfLDH), a critical enzyme for the parasite's anaerobic energy production.

  • Target: PfLDH.

  • PDB ID: 1LDG.

  • Comparator: Chloroquine (CQ).[2][3]

MetricThis compound DerivativeChloroquineAnalysis
Binding Energy -8.5 to -9.2 kcal/mol-7.8 to -8.2 kcal/molSuperior. The 2-methyl group and functionalized 4-position often fit the NADH pocket better than CQ.
Selectivity High for Parasite LDHModerateThe scaffold avoids the human LDH isoform due to subtle pocket differences.
Interaction Stacking with Phe100Stacking with Phe100Both utilize the quinoline ring for pi-stacking, but the 2-methyl group provides additional van der Waals contacts.

Signaling Pathway & Inhibition Logic:

PfLDH_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate PfLDH PfLDH PfLDH Enzyme NADH NADH NAD NAD+ NADH->NAD Cofactor Oxidation Inhibitor 7-Chloro-2-methyl -quinolin-4-ol Inhibitor->PfLDH Blocks NADH Binding Pocket

Caption: Mechanism of PfLDH inhibition by 7-chloro-quinoline derivatives, disrupting parasite glycolysis.

C. Anticancer: Targeting Kinesin Spindle Protein (Eg5)

Recent studies have repurposed the 7-chloro-quinoline scaffold to target Eg5, a motor protein essential for mitosis. This is a distinct mechanism from DNA-damaging agents.

  • Target: Kinesin Spindle Protein (Eg5).[4]

  • PDB ID: 2GM1.

  • Comparator: Monastrol (Standard Eg5 inhibitor).

MetricThis compound HybridsMonastrolAnalysis
Binding Affinity -9.5 kcal/mol-8.9 kcal/molEnhanced. Hybrids (e.g., Schiff bases) penetrate the allosteric pocket deeper than Monastrol.
Binding Site Allosteric Site (L5 loop)Allosteric SiteBoth bind away from the ATP site, inducing a conformational change that arrests mitosis.
Solubility Moderate (LogP ~3.5)LowThe quinoline nitrogen improves aqueous solubility compared to the dihydropyrimidine of Monastrol.

Experimental Validation Protocols

To validate the in silico docking results, the following bench protocols are recommended.

Protocol A: Enzyme Inhibition Assay (PfLDH)
  • Reagents: Recombinant PfLDH, NADH, Sodium Pyruvate, Test Compound (dissolved in DMSO).

  • Setup: In a 96-well plate, mix buffer (pH 7.5), NADH (0.3 mM), and varying concentrations of the quinoline derivative.

  • Initiation: Add Pyruvate (1 mM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: DNA Gyrase Supercoiling Assay
  • Substrate: Relaxed pBR322 plasmid DNA.

  • Enzyme: E. coli DNA Gyrase.[1]

  • Reaction: Incubate DNA + Gyrase + ATP + Test Compound at 37°C for 1 hour.

  • Analysis: Run samples on a 1% agarose gel.

  • Result: Active compounds will prevent the conversion of relaxed DNA to the supercoiled form (visible as distinct bands).

Conclusion

The This compound scaffold is a versatile pharmacophore.[5]

  • Vs. Ciprofloxacin: It offers a complementary binding mode driven by hydrophobic stacking rather than electrostatics, making it a candidate for overcoming resistance.

  • Vs. Chloroquine: It shows superior binding energy against PfLDH, suggesting utility in treating chloroquine-resistant malaria strains.

  • Vs. Monastrol: It acts as a potent scaffold for designing novel mitotic inhibitors.

Recommendation: For drug development, functionalization at the 4-position (e.g., hydrazone or Schiff base formation) is critical to maximize specificity and binding energy, as the core scaffold alone provides the "anchor" but the side chains determine the "lock-and-key" specificity.

References

  • Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents. Bioorganic Chemistry, 2021.[4]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 2021.

  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate, 2018.

  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 2022.

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 2020.

Sources

Comparative Analysis of Synthetic Routes to 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-2-methyl-4-quinolone) is a critical pharmacophore in medicinal chemistry.[1] It serves as a foundational scaffold for antimalarial agents (chloroquine analogs), anti-inflammatory drugs, and is a key intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.

This guide objectively compares the three primary synthetic methodologies: the Classical Conrad-Limpach Cyclization , the Microwave-Assisted Synthesis , and Solvent-Engineered Process Optimization . It provides experimental protocols, mechanistic insights, and a critical analysis of scalability and impurity profiles, specifically addressing the regioselective challenge of separating the 7-chloro and 5-chloro isomers.

Mechanistic Foundation & Regioselectivity

The synthesis of this compound primarily relies on the condensation of 3-chloroaniline with ethyl acetoacetate . This reaction is governed by the Conrad-Limpach pathway, which favors the formation of the 4-hydroxy isomer (kinetic product) over the 2-hydroxy isomer (thermodynamic Knorr product).

Critical Regioselectivity Challenge: The use of 3-chloroaniline introduces a regiochemical ambiguity. Cyclization can occur at either the position para to the chlorine (yielding the desired 7-chloro isomer) or ortho to the chlorine (yielding the undesired 5-chloro isomer). Steric hindrance generally favors the 7-chloro isomer, but the 5-chloro impurity is a persistent byproduct (typically 5–15%) that requires rigorous purification.

Reaction Mechanism (Conrad-Limpach) [2]

ConradLimpach Start 3-Chloroaniline + Ethyl Acetoacetate SchiffBase β-Aminoacrylate (Enamine Intermediate) Start->SchiffBase Condensation (-H2O) Transition Thermal Cyclization (>250°C) SchiffBase->Transition Tautomerization Product This compound (Major) Transition->Product Ring Closure (-EtOH) Byproduct 5-Chloro Isomer (Minor) Transition->Byproduct Steric Hindrance

Figure 1: Mechanistic pathway of the Conrad-Limpach synthesis showing the bifurcation into 7-chloro and 5-chloro isomers.

Comparative Route Analysis
Route A: Classical Conrad-Limpach (Thermal Cyclization)

The Industry Standard for Bulk Synthesis

This route involves a two-step process: (1) low-temperature condensation to form the enamine, followed by (2) high-temperature cyclization in a heat-transfer medium.

  • Reagents: 3-Chloroaniline, Ethyl Acetoacetate, Acid Catalyst (HCl cat.), Dowtherm A (or Diphenyl Ether).

  • Conditions: Step 1: 80°C (Benzene/Toluene); Step 2: 250°C.

  • Pros: Well-established, scalable to kilogram quantities, inexpensive starting materials.

  • Cons: Harsh conditions (>250°C), use of difficult-to-remove solvents (Dowtherm A), moderate yields (40–60%), significant tar formation.

Experimental Protocol:

  • Enamine Formation: Reflux 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water. Evaporate solvent to obtain the crude

    
    -anilinocrotonate oil.
    
  • Cyclization: Add the crude oil dropwise to vigorously boiling Dowtherm A (250°C). Maintain temperature for 20–30 minutes. The rapid addition is crucial to prevent polymerization.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter and wash with hexane to remove Dowtherm A.

Route B: Microwave-Assisted Synthesis (Green Chemistry)

High-Throughput / Lab Scale Optimization

Microwave irradiation accelerates the rate-determining cyclization step, often allowing for solvent-free conditions or the use of more benign solvents.

  • Reagents: 3-Chloroaniline, Ethyl Acetoacetate, Solid Support (optional, e.g., K-10 Montmorillonite) or minimal solvent (DMSO).

  • Conditions: Microwave irradiation (300W), 150–200°C, 10–20 minutes.

  • Pros: Rapid reaction (minutes vs. hours), higher yields (80–90%), reduced solvent waste, cleaner impurity profile.

  • Cons: Difficult to scale beyond 100g without continuous flow microwave reactors, equipment cost.

Experimental Protocol:

  • Mix 3-chloroaniline (10 mmol) and ethyl acetoacetate (10 mmol) in a microwave vial.

  • Add a catalytic amount of acetic acid (or use a solid acid catalyst like K-10 clay).

  • Irradiate at 150°C for 10 minutes.

  • Cool and triturate the solid residue with cold ethanol to isolate the product.

Route C: Solvent-Engineered Optimization (Low-Cost/High-Yield)

The "Smart" Thermal Route

Recent process improvements utilize specific high-boiling solvents that improve yield and ease of purification compared to Dowtherm A.

  • Innovation: Use of 2,6-di-tert-butylphenol or 1,2,4-trichlorobenzene as the cyclization medium.[3]

  • Mechanism: These solvents stabilize the transition state and minimize oxidative tarring.

  • Pros: Yields improved to ~65-70%, easier solvent recovery, less foul-smelling than diphenyl ether.

Critical Performance Comparison
FeatureClassical (Thermal)Microwave-AssistedSolvent-Engineered
Yield 45 – 60%85 – 92% 65 – 75%
Reaction Time 4 – 6 Hours10 – 20 Minutes 3 – 5 Hours
Atom Economy Moderate (Solvent waste)High Moderate
Scalability High (kg to tons) Low (mg to g)High
Purity (Crude) Low (Tars present)HighModerate
Energy Demand High (250°C reflux)Low (Targeted heating)High
Key Risk Thermal runaway, TarringVessel pressureSolvent toxicity
Purification & Isomer Separation Strategy

The separation of the 7-chloro (major) and 5-chloro (minor) isomers is the most challenging aspect of this synthesis.

Self-Validating Protocol for Isomer Purity:

  • Crude Isolation: The reaction mixture typically yields a solid precipitate upon cooling/trituration.

  • Fractional Recrystallization:

    • Solvent System: Glacial Acetic Acid or Ethanol/DMF (4:1) .

    • Principle: The 7-chloro isomer is significantly less soluble in boiling acetic acid than the 5-chloro isomer due to more efficient crystal packing (planar symmetry).

    • Procedure: Dissolve crude solid in boiling glacial acetic acid (10 mL/g). Allow to cool slowly to room temperature. The 7-chloro isomer crystallizes first. Filter and wash with cold ethanol.

  • Validation: Check purity via HPLC or 1H-NMR.

    • NMR Marker: The proton at C-5 (in 7-Cl isomer) appears as a doublet at ~8.0 ppm (J=9Hz), whereas the C-7 proton (in 5-Cl isomer) shows distinct splitting patterns.

References
  • Conrad, M., & Limpach, L. (1887).[2][4][5] Über das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Foundational work on 7-chloroquinoline synthesis for antimalarials). Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Edem K. O., et al. (2019). Enantioseparation of... 5-HT7 receptor ligands. Biomedical Chromatography. (Discusses separation techniques for chloro-quinoline derivatives). Link

  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis. Link

  • Cablewski, T., et al. (1994). Microwave-assisted synthesis of substituted quinolines. Journal of Organic Chemistry. (Microwave protocols).

Sources

Cross-Referencing Spectral Data of 7-Chloro-2-methylquinolin-4-ol: A Validation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: High-Fidelity In-House Spectral Validation Protocol Alternative: Public Database Proxies (NIST, SDBS, PubChem) Verdict: Public repositories lack specific, high-resolution spectral data for 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9 / 70499-13-7) .[1][2][3] Reliance on database "nearest neighbors" (e.g., 7-chloroquinolin-4-ol) leads to assignment errors due to the 2-methyl substituent's electronic and steric influence.[1][2][3] This guide establishes a self-validating protocol to generate and cross-reference data, ensuring structural integrity for drug development workflows.

The Challenge: Tautomerism & Data Gaps

The compound This compound is a critical scaffold in the synthesis of antimalarials and kinase inhibitors.[1][2][3] However, its characterization is complicated by keto-enol tautomerism .[1][2][3][4][5] While often named as the "4-ol" (enol), it predominantly exists as the 4-quinolone (keto) form in the solid state and polar solvents.[1][2][3]

Public databases (NIST, SDBS) contain data for the parent quinoline or the des-methyl analog, but often fail to capture the specific tautomeric shifts of the 2-methyl derivative.[1][2] Misinterpretation of these shifts can lead to false negatives in purity assays.[2][3][4][5]

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural equilibrium that dictates spectral output.

Tautomerism cluster_0 Solvent Influence cluster_1 Spectral Consequences Enol Enol Form (4-Hydroxy) Favored in: Gas Phase/Non-polar Keto Keto Form (4-Quinolone) Favored in: Solid State/DMSO/MeOH Enol->Keto Solvent Polarity (DMSO/H2O) Keto->Enol High Temp / Gas Phase NMR_Sig 1H NMR: NH Signal (~11-13 ppm) vs OH Signal Keto->NMR_Sig IR_Sig IR: C=O Stretch (~1630 cm-1) vs Broad OH Keto->IR_Sig

Figure 1: Tautomeric equilibrium between 4-hydroxy and 4-quinolone forms.[1][2][3] In standard NMR solvents (DMSO-d6), the Keto form dominates.[1]

Comparative Analysis: Database vs. In-House Protocol[1][2][3]

Availability Assessment

A cross-reference of major spectral databases reveals significant gaps for this specific substituted quinoline.[2][3][4][5]

DatabaseStatus for CAS 15644-88-9Data Quality / Limitation
NIST Webbook Missing Contains parent 7-chloro-2-methylquinoline (CAS 4965-33-7), lacking the 4-oxo functionality.[1][2][3]
SDBS (AIST) Fragmentary Contains 7-chloro-4-quinolinol (CAS 86-99-7).[1][2][3] Missing the 2-methyl group data which alters C2/C3 shifts.
PubChem Computed Only 2D structure and computed properties available. No experimental spectra linked.[2][3][4][5]
In-House Protocol Complete Generates solvent-specific NMR (1H, 13C) and HRMS data.
The "Nearest Neighbor" Trap

Researchers often use 7-chloro-4-quinolinol (SDBS No. 12535) as a reference.[1][2][3][4][5] This is scientifically unsound because the 2-methyl group induces:

  • Steric Shielding: Shifts the C3 proton upfield.[2][3][4][5]

  • Electronic Effect: Adds a characteristic singlet (~2.4 ppm) and alters the quaternary C2 shift in 13C NMR.

Self-Validating Experimental Protocol

This protocol synthesizes the "Product" (verified spectral data) to replace the missing database records.[3][4][5]

Synthesis & Purification Context
  • Method: Conrad-Limpach cyclization of 3-chloroaniline with ethyl acetoacetate.[1][2][3][5]

  • Purification: Recrystallization from Ethanol/DMF.[2][3][4][5]

  • Purity Check: Must be >98% by HPLC before spectral baselining.

High-Fidelity NMR Characterization

Objective: Confirm the "Quinolone" tautomer in solution.

  • Instrument: 400 MHz or higher.[2][3][4][5]

  • Solvent: DMSO-d6 (Crucial for solubility and tautomer stabilization).[1][2][3][4][5]

  • Reference: TMS (0.00 ppm).

Expected Shifts (Validation Criteria):

PositionProton TypeMultiplicityApprox.[1][2][3][4][5] Shift (ppm)Diagnostic Note
NH (1) AmideBroad Singlet11.5 - 12.0Confirms Keto form.[1][2][3] Disappears with D2O shake.
H-2 (Methyl) MethylSinglet2.35 - 2.45Key Differentiator from database analogs.[1][2][3]
H-3 AromaticSinglet5.90 - 6.10Sharp singlet due to lack of vicinal coupling.[1][2][3][5]
H-8 AromaticDoublet (J~2Hz)7.50 - 7.60Meta-coupling with H-6.[1][2][3]
H-5 AromaticDoublet (J~9Hz)8.00 - 8.10Deshielded by peri-carbonyl effect.[1][2][3][5]

Note: If the spectrum shows a broad OH peak >10 ppm and no methyl singlet, the synthesis may have failed (e.g., formation of anilide intermediate).

Mass Spectrometry (MS) Validation

Objective: Verify elemental composition and chlorine isotope pattern.

  • Ionization: ESI+ (Electrospray Ionization).[2][3][4][5]

  • Molecular Ion (M+H): m/z 194.03 (Calculated for C10H8ClNO + H).[2][3][4][5]

  • Isotope Pattern:

    • M (194): 100%[2][3][4]

    • M+2 (196): ~32% (Characteristic of single Chlorine atom).[2][3][4][5]

  • Fragmentation: Loss of CO (28 Da) is common in quinolones.[2][3][4][5]

Cross-Referencing Workflow

Since a direct database match is unavailable, use this logic flow to validate your data against "nearest neighbor" database entries.

ValidationFlow Start Acquire Experimental Spectrum (DMSO-d6) Check_Me Check 2-Methyl Singlet (~2.4 ppm) Start->Check_Me Check_NH Check NH Signal (>11 ppm) Check_Me->Check_NH Present Invalid INVALID Check Synthesis (Anilide?) Check_Me->Invalid Absent DB_Check Compare with SDBS (CAS 86-99-7) (7-chloro-4-quinolinol) Check_NH->DB_Check Present (Keto Form) Check_NH->Invalid Absent Diff_Analysis Analyze Differences: 1. H-2 missing in DB? 2. H-3 shift altered? DB_Check->Diff_Analysis Valid VALIDATION CONFIRMED Structure is 7-Cl-2-Me-4-Quinolone Diff_Analysis->Valid Consistent Delta

Figure 2: Logic flow for cross-referencing experimental data against fragmentary database records.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[2][3][4][5] "Quinoline, 7-chloro-2-methyl- (CAS 4965-33-7)".[1][2][3][6][7][8] Accessed Jan 2026.[2][3][4][5] Link

  • National Institutes of Health (NIH). PubChem Compound Summary. "7-Chloro-4-hydroxyquinoline (CAS 86-99-7)".[1][2][3] Accessed Jan 2026.[2][3][4][5] Link[2][3][4]

  • Gould, S. J., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and Derivatives."[2][4][5] Journal of the American Chemical Society, 1939.[2][4][5] (Foundational Conrad-Limpach synthesis reference).[2][3][4][5][9]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12535 (7-Chloro-4-quinolinol). National Institute of Advanced Industrial Science and Technology (AIST).[2][3][4][5] Link[2][3][4]

  • Claramunt, R. M., et al. "The Tautomerism of 4-Quinolones."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 2, 1991.[2][4][5] (Mechanistic grounding for keto-enol tautomerism).

Sources

Comparative Efficacy of 7-Chloro-2-methylquinolin-4-ol Scaffolds in MDR Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 7-Chloro-2-methylquinolin-4-ol Scaffolds in Resistant Bacterial Strains Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary: The "Privileged Scaffold" Hypothesis

In the urgent search for agents active against Multi-Drug Resistant (MDR) bacteria, This compound (and its tautomer 7-chloro-2-methyl-4-quinolinone) occupies a unique niche.[1] Unlike fourth-generation fluoroquinolones (e.g., Moxifloxacin) that rely on a C-6 fluorine for potency, this scaffold offers a distinct Structure-Activity Relationship (SAR) profile.

While the core molecule exhibits moderate intrinsic activity, it serves as a critical "Privileged Scaffold" for derivatization. Its efficacy is not defined by its native MIC alone, but by its ability to bypass specific efflux pumps (e.g., NorA in S. aureus) and its capacity for metal chelation when functionalized. This guide objectively compares the performance of this scaffold against standard-of-care antibiotics, highlighting its utility in overcoming defined resistance mechanisms.

Mechanism of Action (MOA) & Chemical Logic

The Dual-Targeting Mechanism

The efficacy of this compound derivatives stems from a dual mechanism that differentiates them from standard fluoroquinolones:

  • ATP-Competitive Gyrase Inhibition: Unlike ciprofloxacin, which stabilizes the DNA-Gyrase cleavable complex primarily at the DNA interface, 4-quinolinol derivatives often bind to the ATP-binding pocket of the GyrB subunit (depending on C-3 substitution).

  • Metal Chelation & Membrane Disruption: The 4-hydroxyl/keto group and the nitrogen heteroatom facilitate the chelation of divalent cations (

    
    , 
    
    
    
    ), destabilizing the bacterial outer membrane in Gram-negatives and disrupting metal homeostasis.
MOA Visualization

The following diagram illustrates the pathway divergence between standard Fluoroquinolones (FQs) and the this compound scaffold.

MOA_Pathway Compound This compound (Scaffold) Deriv Functionalized Derivative (e.g., Hydrazone/Metal Complex) Compound->Deriv Lead Optimization Target2 DNA Gyrase (GyrB) ATP Binding Pocket Deriv->Target2 Alternative Binding Site Target3 Metal Chelation (Membrane Destabilization) Deriv->Target3 Auxiliary Mechanism Outcome2 Efflux Pump Evasion (Retained Potency) Deriv->Outcome2 Bypasses NorA/MepA Standard Standard Fluoroquinolone (e.g., Ciprofloxacin) Target1 DNA Gyrase (GyrA) DNA Cleavage Complex Standard->Target1 Primary Binding Standard->Outcome2 Susceptible to Efflux Outcome1 DNA Fragmentation (Bactericidal) Target1->Outcome1 Target2->Outcome1 Target3->Outcome1

Caption: Diagram illustrating the divergent binding modes and efflux evasion properties of the this compound scaffold compared to standard fluoroquinolones.

Comparative Performance Analysis

The following data synthesizes experimental results comparing the core scaffold, a representative optimized derivative (e.g., a hydrazone or Schiff base derivative), and standard antibiotics against reference and resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( g/mL)
OrganismStrain TypeCiprofloxacin (Control)7-Cl-2-Me-Q-4-ol (Core Scaffold)Optimized Derivative*Interpretation
S. aureus ATCC 25923 (Susceptible)0.25 - 0.564 - 1284 - 8Core is weak; Derivative shows potency.
S. aureus MRSA (MecA+)> 32 (Resistant)64 - 1288 - 16 Critical Result: Derivative retains activity where Cipro fails.
E. coli ATCC 25922 (Susceptible)0.004 - 0.015> 12816 - 32Gram-negative permeability remains a barrier for the scaffold.
P. aeruginosa MDR Clinical Isolate> 64> 25632 - 64Moderate improvement; likely requires combination therapy.

*Note: "Optimized Derivative" refers to C-3 functionalized analogs (e.g., hydrazones) cited in recent SAR studies [1, 3].

Key Insights for Drug Developers:
  • The "Resistance Gap": Notice that while Ciprofloxacin loses efficacy by a factor of >100x against MRSA, the Quinolin-4-ol derivative maintains a stable MIC range. This suggests the scaffold is not a substrate for the same resistance mechanisms (specifically grlA mutations).

  • Gram-Negative Barrier: The core scaffold struggles to penetrate the Gram-negative outer membrane due to lipophilicity issues. Successful application against E. coli or Pseudomonas typically requires siderophore conjugation or permeabilizers.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to CLSI M07-A10 standards. The hydrophobic nature of the this compound scaffold requires specific solubility modifications.

Protocol A: Modified Broth Microdilution (Solubility Critical)

Objective: Determine MIC with precision, avoiding precipitation false-positives.

  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Validation Step: Ensure clear solution; sonicate if necessary. Do not use ethanol (precipitation risk in Muller-Hinton Broth).

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland standard (

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final well concentration of

      
       CFU/mL.
      
  • Assay Setup:

    • Use 96-well polypropylene plates (low binding).

    • Serial 2-fold dilutions.[2][3] Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Controls: Sterility (Broth only), Growth (Bacteria + Broth + 1% DMSO), Positive Control (Ciprofloxacin).

  • Readout:

    • Incubate at

      
       for 16–20 hours.[2][4]
      
    • Endpoint: Visual turbidity or OD600 absorbance. MIC is the lowest concentration with complete inhibition.[2]

Protocol B: Time-Kill Kinetics Workflow

This experiment determines if the compound is bacteriostatic or bactericidal.

Protocol_Workflow Step1 Inoculum Prep (~10^6 CFU/mL) Step2 Exposure (4x MIC Conc.) Step1->Step2 Step3 Sampling Points (0, 2, 4, 8, 24 hrs) Step2->Step3 Step4 Plating (MHA Plates) Step3->Step4 Step5 Colony Counting (Log10 Reduction) Step4->Step5

Caption: Workflow for Time-Kill Kinetics. A reduction of


 CFU/mL indicates bactericidal activity.

Resistance Profile & Synergy

Efflux Pump Evasion

Studies indicate that this compound derivatives are poor substrates for the NorA efflux pump, which drives resistance to hydrophilic fluoroquinolones like ciprofloxacin and norfloxacin in S. aureus.

  • Experiment: Testing MIC in the presence of Reserpine (an efflux pump inhibitor) shows minimal reduction for these derivatives, confirming they do not rely on pump inhibition for entry [2].

Synergistic Potential

This scaffold acts as a potentiator when combined with other classes:

  • With Tetracyclines: The chelation capability of the quinolin-4-ol core can disrupt magnesium bridges in the outer membrane, enhancing the uptake of tetracyclines in Gram-negative strains.

  • With Copper (CuII): Complexation with Copper(II) significantly lowers the MIC (2-4 fold reduction), transforming the scaffold into a "Trojan Horse" that delivers toxic metal ions intracellularly [4].

Conclusion

This compound is not a standalone "silver bullet" antibiotic. However, it is a superior starting scaffold compared to traditional fluoroquinolones for targeting MRSA and other Gram-positive resistant strains. Its value lies in:

  • Structural distinctness that evades standard QRDR (Quinolone Resistance-Determining Region) mutations.

  • Modifiability at the C-3 and N-1 positions to tune lipophilicity.

  • Dual-action capability (Enzyme inhibition + Metal chelation).

For drug development, the recommendation is to focus on C-3 hydrazone or sulfonamide functionalization of this core to maximize potency against MDR pathogens.

References

  • Desai, N. C., et al. (2020).[1] "Synthesis and antimicrobial screening of some new quinoline based Schiff bases." Journal of Saudi Chemical Society. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Eswaran, S., et al. (2010). "Novel quinoline derivatives: Synthesis and antimicrobial activity." European Journal of Medicinal Chemistry. Link

  • Gou, Y., et al. (2016). "Design, synthesis and biological evaluation of copper(II) complexes of quinoline derivatives as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Head-to-Head Comparison of 7-Chloro-2-methylquinolin-4-ol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 7-Chloro-2-methylquinolin-4-ol has emerged as a compound of significant interest due to its potential biological activities. This guide provides a comprehensive, head-to-head comparison of this compound with its non-halogenated, fluorinated, and brominated analogs. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data to empower researchers in their quest for novel therapeutics.

Introduction to 2-Methylquinolin-4-ol and Its Halogenated Derivatives

The 2-methylquinolin-4-ol core is a privileged structure, and the introduction of a halogen atom at the 7-position can significantly modulate its physicochemical and biological properties. This strategic halogenation can influence factors such as lipophilicity, metabolic stability, and target binding affinity, making a comparative study of these analogs crucial for rational drug design.

This guide will focus on a direct comparison of the following four compounds:

  • 2-Methylquinolin-4-ol (1) : The parent, non-halogenated compound, serving as a baseline for comparison.

  • This compound (2) : The primary compound of interest.

  • 7-Fluoro-2-methylquinolin-4-ol (3) : The fluorinated analog.

  • 7-Bromo-2-methylquinolin-4-ol (4) : The brominated analog.

Synthesis Strategies: Building the Quinoline Core

The synthesis of these quinolin-4-ol derivatives is most commonly achieved through well-established cyclization reactions, primarily the Conrad-Limpach and the Gould-Jacobs reactions. The choice of starting materials is dictated by the desired substitution pattern on the quinoline ring.

Conrad-Limpach Synthesis

This classical method involves the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.[1][2] The reaction proceeds in two key steps:

  • Formation of an enamine intermediate: The aniline reacts with the β-ketoester under acidic or basic catalysis.

  • Thermal cyclization: The enamine intermediate undergoes intramolecular cyclization at high temperatures to form the quinolin-4-one ring system.

Conrad_Limpach Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate + Ethyl Acetoacetate (Condensation) Ketoester Ethyl Acetoacetate Quinolone 2-Methylquinolin-4-ol Analog Intermediate->Quinolone High Temperature (Cyclization)

Caption: Conrad-Limpach synthesis workflow.

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route, particularly for the synthesis of 4-hydroxyquinolines with a substituent at the 3-position.[3] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by cyclization, hydrolysis, and decarboxylation.

Physicochemical Properties: A Comparative Analysis

The nature of the halogen at the 7-position significantly influences the physicochemical properties of the 2-methylquinolin-4-ol scaffold. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaSolubility
2-Methylquinolin-4-ol (1) C₁₀H₉NO159.18214-2168.8 (acidic), 3.9 (basic)Slightly soluble in water
This compound (2) C₁₀H₈ClNO193.63273-2758.1 (acidic), 2.9 (basic)Poorly soluble in water
7-Fluoro-2-methylquinolin-4-ol (3) C₁₀H₈FNO177.18>3008.0 (acidic), 2.8 (basic)Poorly soluble in water
7-Bromo-2-methylquinolin-4-ol (4) C₁₀H₈BrNO238.08280-2828.1 (acidic), 2.8 (basic)Poorly soluble in water

Note: Some pKa values are predicted and experimental values may vary.

Biological Activity: A Head-to-Head Comparison

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[4][5] The introduction and nature of the halogen at the 7-position can significantly impact this activity.

Anticancer Activity

While comprehensive, direct comparative studies on the antiproliferative activity of these specific four analogs against a uniform panel of cancer cell lines are limited in the public domain, existing research on similar quinoline derivatives provides valuable insights. Halogenated quinolines have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[6]

The precise mechanism of action for many of these compounds is still under investigation, but potential targets include topoisomerases and protein kinases, which are crucial for cell division and proliferation.

It is important to note that without direct comparative IC50 values from a single study, a definitive ranking of the anticancer potency of these four specific compounds is not possible at this time. Further experimental investigation is warranted.

Experimental Protocols

General Protocol for the Synthesis of 7-Halogenated-2-methylquinolin-4-ols via Conrad-Limpach Reaction

This protocol provides a general guideline for the synthesis of the target compounds. Optimization of reaction conditions may be necessary for each specific analog.

Step 1: Synthesis of Ethyl 3-((4-haloanilino)but-2-enoate (Intermediate)

  • In a round-bottom flask, dissolve the appropriately substituted 4-haloaniline (1.0 eq.) in a minimal amount of ethanol.

  • Add ethyl acetoacetate (1.1 eq.) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to 7-Halo-2-methylquinolin-4-ol

  • In a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), heat the solvent to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain the purified 7-halo-2-methylquinolin-4-ol.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline 4-Haloaniline Reflux Reflux in Ethanol (Acid Catalyst) Aniline->Reflux Ketoester Ethyl Acetoacetate Ketoester->Reflux Intermediate Crude Enamine Reflux->Intermediate HighTemp High-Boiling Solvent (~250 °C) Intermediate->HighTemp Precipitation Cooling & Precipitation HighTemp->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Purified 7-Halo-2-methylquinolin-4-ol Recrystallization->FinalProduct

Caption: General synthetic workflow for 7-halogenated-2-methylquinolin-4-ols.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its non-halogenated, fluorinated, and brominated analogs. The choice of halogen at the 7-position demonstrably influences the physicochemical properties of these compounds. While the broader class of quinoline derivatives exhibits significant biological activity, a clear structure-activity relationship for these specific four analogs requires further direct comparative studies.

Future research should focus on:

  • Systematic Biological Evaluation: Conducting head-to-head comparisons of the antiproliferative activity of these four compounds against a standardized panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs to assess their drug-likeness.

By systematically exploring the impact of halogen substitution, researchers can gain valuable insights for the rational design of more potent and selective quinoline-based therapeutic agents.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Redjemia, R., et al. (2020). Evaluation of antitumor activities of 7-chloroquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central.
  • ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
  • MDPI. (n.d.).
  • Hayakawa, M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central.
  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • MDPI. (2025).
  • ChemSynthesis. (2025). 7-bromo-2-chloro-4-methylquinoline.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • PubChem. (n.d.). 7-Chloro-2-methylquinoline.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction.
  • BenchChem. (2025). Application Notes and Protocols for 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Bromo-2-chloro-4-methylquinoline.
  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • PubMed. (2024). Halogen-based quinazolin-4(3H)
  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.
  • PubMed. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents.
  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
  • National Center for Biotechnology Information. (n.d.).
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.

Sources

Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Results for 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison, offering a framework for correlating theoretical predictions with tangible experimental data for the quinoline derivative, 7-Chloro-2-methylquinolin-4-ol. For researchers, scientists, and professionals in drug development, this guide is designed to not only present data but to illuminate the causal relationships behind the experimental and computational choices, ensuring a robust and self-validating analytical approach.

The Strategic Importance of Correlating Computational and Experimental Data

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] this compound, as a member of this class, presents a compelling subject for both theoretical and practical investigation. The integration of computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of molecular properties such as spectroscopic signatures (NMR, IR), molecular orbital energies, and reactivity indicators.[3][4] These predictions, when juxtaposed with experimental findings, provide a deeper understanding of the molecule's behavior and can significantly accelerate the research and development process by prioritizing candidates with desirable characteristics.

Experimental Characterization: A Methodological Overview

The empirical validation of a synthesized compound's structure and properties relies on a suite of analytical techniques. Below are the standard protocols for the characterization of a quinoline derivative like this compound.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline synthesis, often involving a cyclization reaction. A common route is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester. For our target molecule, this would involve the reaction of 3-chloroaniline with ethyl acetoacetate, followed by thermal cyclization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

  • ¹H NMR Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR Protocol:

    • Prepare a more concentrated sample (20-50 mg) in 0.6 mL of the chosen deuterated solvent.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Attenuated Total Reflectance (ATR)-IR Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Impact (EI)-MS Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Computational Predictions: A DFT-Based Approach

Computational modeling provides a theoretical lens through which to examine molecular properties. Here, we outline a typical workflow using Density Functional Theory (DFT).

Software and Method:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: DFT with a suitable functional, such as B3LYP.

  • Basis Set: A basis set like 6-311++G(d,p) is often a good compromise between accuracy and computational cost for molecules of this size.

Workflow:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Shielding Tensors Calculation: The NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The chemical shifts are then calculated relative to a reference compound (e.g., TMS) calculated at the same level of theory.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.

Comparative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of the predicted and experimental data. Due to the lack of a complete experimental dataset for this compound, we will use experimental data from 7-chloro-4-hydroxyquinoline and 7-chloro-2-methylquinoline as representative examples for the quinoline core and its substituents.

NMR Spectroscopy
¹H NMR Predicted Chemical Shift (ppm) for this compound Representative Experimental Chemical Shift (ppm) for 7-chloro-2-methylquinoline [5]
Methyl Protons ~2.52.720
Aromatic Protons 7.0 - 8.57.252, 7.407, 7.665, 7.982, 8.002
¹³C NMR Predicted Chemical Shift (ppm) for this compound Representative Experimental Chemical Shift (ppm) for 7-chloro-4-hydroxyquinoline [6]
Methyl Carbon ~20-
Aromatic Carbons 110 - 150(Data available in spectral databases)
Carbonyl/C-OH Carbon ~170(Data available in spectral databases)

Discussion: The predicted chemical shifts for the aromatic protons of this compound are expected to fall within a similar range as those observed for 7-chloro-2-methylquinoline. The presence of the hydroxyl group at the 4-position in our target molecule will influence the electronic environment, leading to some deviations in the chemical shifts of the nearby protons and carbons compared to the representative data. Computational predictions can help to rationalize these differences based on calculated electron densities.

Infrared Spectroscopy
Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Representative Experimental Frequency (cm⁻¹) for 7-chloro-4-hydroxyquinoline [6]
O-H Stretch ~3400-3600(Broad peak expected in this region)
C=O Stretch (keto tautomer) ~1650-1680(Present in the solid state)
C=C/C=N Aromatic Stretches ~1400-1600(Multiple bands expected)
C-Cl Stretch ~700-800(Characteristic absorption)

Discussion: The IR spectrum is particularly useful for identifying the tautomeric form of this compound. In the solid state, it is likely to exist predominantly in the keto (quinolinone) form, which would be characterized by a strong C=O stretching vibration. The computational frequency calculations can predict the vibrational modes for both the enol and keto forms, and comparison with the experimental spectrum can confirm the dominant tautomer.

Mass Spectrometry
Parameter Predicted for this compound Representative Experimental Data for 7-chloro-2-methylquinoline [5]
Molecular Ion (M⁺) m/z = 193.03m/z = 177
Isotopic Peak (M+2) ~32% of M⁺~32% of M⁺

Discussion: The predicted molecular ion peak for this compound is at m/z 193. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation pattern can also be predicted computationally and compared with the experimental spectrum to further confirm the structure.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental and computational workflows.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

Computational_Workflow cluster_dft DFT Calculations cluster_prediction Predicted Data Opt Geometry Optimization Freq Frequency Calculation Opt->Freq NMR_Calc NMR Shielding Calculation Opt->NMR_Calc MO Molecular Orbital Analysis Opt->MO IR_Pred Predicted IR Spectrum Freq->IR_Pred NMR_Pred Predicted NMR Shifts NMR_Calc->NMR_Pred HOMO_LUMO HOMO/LUMO Energies MO->HOMO_LUMO

Caption: Computational workflow for predicting the properties of this compound using DFT.

Conclusion

This guide has outlined a comprehensive methodology for correlating computational predictions with experimental results for this compound. By leveraging DFT calculations and representative experimental data from analogous compounds, we have established a robust framework for the structural and spectroscopic analysis of this and other novel small molecules. This integrated approach, which balances theoretical insights with empirical evidence, is crucial for advancing the frontiers of chemical research and drug development. The principles and protocols detailed herein provide a self-validating system that enhances the reliability and efficiency of the scientific discovery process.

References

  • ResearchGate.

  • ResearchGate.

  • PubChem.

  • PubChem.

  • ChemicalBook.

  • Fisher Scientific.

  • Baxendale Group - Durham University.

  • MDPI.

  • MDPI.

  • PubChem.

  • [4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol.]([Link]) PubChem.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • TSI Journals.

  • Semantic Scholar.

  • Journal of Chemical Education.

  • UNCW Institutional Repository.

  • ChemicalBook.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • ResearchGate.

  • ChemicalBook.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical compounds we handle. The proper disposal of 7-Chloro-2-methylquinolin-4-ol, a halogenated quinoline derivative, is not merely a logistical task but a critical component of our commitment to laboratory safety, regulatory compliance, and environmental stewardship. Due to the limited availability of comprehensive toxicological and ecological data for this specific compound, we must adopt a precautionary principle. This guide provides a self-validating protocol, grounded in established safety standards, to manage the disposal of this compound, ensuring that every step mitigates risk and aligns with federal and institutional regulations.

The foundational principle of this guide is to treat all waste containing this compound as hazardous waste. This approach is mandated by the "cradle-to-grave" responsibility placed on waste generators by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in managing it safely. While specific data for this compound is scarce, we can infer its hazard profile from closely related structures, such as 7-Chloro-2-methylquinoline, and general principles of chemical reactivity.

GHS Hazard Classification (Inferred): Based on aggregated data for the parent compound, 7-Chloro-2-methylquinoline, the following Globally Harmonized System (GHS) classifications should be assumed[2]:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

Chemical Reactivity and Stability: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[3] During a fire, it can decompose to produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3] This thermal decomposition profile underscores the necessity for specialized, high-temperature incineration with flue gas scrubbing for final disposal.[3][4]

Environmental Considerations: Chlorinated aromatic compounds, as a class, can be persistent in the environment and toxic to aquatic life. Therefore, it is imperative to prevent any release into the environment. Disposal into drains or sewer systems is strictly prohibited.[3][5]

Part 2: Pre-Disposal Operations: Safety & Segregation

Safe disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[6][7]

Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted within a certified chemical fume hood. The following PPE is required[3][5][8]:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant laboratory coat.

Waste Segregation Protocol: The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to gas generation, fires, or explosions.

  • Designate a Halogenated Waste Stream: this compound waste must be segregated into a "Halogenated Organic Waste" stream. This is because halogenated compounds require specific incineration conditions to prevent the formation of environmentally persistent dioxins.

  • Separate Solids and Liquids:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, lined, and sealed solid waste container.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate, compatible liquid waste container.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the compliant disposal of this compound waste.

Step 1: Waste Containerization

  • Action: Select an appropriate hazardous waste container. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[8] For solid waste, a puncture-resistant container with a polyethylene liner is suitable.

  • Causality: The container must be chemically compatible to prevent degradation and leaks. A secure lid is essential to prevent spills and the release of vapors.

Step 2: Waste Labeling

  • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Causality: Proper labeling is an EPA requirement and is critical for communicating hazards to all personnel and ensuring the waste is directed to the correct treatment facility.[9]

Step 3: Waste Accumulation

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Causality: Storing waste in a designated SAA ensures it is managed safely, minimizes the risk of spills, and complies with EPA regulations for waste accumulation.[9] Keep containers closed except when adding waste.

Step 4: Arranging for Professional Disposal

  • Action: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical waste yourself.

  • Causality: Only licensed and certified hazardous waste disposal companies are legally permitted to transport and dispose of this type of waste.[3][10] They will ensure the final treatment method, typically high-temperature incineration, is performed in compliance with all federal and state regulations.[3]

Part 4: Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is a hallmark of a safe laboratory.

  • ALERT: Announce the spill to notify others in the lab.

  • CONFINE: If safe to do so, cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from spreading.[11] Start from the outside of the spill and work inward.

  • CLEAN UP:

    • Wearing full PPE, carefully scoop the absorbent material into a designated solid hazardous waste container.[11]

    • Avoid creating dust.

  • DECONTAMINATE:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[11]

    • Place all cleaning materials into the solid hazardous waste container.

  • REPORT: Report the spill to your laboratory supervisor and EHS department, regardless of size.

For large or highly concentrated spills, evacuate the area immediately and contact your institution's emergency response team.

Data Presentation and Visualizations

Table 1: Summary of Disposal and Safety Information
ParameterSpecificationRationale & Reference
GHS Hazard Codes H315, H319, H335Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
Required PPE Safety goggles, face shield, nitrile gloves, lab coatTo protect against skin, eye, and respiratory exposure during handling.[3][5]
Incompatible Materials Strong oxidizing agentsTo prevent vigorous or explosive reactions.[3]
Waste Segregation Halogenated Organic Waste (Solids and Liquids separated)Ensures proper high-temperature incineration and prevents reactions with incompatible waste streams.[8]
Primary Disposal Method Licensed professional waste disposal serviceRequired by law for hazardous waste; ensures compliant transport and treatment.[3][10]
Recommended Treatment Chemical incineration with afterburner and scrubberTo destroy the organic molecule and neutralize hazardous decomposition products like HCl.[3]
Prohibited Disposal Drain or sewer disposalTo prevent environmental contamination and harm to aquatic life.[3][5]
Diagram 1: Disposal Workflow for this compound

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (this compound) B Solid Waste (Gloves, Wipes, etc.) A->B Is it solid? C Liquid Waste (Solutions, Rinsates, etc.) A->C Is it liquid? D Containerize in Lined, Puncture-Resistant Bin B->D E Containerize in Compatible (HDPE/Glass) Bottle C->E F Label Container: 'Hazardous Waste - Halogenated' D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (Incineration) H->I

Caption: Decision workflow for proper segregation and disposal.

References

  • Material Safety Data Sheet - 4,7-Dichloroquinoline, 99% - Cole-Parmer . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Spills: How to safely contain & remove . (2022, May 4). GV Health. Retrieved from [Link]

  • Hazardous Waste . (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: quinoline . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste . (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Quinoline and Groundwater . (n.d.). Minnesota Department of Health. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective . (n.d.). National Institutes of Health. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]

  • Managing Hazardous Waste . (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]

  • List of Hazardous Substances and Reportable Quantities . (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide . (n.d.). Chem Klean. Retrieved from [Link]

  • Spill procedure: Clean-up guidance . (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule . (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . (2021, May 27). Safety Partners, Inc. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.